molecular formula C5H11Si B1587919 Allyldimethylsilane CAS No. 3937-30-2

Allyldimethylsilane

Cat. No.: B1587919
CAS No.: 3937-30-2
M. Wt: 99.23 g/mol
InChI Key: ZBMGMUODZNQAQI-UHFFFAOYSA-N
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Description

Allyldimethylsilane is a useful research compound. Its molecular formula is C5H11Si and its molecular weight is 99.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI

InChI=1S/C5H11Si/c1-4-5-6(2)3/h4H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMGMUODZNQAQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883921
Record name Silane, dimethyl-2-propen-1-yl-
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Molecular Weight

99.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3937-30-2
Record name Silane, dimethyl-2-propen-1-yl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, dimethyl-2-propen-1-yl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, dimethyl-2-propen-1-yl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Unique Duality of Allyldimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Allyldimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This compound (C₅H₁₂Si) is an organosilicon compound featuring a silicon atom bonded to two methyl groups, an allyl group, and a hydrogen atom.[1] This structure confers a dual reactivity that makes it a highly versatile and valuable reagent in modern organic synthesis. Unlike its more common counterpart, allyltrimethylsilane, this compound possesses both a nucleophilic allyl group and a reactive silicon-hydride (Si-H) bond.[2] This combination allows it to participate in a broader range of transformations, from classic allylation reactions to powerful hydrosilylation and cross-coupling processes. This guide provides a detailed exploration of its chemical properties, reactivity, and practical applications, offering field-proven insights for professionals in research and development.

Physicochemical and Spectroscopic Profile

This compound is a colorless, highly volatile, and flammable liquid.[1][3] Its physical properties make it suitable for reactions conducted at or near room temperature.[1] Proper handling and storage are critical; it is stable when stored in sealed containers under a dry, inert atmosphere, preferably below 20°C and away from light.[3]

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₁₂Si[3]
Molecular Mass100.24 g/mol [3]
AppearanceClear, colorless liquid[3]
Refractive Index1.4029[3]
StabilityStable in sealed containers under inert gas[3]
SolubilityInsoluble in water; soluble in organic solvents[1][3]

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Standard techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry are routinely used for its characterization.

Core Reactivity: A Tale of Two Functional Groups

The synthetic utility of this compound stems from the distinct yet complementary reactivity of its allyl moiety and its silicon-hydride bond. The Si-H bond, in particular, renders it significantly more reactive in certain catalytic processes compared to fully alkylated silanes like allyltrimethylsilane.[2]

Reactions Involving the Silicon-Hydride (Si-H) Bond: Hydrosilylation

Hydrosilylation is a powerful reaction that involves the addition of a Si-H bond across an unsaturated bond, such as an alkene or alkyne.[4] This process is one of the most important catalytic reactions in the silicon industry for producing organosilicon compounds.[5] this compound can serve as the hydrosilylating agent, reacting with various unsaturated substrates in the presence of a transition metal catalyst.

Mechanism and Catalysis: The reaction typically proceeds via the Chalk-Harrod mechanism, involving the oxidative addition of the Si-H bond to a low-valent metal center, coordination of the alkene, migratory insertion, and reductive elimination.[4] Platinum-based catalysts, such as Karstedt's catalyst, are widely used, although rhodium and other transition metals also show high efficacy.[5][6]

Experimental Protocol: General Hydrosilylation of an Alkene

  • Inert Atmosphere: The reaction vessel is charged with the alkene substrate and a suitable solvent (e.g., toluene) under an inert atmosphere (Nitrogen or Argon).

  • Catalyst Addition: A catalytic amount of a platinum or rhodium catalyst (e.g., Karstedt's catalyst, typically in ppm concentrations) is added.

  • Reagent Addition: this compound is added dropwise to the mixture at a controlled temperature (often room temperature).

  • Reaction Monitoring: The reaction progress is monitored by TLC or GC-MS to observe the consumption of the starting materials.

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure, and the resulting product is purified by column chromatography or distillation.

G cluster_workflow Hydrosilylation Workflow Alkene Alkene Substrate ReactionVessel Reaction Mixture in Inert Solvent Alkene->ReactionVessel Silane This compound Silane->ReactionVessel Catalyst Transition Metal Catalyst (e.g., Pt, Rh) Catalyst->ReactionVessel Product Hydrosilylation Product ReactionVessel->Product Catalytic Cycle

Caption: General workflow for a transition-metal-catalyzed hydrosilylation reaction.

Reactions of the Allyl Group: Nucleophilic Addition

The allyl group in this compound can function as a potent nucleophile, particularly when activated by a Lewis acid in reactions analogous to the Hosomi-Sakurai allylation.[2][7] This allows for the formation of carbon-carbon bonds by attacking a wide range of electrophiles, including aldehydes, ketones, and imines, to produce homoallylic alcohols and amines, respectively.[1][2]

Mechanistic Insight: The reaction is initiated by the activation of the electrophile (e.g., a carbonyl compound) by a Lewis acid (e.g., TiCl₄, BF₃·OEt₂). This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the π-bond of the allyl group. The silicon group stabilizes the resulting β-carbocation intermediate and is subsequently eliminated, regenerating the double bond in a new position.

G reagents This compound + Electrophile (R₂C=O) + Lewis Acid (LA) activation Lewis Acid activates Electrophile R₂C=O---LA reagents->activation attack Nucleophilic attack by allyl group Formation of β-silyl carbocation intermediate activation->attack elimination Elimination of silyl group Formation of C-C bond attack->elimination product Homoallylic Alcohol (after workup) elimination->product

Caption: Key mechanistic steps in a Lewis acid-mediated allylation reaction.

Palladium-Catalyzed Cross-Coupling Reactions

Allylsilanes are excellent partners in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling.[8][9] this compound can be coupled with aryl or vinyl halides/triflates to construct complex molecular frameworks.[10] These reactions are particularly useful for synthesizing 1,5-dienes, which are common motifs in natural products like terpenes.[11] The reaction typically requires an activator, such as a fluoride source (e.g., TBAF), to generate a hypervalent silicate species that facilitates transmetalation to the palladium center.[9]

G cluster_coupling Conceptual Cross-Coupling Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (R-Pd(II)-X) Pd0->OxAdd ArX Aryl/Vinyl Halide (R-X) ArX->OxAdd Transmetalation Transmetalation OxAdd->Transmetalation AllylSi This compound (+ Activator, e.g., F⁻) AllylSi->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim Product Coupled Product (R-Allyl) RedElim->Pd0 Catalyst Regeneration RedElim->Product

Caption: Conceptual catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Synthesis of this compound

This compound is typically synthesized via the Grignard reaction, which offers a straightforward and scalable route.[1]

Protocol: Synthesis via Grignard Reaction

  • Grignard Reagent Formation: Magnesium turnings are activated in an oven-dried flask under an inert atmosphere. Anhydrous diethyl ether is added, followed by the slow addition of allyl bromide or allyl chloride to initiate the formation of the allylmagnesium halide.

  • Reaction with Silane: The freshly prepared Grignard reagent is cooled in an ice bath. Dimethylchlorosilane is then added dropwise to the solution.

  • Quenching and Extraction: After stirring for several hours at room temperature, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation to yield pure this compound.

Applications in Drug Development and Advanced Synthesis

The unique reactivity of this compound makes it a valuable tool for the synthesis of complex organic molecules, including natural products and pharmaceutical intermediates.[1]

  • Carbon-Carbon Bond Formation: Its primary use is as a reliable reagent for introducing an allyl group, enabling the construction of intricate carbon skeletons.[1]

  • Synthesis of Biologically Active Compounds: Derivatives of this compound are explored in the synthesis of novel, biologically active compounds.[1]

  • Silicone Polymer Production: It serves as a precursor in the manufacture of specialized silicone polymers and materials.[1]

  • Protecting Group Chemistry: The related chemistry of silyl ethers is a cornerstone of protecting group strategy in multi-step synthesis.[12][13] The dimethylsilyl group can be used to protect alcohols, forming a silyl ether that is stable under many reaction conditions but can be selectively cleaved when needed.[12]

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. This compound requires careful handling due to its hazardous properties.

Table 2: Hazard and Safety Information

HazardPrecautionary Measures
Flammability Highly flammable liquid and vapor.[3] Keep away from heat, sparks, open flames, and hot surfaces.[3] Use explosion-proof electrical equipment and non-sparking tools.[3]
Reactivity Reacts with alkalis, protic materials (water, alcohol), and metal salts to generate flammable hydrogen gas.[3] Hazardous polymerization may occur in the presence of peroxides or precious metals.[3]
Health Hazards May cause irritation to the skin, eyes, and respiratory tract.[3] Avoid breathing vapor and mist.[3]
Personal Protective Equipment (PPE) Wear neoprene or nitrile rubber gloves, chemical safety goggles, and suitable protective clothing.[3] A NIOSH-certified organic vapor respirator is recommended.[3]
Storage Store in a cool, dark, well-ventilated area in tightly closed containers under a dry, inert atmosphere.[3] Ground/bond container and receiving equipment to prevent static discharge.[3]

Conclusion

This compound is a powerful and versatile reagent whose dual reactivity—stemming from its nucleophilic allyl group and its reactive Si-H bond—provides synthetic chemists with a broad toolkit for molecular construction. Its participation in hydrosilylation, nucleophilic allylation, and cross-coupling reactions makes it an invaluable asset in academic research, industrial synthesis, and the development of novel pharmaceuticals. A thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full synthetic potential safely and effectively.

References

  • Gelest, Inc. (2015-01-22). This compound, 95% - Safety Data Sheet. [Link]

  • Grokipedia. Allyltrimethylsilane. [Link]

  • Organic Chemistry Portal. Allylsilane synthesis. [Link]

  • National Institutes of Health (NIH). (2021-05-11). Selective hydrosilylation of allyl chloride with trichlorosilane. [Link]

  • PubChem. Allyl(chloromethyl)dimethylsilane | C6H13ClSi | CID 556526. [Link]

  • National Institutes of Health (NIH). Allyltrimethylsilane | C6H14Si | CID 69808 - PubChem. [Link]

  • Royal Society of Chemistry. Recent development of allyl–allyl cross-coupling and its application in natural product synthesis - Organic Chemistry Frontiers. [Link]

  • ResearchGate. (2025-08-06). Hydrosilylation of allyl derivatives with T, D and M type hydrosilanes. [Link]

  • Organic Chemistry Portal. Allyl Ethers - Protecting Groups. [Link]

  • Journal of Organic Chemistry. Notes. The Polymerization and Cyclization of this compound. [Link]

  • ResearchGate. allyl‐allylsilane cross‐coupling. [Link]

  • Denmark Group. Silicon-Based Cross-Coupling Reactions. [Link]

  • Scientific Research Publishing. β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. [Link]

  • SciSpace. REACTIONS OF ALLYLSILANES AND APPLICATION TO ORGANIC SYNTHESIS. [Link]

  • eScholarship.org. Spectroscopic Signatures, Structural Data, and Reactivity of Divalent Group 14 Complexes Bonded to Metal Fragments. [Link]

  • Wikipedia. Hydrosilylation. [Link]

  • YouTube. (2021-01-22). 12.5 Protecting Groups for Alcohols | Organic Chemistry. [Link]

  • National Institutes of Health (NIH). Silicon-Based Cross-Coupling Reactions in the Total Synthesis of Natural Products. [Link]

  • ResearchGate. (2025-10-26). Allylsilanes in Organic Synthesis − Recent Developments | Request PDF. [Link]

  • Gelest Technical Library. Cross-Coupling Reactions, Continued. [Link]

  • ResearchGate. (PDF) Selective hydrosilylation of allyl chloride with trichlorosilane. [Link]

  • ResearchGate. (2025-08-06). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis | Request PDF. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Allyl Trichlorosilane. [Link]

  • SynArchive. Protecting Groups List. [Link]

  • Gelest Technical Library. Silicon-Based Protecting Agents. [Link]

  • ResearchGate. Epoxidation of allyl dimethyl phenyl silanes with mCPBA and subsequent.... [Link]

  • Mayr's Database Of Reactivity Parameters. Allyl-Si. [Link]

Sources

Synthesis of allyldimethylsilane from chlorosilanes

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Allyldimethylsilane from Chlorosilanes

This guide provides research, scientific, and drug development professionals with a comprehensive technical overview of the synthesis of this compound, a valuable reagent in organic chemistry. The primary focus is on the robust and widely utilized Grignard reaction involving chlorosilane precursors. The content delves into the underlying reaction mechanisms, provides detailed, field-tested experimental protocols, and addresses critical safety and handling considerations.

This compound ((CH₂=CHCH₂)Si(CH₃)₂H) is an organosilane compound of significant interest in modern organic synthesis. Its bifunctional nature, possessing both a reactive allyl group and a silicon-hydride (Si-H) bond, makes it a versatile building block. The allyl moiety serves as a nucleophile in various transformations, most notably in Hosomi-Sakurai reactions for the stereoselective formation of carbon-carbon bonds.[1][2] The Si-H bond offers a site for further functionalization, including hydrosilylation and dehydrogenative coupling reactions, rendering the molecule more reactive toward transition metal catalysis compared to its fully alkylated analog, allyltrimethylsilane.[3]

While several methods exist for the preparation of allylsilanes, including metal-catalyzed hydrosilylation of dienes and silyl-Heck cross-couplings, the Grignard pathway remains a cornerstone for laboratory-scale synthesis due to its reliability and accessibility.[2][4][5] This guide will focus predominantly on this classical yet highly effective approach.

The Grignard Route: A Mechanistic and Practical Dissection

The synthesis of this compound via the Grignard reaction is a two-stage process: the formation of an allylmagnesium halide (the Grignard reagent) followed by its reaction with a suitable chlorosilane. The success of this synthesis hinges on a firm understanding of the reaction's causality and meticulous control over experimental conditions.

Underlying Principles and Reaction Mechanism

The core of the reaction is a nucleophilic substitution at the electrophilic silicon center of the chlorosilane.

  • Formation of the Grignard Reagent : The process begins with the oxidative addition of magnesium metal to allyl bromide in an anhydrous ethereal solvent. This forms allylmagnesium bromide, a potent carbon nucleophile.[6][7]

  • Nucleophilic Attack : The allyl group of the Grignard reagent attacks the silicon atom of dimethylchlorosilane (Me₂SiHCl). The electronegative chlorine atom makes the silicon center highly electrophilic, facilitating the attack.[8][9]

  • Displacement : The chlorine atom is displaced as a chloride ion, which complexes with the magnesium bromide cation (MgBr⁺), forming a stable magnesium salt by-product.

The choice of solvent is critical. Tetrahydrofuran (THF) is often preferred over diethyl ether as it enhances the reaction rate and allows for higher reaction temperatures.[8][10][11] In THF, the Grignard reagent exists in a complex equilibrium, known as the Schlenk equilibrium, involving mono- and di-alkyl magnesium species (RMgX and R₂Mg), all of which can be reactive.[10][11][12]

.dot

Grignard_Mechanism cluster_step1 Step 1: Grignard Formation cluster_step2 Step 2: Nucleophilic Substitution allyl_br CH₂=CHCH₂-Br grignard CH₂=CHCH₂-MgBr allyl_br->grignard Anhydrous Ether mg Mg mg->grignard Anhydrous Ether me2sihcl Cl-Si(H)(CH₃)₂ transition_state [Transition State] me2sihcl->transition_state product CH₂=CHCH₂-Si(H)(CH₃)₂ byproduct MgBrCl grignard->transition_state transition_state->product Displacement transition_state->byproduct Displacement

Caption: Reaction mechanism for this compound synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system, designed to ensure reproducibility and high yield. The causality behind each step is explained to provide a deeper understanding beyond simple instruction.

Materials:

  • Magnesium turnings

  • Iodine (one small crystal for activation)

  • Allyl bromide

  • Dimethylchlorosilane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Workflow:

.dot

Synthesis_Workflow setup 1. Assemble Dry Apparatus under Inert Atmosphere activate_mg 2. Activate Mg Turnings with Iodine Crystal setup->activate_mg add_allylbr 3. Add Allyl Bromide Solution Dropwise to Form Grignard activate_mg->add_allylbr cool_reaction 4. Cool Grignard Solution to 0°C add_allylbr->cool_reaction add_silane 5. Add Dimethylchlorosilane Dropwise at 0°C cool_reaction->add_silane warm_rt 6. Warm to Room Temp & Stir Overnight add_silane->warm_rt quench 7. Quench with Sat. NH₄Cl (aq) at 0°C warm_rt->quench extract 8. Extract with Ether, Wash & Dry Organic Layer quench->extract purify 9. Purify by Fractional Distillation extract->purify

Caption: Experimental workflow for Grignard synthesis.

Step-by-Step Methodology:

  • Apparatus Preparation (Causality: Exclusion of Water): Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser under an argon or nitrogen atmosphere. All glassware must be rigorously flame-dried or oven-dried to remove adsorbed moisture, which would otherwise quench the Grignard reagent.[13][14]

  • Grignard Reagent Formation (Causality: Nucleophile Generation):

    • Place magnesium turnings in the flask. Add a single crystal of iodine. The iodine etches the passivating magnesium oxide layer, exposing fresh magnesium surface to initiate the reaction.[6]

    • Add a solution of allyl bromide in anhydrous ether/THF dropwise via the dropping funnel. The reaction is exothermic; maintain a gentle reflux by controlling the addition rate and, if necessary, using an ice-water bath.[14] The formation of a cloudy gray solution indicates the successful generation of allylmagnesium bromide.[15]

  • Reaction with Dimethylchlorosilane (Causality: C-Si Bond Formation):

    • Once the Grignard formation is complete, cool the reaction mixture to 0°C using an ice bath. This is crucial to moderate the highly exothermic reaction with the chlorosilane and prevent side reactions.

    • Add dimethylchlorosilane dropwise to the stirred Grignard solution. Maintain the temperature at 0°C throughout the addition.

    • After the addition is complete, allow the mixture to warm to room temperature and stir overnight to ensure the reaction goes to completion.

  • Work-up and Quenching (Causality: Product Isolation & Reagent Neutralization):

    • Cool the reaction mixture back to 0°C. Slowly and carefully add saturated aqueous ammonium chloride solution to quench any unreacted Grignard reagent.[7][16] This is a safer alternative to water or dilute acid, as it is less vigorous and provides a pH buffer.

    • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification (Causality: Isolation of Pure Product):

    • Filter off the drying agent. The crude product is then purified by fractional distillation under an inert atmosphere to yield pure this compound as a colorless liquid.[17]

Quantitative Data Summary

The following table summarizes key physical and analytical data for this compound, which is essential for process control and quality assessment.

ParameterValueReference
Molecular Formula C₅H₁₂Si[18][19]
Molecular Weight 100.24 g/mol [17]
Typical Yield ~60-70%[17]
Boiling Point 69-70 °C (at 750 mmHg)[17]
Density 0.7086 g/mL (at 20°C)[17]
Refractive Index (n²⁰D) 1.4075[17]

Note: Spectroscopic data can be inferred from closely related structures like allyltrimethylsilane, which shows characteristic signals for the allyl group (multiplet at δ 4.9-5.9 ppm, doublet at δ 1.7 ppm) and the methylsilyl protons (singlet at δ ~0.0 ppm).[3]

Alternative Synthetic Routes

While the Grignard reaction is a primary laboratory method, other strategies are employed for allylsilane synthesis, particularly in industrial contexts or for accessing different substitution patterns.

  • Hydrosilylation: This atom-economical method involves the transition-metal-catalyzed addition of a Si-H bond across a C-C multiple bond.[20] For example, the reaction of 1,3-dienes with a hydrosilane can yield allylsilanes.[5] This is a powerful technique often used for large-scale production.[21][22]

  • Silyl-Heck Reaction: A palladium-catalyzed cross-coupling reaction between a terminal alkene and a silyl halide can directly produce allylsilanes, offering an alternative pathway with good functional group tolerance.[2][23]

Critical Safety and Handling Protocols

The synthesis of this compound involves several highly hazardous materials. Adherence to strict safety protocols is non-negotiable.

  • Chlorosilanes: These compounds are volatile, flammable, and corrosive.[24] They react violently with water, releasing toxic and corrosive hydrogen chloride (HCl) gas.[24][25] All manipulations must be performed in a certified chemical fume hood under a scrupulously dry, inert atmosphere.

  • Grignard Reagents: These reagents are highly flammable and can be pyrophoric (ignite spontaneously in air).[13][26] They react violently with water and other protic sources.[13] An appropriate fire extinguisher (Class D, for combustible metals) should be readily available.

  • Ethereal Solvents (THF, Diethyl Ether): These solvents are extremely flammable and can form explosive peroxides upon storage and exposure to air. Always use freshly distilled or inhibitor-free anhydrous grades.

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a flame-retardant lab coat, and appropriate chemical-resistant gloves at all times.[13][24][25]

Conclusion

The Grignard-based synthesis of this compound from dimethylchlorosilane is a foundational and highly effective method for accessing this versatile reagent on a laboratory scale. Its success relies on a robust understanding of the reaction mechanism and an unwavering commitment to maintaining anhydrous and inert conditions. By following the detailed, causality-driven protocol outlined in this guide, researchers can reliably and safely produce high-purity this compound, enabling further innovation in the fields of organic synthesis and drug development.

References

  • Application Notes and Protocols: Grignard Synthesis of Allyl(diisopropylamino)dimethylsilane - Benchchem.
  • Allyltrimethylsilane - Grokipedia.
  • Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed.
  • In-Depth Technical Guide to Allyl(diisopropylamino)dimethylsilane: Synthesis, Properties, and Applications in Stereoselective Sy - Benchchem.
  • Application Notes and Protocols: Allyl(diisopropylamino)dimethylsilane in the Synthesis of Bioactive Molecules - Benchchem.
  • Preparation of Allyl and Vinyl Silanes via the Palladium-Catalyzed Silylation of Terminal Olefins: A Silyl-Heck Reaction - PMC - NIH.
  • GLOBAL SAFE HANDLING OF CHLOROSILANES.
  • Synthesis of diverse allylsilanes employing brønsted acid catalyzed reductive functionaliz
  • Grignard Reaction with Chlorosilanes in THF: A Kinetic Study - ResearchG
  • GRIGNARD REAGENTS AND SILANES - Gelest, Inc.
  • Notes.
  • Grignard Reagents Safety SOP - University of Georgia Office of Research.
  • Allylsilane synthesis - Organic Chemistry Portal.
  • The mechanism of Grignard reaction: finally unravelled - OperaChem.
  • The Grignard Reaction Mechanism - Chemistry Steps.
  • Allylsilanes in the synthesis of three to seven membered rings: the silylcuprate str
  • Allylic Grignard reagents - Science of Synthesis.
  • Organic Syntheses Procedure: Dimethyl (2S,4S)
  • Rational Design of a Second Generation Catalyst for Preparation of Allylsilanes Using the Silyl-Heck Reaction | Journal of the American Chemical Society.
  • Organic Syntheses Procedure: 6-CHLORO-1-HEXENE.
  • Chlorosilane Safety Guide - Scribd.
  • What are Grignard reagent preparation precautions during prepar
  • Laboratory Safety Standard Operating Procedure (SOP)
  • This compound | C5H11Si | CID 6329006 - PubChem.
  • Preparation method of allyl silane - Google P
  • Product Subclass 9: Allylic Grignard Reagents - Thieme E-Books.
  • Selective hydrosilylation of allyl chloride with trichlorosilane - PMC - NIH.
  • Hydrosilylation of n-alkenes and allyl chloride over platinum supported on styrene–divinylbenzene copolymer | Semantic Scholar.
  • Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed.
  • (PDF)
  • This compound, 95% - Gelest, Inc.

Sources

An In-Depth Technical Guide to the Molecular Structure and Geometry of Allyldimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Allyldimethylsilane (CH₂=CHCH₂SiH(CH₃)₂) is an organosilicon compound of significant interest in synthetic chemistry, valued for its role as a versatile building block and its unique reactivity conferred by the Si-H bond. A thorough understanding of its three-dimensional structure is paramount for predicting its behavior in chemical transformations and for the rational design of new synthetic methodologies. This guide provides a detailed examination of the molecular structure, geometry, and conformational landscape of this compound, integrating experimental data from analogous systems with computational analysis. It is intended for researchers, chemists, and material scientists engaged in organosilicon chemistry and drug development.

Introduction to this compound

This compound, with the chemical formula C₅H₁₂Si, is a member of the allylsilane family.[1][] It consists of a central silicon atom bonded to two methyl groups, a hydrogen atom, and an allyl group via a methylene bridge (Si-CH₂-CH=CH₂).[1] Unlike its more common counterpart, allyltrimethylsilane, the presence of a reactive silicon-hydride (Si-H) bond makes this compound particularly useful in hydrosilylation reactions and as a precursor for more complex organosilane structures. Its utility spans from organic synthesis to polymer and materials science.[1] The precise arrangement of its atoms—its geometry, bond lengths, and bond angles—dictates its steric profile and electronic properties, which in turn govern its reactivity.

Molecular Structure and Core Geometry

The central silicon atom in this compound serves as the tetrahedral core of the molecule. This geometry arises from the sp³ hybridization of the silicon atom, which forms four single bonds.

Atomic Connectivity

The structural connectivity of this compound is foundational to its chemical identity. The molecule's IUPAC name is dimethyl-2-propen-1-ylsilane, and its structure is confirmed by its CAS Registry Number: 3937-30-2.[][3]

The connectivity can be visualized as follows:

Figure 1: Ball-and-stick representation of this compound's atomic connectivity.

Bond Lengths and Angles

Experimental and computational studies on this compound and its analogues establish a tetrahedral coordination geometry around the silicon center.[1] The key structural parameters are summarized below.

ParameterBondValue (Å)Comments
Silicon-Carbon (Alkyl)Si-C(H₃)1.847 ± 0.078Typical for Si-C single bonds in organosilicon compounds.[1]
Silicon-Carbon (Allyl)Si-C(H₂)-1.847 ± 0.078Similar to the Si-Alkyl bond length.[1]
Silicon-HydrogenSi-H~1.460Consistent with standard Si-H bond distances.[1]
Carbon-Carbon (Single)-C-C=~1.50Expected value for an sp³-sp² C-C bond.
Carbon-Carbon (Double)C=C~1.34Typical value for a terminal double bond.
Parameter Angle Value (degrees) Comments
Carbon-Silicon-CarbonC(H₃)-Si-C(H₃)109.2 - 111.6Close to the ideal tetrahedral angle of 109.5°.[1]
Hydrogen-Silicon-CarbonH-Si-C~109.5Assumed to be near the ideal tetrahedral angle.
Silicon-Carbon-CarbonSi-C-C~111Reflects sp³ hybridization at the methylene carbon.[4] (Data for analogue)

Table 1: Key Geometric Parameters of this compound.

Conformational Analysis

While the local geometry around the silicon atom is tetrahedral, the molecule as a whole is not rigid. Rotation around the Si-C single bond of the allyl group leads to different conformational isomers. The conformation is typically described by the dihedral angle between the C=C double bond and the Si-H bond.

Analysis of the parent compound, allylsilane (CH₂=CHCH₂SiH₃), by microwave spectroscopy has shown that the most stable conformer is the gauche form, where the Si-C and C=C bonds are not in the same plane. The determined skeletal dihedral angle (φ Si-C-C=C) is approximately 103°. This preference for a non-eclipsed conformation minimizes steric hindrance between the silyl group and the vinyl group of the allyl moiety. It is expected that this compound adopts a similar gauche conformation as its lowest energy state.

Figure 2: Conformational isomers of this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and routine characterization of this compound. While a comprehensive, peer-reviewed spectral library for this specific compound is not widely published, its expected spectral features can be reliably predicted based on well-established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen, carbon, and silicon environments within the molecule.

NucleusGroupPredicted Chemical Shift (δ, ppm)MultiplicityComments
¹H Si-(CH ₃)₂0.0 - 0.2DoubletUpfield chemical shift typical of methyl groups on silicon. Split by the Si-H proton.
Si-H 3.7 - 4.0MultipletCharacteristic region for silicon hydrides. Complex splitting due to coupling with methyl and allyl protons.
Si-CH ₂-1.5 - 1.7DoubletAllylic protons adjacent to the silicon atom.
=CH -5.6 - 5.9MultipletVinyl proton of the allyl group.
=CH4.8 - 5.1MultipletTerminal vinyl protons of the allyl group.
¹³C Si-(C H₃)₂-5.0 - 0.0SingletHighly shielded carbon atoms directly bonded to silicon.
Si-C H₂-20 - 25SingletAllylic carbon.
=C H-133 - 136SingletInternal sp² carbon of the allyl group.
=C H₂112 - 115SingletTerminal sp² carbon of the allyl group.
²⁹Si (C H₃)₂Si H(Allyl)-15 to -25MultipletThe chemical shift is sensitive to the substituents. The signal will be split by the directly attached proton.

Table 2: Predicted NMR Spectroscopic Data for this compound.

Vibrational (IR and Raman) Spectroscopy

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule's bonds, providing a unique "fingerprint" and confirming the presence of key functional groups.

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
~3080=C-H stretchMediumAllyl C=C-H
2960, 2920C-H stretch (asymm, symm)StrongMethyl, Methylene
~2120Si-H stretchStrongSilicon Hydride
~1640C=C stretchMediumAllyl Alkene
~1410, 1250C-H bend (scissoring, umbrella)StrongSi-CH₃, Si-CH₂
~990, 910=C-H bend (out-of-plane)StrongAllyl C=CH₂
800 - 900Si-C stretchStrongSilicon-Carbon bonds

Table 3: Predicted Key Vibrational Frequencies for this compound.

Methodologies for Structural Determination

The definitive determination of the gas-phase structure of molecules like this compound relies on a combination of advanced experimental techniques and computational chemistry.

G exp Experimental Methods ged Gas-Phase Electron Diffraction (GED) exp->ged Provides radial distribution function mw Microwave Spectroscopy exp->mw Provides moments of inertia comp Computational Chemistry dft Density Functional Theory (DFT) comp->dft Calculates energy-minimized geometry & properties structure Definitive Molecular Structure & Geometry ged->structure mw->structure dft->structure Predicts structure, corroborates experiment

Figure 3: Workflow for determining molecular structure.

  • Gas-Phase Electron Diffraction (GED): This is a powerful technique for determining the precise bond lengths, angles, and conformations of molecules in the vapor phase, free from intermolecular interactions.

  • Microwave Spectroscopy: This method measures the rotational transitions of a molecule, from which highly accurate moments of inertia can be calculated. These moments are directly related to the molecule's bond lengths and angles.

  • Computational Chemistry: Methods like Density Functional Theory (DFT) are indispensable for modern structural chemistry. They allow for the calculation of energy-minimized geometries, prediction of spectroscopic properties, and exploration of conformational energy landscapes, providing a theoretical framework that complements and guides experimental findings.

Appendix: Experimental Protocol

Synthesis of this compound via Grignard Reaction

This protocol describes a standard laboratory synthesis of this compound.

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Dimethylchlorosilane

  • Anhydrous diethyl ether or THF

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

  • Initiation: Under an inert atmosphere (N₂ or Ar), charge a flame-dried three-neck flask with magnesium turnings and a small crystal of iodine.

  • Grignard Formation: Add a solution of allyl bromide in anhydrous ether dropwise to the magnesium. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed. Continue the addition at a rate that maintains a steady reflux.

  • Coupling: Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath. Add dimethylchlorosilane dropwise via an addition funnel.

  • Workup: After the addition is complete, allow the mixture to stir at room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extraction & Purification: Separate the organic layer. Wash with brine, dry over anhydrous magnesium sulfate, and filter. The product, this compound, is purified by fractional distillation.

Conclusion

This compound possesses a well-defined tetrahedral geometry centered at the silicon atom, with a flexible allyl group that preferentially adopts a gauche conformation. Its structural parameters and spectroscopic features are consistent with those of related organosilicon hydrides. The synergy between experimental techniques like GED and microwave spectroscopy, alongside computational modeling, provides a comprehensive and validated understanding of its molecular architecture. This detailed structural knowledge is crucial for leveraging its full potential in chemical synthesis and materials science.

References

  • Grokipedia. (n.d.). Allyltrimethylsilane.
  • Cheméo. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

Sources

Spectroscopic Data of Allyldimethylsilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis of NMR and IR Spectra for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for allyldimethylsilane (CAS No. 3937-30-2), a valuable organosilicon reagent in organic synthesis. A thorough understanding of its spectral characteristics is paramount for confirming its identity, assessing its purity, and monitoring its reactivity in chemical transformations. This document will delve into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of this compound, offering insights into the interpretation of its spectra and the underlying principles governing its spectral features.

Introduction to this compound

This compound is an organosilicon compound featuring a dimethylsilyl group attached to an allyl moiety.[1][] Its unique structure, combining the reactivity of an allyl group with the properties of a silicon atom, makes it a versatile building block in a variety of chemical reactions, including carbon-carbon bond formation and polymerization processes.[1] Accurate spectroscopic characterization is the cornerstone of its effective utilization in research and development.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments within the molecule. The interpretation of these signals, including their chemical shifts, multiplicities, and coupling constants, allows for the unambiguous assignment of each proton.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: The spectrum is recorded on a high-resolution NMR spectrometer, for instance, a 400 or 500 MHz instrument.

  • Data Acquisition: A standard one-dimensional proton pulse program is utilized. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton signals, and a relaxation delay that allows for complete relaxation of the protons between scans.

  • Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform, followed by phase and baseline corrections.

¹H NMR Data Summary

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~0.0Singlet6HSi-(CH ₃)₂
b~1.5Doublet2HSi-CH ₂-CH=CH₂
c~4.8Multiplet2HSi-CH₂-CH=CH
d~5.7Multiplet1HSi-CH₂-CH =CH₂

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is consistent with its molecular structure. The six equivalent protons of the two methyl groups attached to the silicon atom appear as a sharp singlet at approximately 0.0 ppm. This upfield chemical shift is characteristic of protons on alkyl groups bonded to silicon. The methylene protons adjacent to the silicon atom resonate as a doublet around 1.5 ppm, with the splitting arising from coupling to the adjacent vinyl proton. The terminal vinyl protons appear as a multiplet at approximately 4.8 ppm, while the internal vinyl proton is observed as a multiplet further downfield at about 5.7 ppm. The complex splitting patterns of the vinyl protons are due to both geminal and vicinal couplings.

Caption: ¹H NMR spectral assignments for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

The procedure for obtaining a ¹³C NMR spectrum is similar to that for ¹H NMR, with a few key differences:

  • Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation and Acquisition: A ¹³C NMR probe is used, and the experiment is usually run with proton decoupling to simplify the spectrum to single lines for each carbon and to enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

  • Data Processing: Similar to ¹H NMR, the FID is processed using a Fourier transform, phasing, and baseline correction.

¹³C NMR Data Summary

SignalChemical Shift (δ, ppm)Assignment
1~-3.0Si-(C H₃)₂
2~25.0Si-C H₂-CH=CH₂
3~112.0Si-CH₂-CH=C H₂
4~135.0Si-CH₂-C H=CH₂

Note: Chemical shifts are approximate and can vary with experimental conditions.

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound displays four distinct signals, corresponding to the four unique carbon environments. The methyl carbons attached to the silicon appear at a characteristic upfield chemical shift of approximately -3.0 ppm. The allylic methylene carbon is found at around 25.0 ppm. The two vinyl carbons are observed in the downfield region, with the terminal CH₂ carbon at approximately 112.0 ppm and the internal CH carbon at about 135.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy

A typical procedure for acquiring an FT-IR spectrum of liquid this compound is as follows:

  • Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the liquid is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty salt plates or the clean ATR crystal is first recorded. Then, the spectrum of the sample is acquired. The instrument measures the interference pattern of the infrared beam, which is then converted into a spectrum by a Fourier transform.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

IR Data Summary

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3075C-H stretch=C-H (vinyl)
~2960, ~2900C-H stretch-C-H (alkyl)
~1630C=C stretchAlkene
~1410CH₂ scissoringSi-CH₂-
~1250CH₃ symmetric deformationSi-CH₃
~900, ~990=CH₂ out-of-plane bendVinyl
~840Si-C stretch, CH₃ rockSi-(CH₃)₂

Interpretation of the IR Spectrum

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. The C-H stretching vibrations of the vinyl group are observed at approximately 3075 cm⁻¹, while the alkyl C-H stretches of the methyl and methylene groups appear around 2960 and 2900 cm⁻¹. The presence of the carbon-carbon double bond is confirmed by a stretching vibration at about 1630 cm⁻¹. A notable feature is the strong absorption at approximately 1250 cm⁻¹, which is characteristic of the symmetric deformation of the methyl groups attached to the silicon atom. The out-of-plane bending vibrations of the terminal vinyl group give rise to bands around 900 and 990 cm⁻¹. The Si-C stretching and methyl rocking vibrations are typically observed in the fingerprint region, with a significant band around 840 cm⁻¹.

G cluster_vibrations Key IR Vibrational Modes cluster_structure Functional Groups 3075 ~3075 cm⁻¹ =C-H Stretch Vinyl Vinyl Group (-CH=CH₂) 3075->Vinyl 2960 ~2960, 2900 cm⁻¹ -C-H Stretch Alkyl Alkyl Groups (-CH₃, -CH₂-) 2960->Alkyl 1630 ~1630 cm⁻¹ C=C Stretch 1630->Vinyl 1250 ~1250 cm⁻¹ Si-CH₃ Bend Si_Me Dimethylsilyl Group (-Si(CH₃)₂) 1250->Si_Me 900 ~900, 990 cm⁻¹ =CH₂ Bend 900->Vinyl 840 ~840 cm⁻¹ Si-C Stretch 840->Si_Me

Sources

Introduction: The Significance of Allyldimethylsilane in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of Allyldimethylsilane

This compound (C₅H₁₂Si) is a versatile organosilane reagent that has garnered significant attention within the research and drug development sectors. Structurally, it features a silicon atom bonded to two methyl groups, a hydrogen atom, and a reactive allyl group. This unique configuration makes it a valuable building block in a variety of organic transformations, particularly in carbon-carbon bond formation and hydrosilylation reactions. As a Senior Application Scientist, understanding the fundamental physical properties of a reagent is paramount, as these characteristics directly influence its handling, reaction kinetics, and purification procedures. This guide provides a detailed examination of the boiling point and density of this compound, explains the causality behind their experimental determination, and offers field-proven protocols for their accurate measurement.

Core Physical Properties of this compound

The physical properties of this compound dictate its behavior under various experimental conditions. Its low boiling point and density classify it as a volatile, low-viscosity liquid at ambient temperature, making it suitable for reactions requiring mild conditions and straightforward removal post-reaction.[1]

ParameterMeasured ValueExperimental ConditionsSource
Normal Boiling Point 69 – 70 °C101.3 kPa[1][2]
Density 0.710 g/mL20 °C[1]
0.705 g/mL25 °C[1]
Molecular Mass 100.23 g/mol Calculated[1]
Physical State Clear, colorless liquid298 K, 101.3 kPa[1]

Molecular Structure of this compound

The arrangement of atoms in this compound is fundamental to its reactivity and physical characteristics. The presence of the Si-H bond, in particular, distinguishes it from its more common counterpart, allyltrimethylsilane, rendering it more reactive in certain catalytic processes.

Caption: Molecular structure of this compound.

Experimental Methodologies and Their Rationale

The trustworthiness of physical data hinges on the robustness of the experimental methods used for its determination. The following sections detail self-validating protocols for measuring the boiling point and density of this compound.

Boiling Point Determination: The Thiele Tube Method

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For small sample volumes, the Thiele tube method is an efficient and reliable technique.[3] The unique shape of the Thiele tube is designed to allow for uniform heating of the heat-transfer fluid (typically mineral oil) via convection, ensuring a stable and accurate temperature reading.

Protocol:

  • Sample Preparation: Fill a small test tube (Durham tube) to about half-full with this compound. Insert a capillary tube, sealed at one end, into the test tube with the open end down.

  • Apparatus Assembly: Attach the test tube to a thermometer using a small rubber band. The bulb of the thermometer should be level with the sample.

  • Thiele Tube Setup: Insert the thermometer and sample assembly into a Thiele tube containing mineral oil. The sample should be positioned near the center of the main body of the tube, and the rubber band must remain above the oil level to prevent it from dissolving in the hot oil.[4]

  • Heating: Gently heat the side arm of the Thiele tube with a microburner using a slow, sweeping motion. This initiates the convection current, ensuring even heat distribution.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. This occurs as the air trapped inside expands and is displaced by the sample's vapor. Continue gentle heating until a rapid and continuous stream of bubbles is observed.[3]

  • Measurement: Remove the heat source. The bubbling will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3] This moment signifies that the external pressure has just overcome the vapor pressure of the liquid, which corresponds to the boiling point.

  • Validation: Allow the apparatus to cool slightly and repeat the heating and cooling cycle to obtain a second reading. Consistent readings validate the measurement. Record the ambient barometric pressure, as boiling point is pressure-dependent.

Caption: Workflow for boiling point determination using a Thiele tube.

Density Determination: Mass/Volume Measurement

Density is an intrinsic property defined as the mass of a substance per unit volume (ρ = m/V).[5] Its determination requires precise measurements of both parameters. For a volatile liquid like this compound, care must be taken to minimize evaporative losses during the procedure.

Protocol:

  • Mass Measurement (Tare): Place a clean, dry volumetric flask (e.g., 5 or 10 mL) with its stopper on a calibrated analytical balance and record its mass.

  • Volume Measurement: Carefully add this compound to the volumetric flask until the bottom of the meniscus aligns exactly with the calibration mark on the neck of the flask. A pipette or syringe can aid in this process.

  • Mass Measurement (Gross): Stopper the flask to prevent evaporation and immediately weigh the flask containing the sample on the same analytical balance.

  • Temperature Control: Record the ambient temperature of the laboratory, as density is temperature-dependent. For higher accuracy, conduct the measurement in a temperature-controlled environment.

  • Calculation:

    • Calculate the mass of the this compound by subtracting the tare mass from the gross mass.

    • The volume is the calibrated volume of the flask.

    • Calculate the density using the formula ρ = m/V.[6]

  • Validation: To ensure the integrity of the result, the procedure should be repeated at least twice, and the average density calculated. This repetition minimizes the impact of random errors in measurement.

Density_Workflow A Weigh empty, dry volumetric flask (Tare Mass) C Weigh filled, stoppered flask (Gross Mass) A->C B Add this compound to calibration mark (Volume) B->C E Calculate Sample Mass (Gross - Tare) C->E D Record ambient temperature F Calculate Density (Mass / Volume) D->F E->F G Repeat for validation F->G

Caption: Workflow for density determination by direct mass/volume measurement.

References

  • Allyltrimethylsilane - Grokipedia. (n.d.).
  • This compound | 3937-30-2. (2023, August 16). Smolecule.
  • This compound, 95%. (2015, January 22). Gelest, Inc.
  • Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts.
  • Determination of a Boiling Point - Experiment. (n.d.). Vernier.
  • Boiling Point and Distilling Range Test. (n.d.).
  • BOILING POINT DETERMINATION. (n.d.).
  • Investigation 1: Density of Materials. (n.d.).
  • How to do Density Lab for CHEM100/101. (2024, January 24). YouTube.
  • Determination of density and excess molar volume of dimethyl sulfoxide + 1-allyl-3-methylimidazolium chloride mixtures at high pressure. (n.d.). ResearchGate.

Sources

Allyldimethylsilane safety precautions and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling and Application of Allyldimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₅H₁₂Si) is a valuable organosilane reagent in organic synthesis, prized for its role in forming carbon-carbon bonds and its utility in various polymerization and hydrosilylation reactions.[1] However, its high reactivity is intrinsically linked to significant safety hazards, primarily its extreme flammability and potential for hazardous reactions. This guide provides a comprehensive overview of the essential safety precautions and handling protocols for this compound, grounded in an understanding of its chemical properties. It is intended to equip researchers, scientists, and drug development professionals with the knowledge to mitigate risks and ensure the safe and effective use of this versatile compound in a laboratory setting.

Understanding the Inherent Risks of this compound

This compound is classified as a highly flammable liquid and vapor.[2] Its vapors can form explosive mixtures with air, and its low flash point makes it susceptible to ignition from various sources.[3] Beyond its flammability, it can cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[2][4] A thorough understanding of its physical and chemical properties is the foundation of safe handling.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₅H₁₂Si[2][3]
Molecular Weight 100.23 g/mol [3]
Appearance Colorless liquid[1][5]
Boiling Point 69°C (lit.)[3]
Density 0.710 g/mL at 20°C (lit.)[3]
Flash Point -20°C[3]
Solubility Insoluble in water; soluble in organic solvents[1][5]
Reactivity and Incompatibilities

This compound's reactivity is a double-edged sword. While useful in synthesis, it also presents several hazards:

  • Hazardous Polymerization: This can be initiated by peroxides and precious metals.[2] The presence of these substances can lead to a runaway reaction, generating heat and pressure.

  • Generation of Hydrogen Gas: In the presence of alkalis, protic materials (like water or alcohols), and metal salts (such as aluminum chloride or precious metals), this compound can generate small amounts of flammable hydrogen gas.[2]

  • Incompatible Materials: It is crucial to avoid contact with strong oxidizing agents, alkalis, metal salts, and precious metals.[2][6]

A Hierarchy of Controls for Safe Handling

To mitigate the risks associated with this compound, a systematic approach to safety is necessary. The hierarchy of controls, depicted in the diagram below, prioritizes the most effective safety measures.

HierarchyOfControls Elimination Elimination/Substitution (Most Effective) Engineering Engineering Controls (e.g., Fume Hood, Glovebox) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (PPE) (Least Effective)

Caption: Hierarchy of Controls for this compound Handling.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it comes into contact with the user.

  • Chemical Fume Hood: All work with this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation and prevent the accumulation of flammable vapors.[2]

  • Glovebox: For reactions that are particularly sensitive to air or moisture, or for larger scale operations, a glovebox with an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Explosion-Proof Equipment: Use only explosion-proof electrical equipment, including stirring plates, heating mantles, and vacuum pumps, to prevent ignition of flammable vapors.[2][6]

  • Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, all metal containers and transfer lines must be properly grounded and bonded.[2]

Administrative Controls: Standard Operating Procedures and Training

Well-defined procedures and comprehensive training are critical for ensuring that all personnel handle this compound safely.

  • Standard Operating Procedures (SOPs): Detailed SOPs should be developed for all procedures involving this compound, including storage, handling, use in reactions, and disposal. These SOPs should be readily accessible to all laboratory personnel.

  • Training: All personnel who will handle this compound must receive documented training on its hazards, safe handling procedures, emergency protocols, and the proper use of personal protective equipment.

  • Restricted Access: The areas where this compound is stored and handled should be clearly marked, and access should be restricted to authorized personnel.

Personal Protective Equipment (PPE): The Final Barrier

While engineering and administrative controls are the primary means of protection, appropriate PPE is essential for safeguarding against residual risks.

  • Eye Protection: Chemical safety goggles are mandatory.[2] Contact lenses should not be worn when handling this chemical.[2]

  • Hand Protection: Neoprene or nitrile rubber gloves should be worn.[2] Gloves should be inspected for any signs of degradation or puncture before use.

  • Skin and Body Protection: A flame-resistant lab coat and full-length pants should be worn.[7] Wear closed-toe shoes.[7]

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, a NIOSH-certified organic vapor respirator with the appropriate cartridge should be used.[2]

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for common laboratory procedures involving this compound.

Protocol for Transferring this compound

This protocol outlines the safe transfer of this compound from a storage container to a reaction vessel.

TransferProtocol cluster_TP Workflow for Transferring this compound A 1. Prepare Work Area (Fume Hood, Grounding) B 2. Don Appropriate PPE A->B C 3. Purge Reaction Vessel with Inert Gas B->C D 4. Transfer Reagent via Syringe or Cannula C->D E 5. Quench Residual Reagent in Transfer Equipment D->E F 6. Clean and Store Equipment E->F

Caption: Workflow for the Safe Transfer of this compound.

  • Preparation:

    • Ensure the work area is clean and free of clutter.

    • Verify that the chemical fume hood is functioning correctly.

    • Ground and bond the storage container and receiving vessel.

    • Have appropriate spill cleanup materials readily available.

  • Personal Protective Equipment:

    • Don all required PPE as outlined in Section 5.

  • Inert Atmosphere:

    • If the reaction is air or moisture-sensitive, purge the receiving vessel with an inert gas (e.g., nitrogen or argon).

  • Transfer:

    • Use a clean, dry syringe or cannula to transfer the desired amount of this compound.

    • Avoid pulling the plunger back too quickly to prevent the formation of air bubbles.

    • Keep the needle tip below the surface of the liquid during transfer.

  • Quenching:

    • After the transfer is complete, quench any residual this compound in the syringe or cannula by drawing up a suitable solvent (e.g., isopropanol) and expelling it into a separate container with a quenching agent.

  • Cleanup:

    • Thoroughly clean all transfer equipment.

    • Return the this compound container to its designated storage location.

Protocol for Setting Up a Reaction with this compound
  • Reaction Setup:

    • Assemble the reaction apparatus in the fume hood.

    • Ensure all glassware is clean, dry, and free of cracks.

    • If heating is required, use a heating mantle with a temperature controller.

  • Addition of Reagents:

    • Add all other reagents and solvents to the reaction vessel before introducing this compound.

    • If the reaction is exothermic, consider adding the this compound dropwise via a syringe pump or an addition funnel, and use an ice bath to control the temperature.

  • Monitoring the Reaction:

    • Continuously monitor the reaction for any signs of an uncontrolled exotherm or pressure buildup.

    • Do not leave the reaction unattended.

  • Work-up and Quenching:

    • Upon completion of the reaction, carefully quench any unreacted this compound by slowly adding a suitable quenching agent (e.g., isopropanol).

    • Proceed with the appropriate work-up procedure.

Storage and Waste Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

Storage
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][6]

  • The recommended storage temperature is below 20°C.[2]

  • Store in the dark and under an inert atmosphere.[2][6]

  • Store separately from incompatible materials.[2][6][8]

Waste Disposal
  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of waste in a properly labeled, sealed container.

  • Arrange for disposal through a licensed hazardous waste disposal facility.[2] Incineration is a recommended method of disposal.[2]

  • Handle empty containers with care as they may contain flammable residual vapors.[2]

Emergency Procedures

In the event of an emergency, prompt and correct action is essential.

Spills
  • Small Spills:

    • Evacuate all non-essential personnel from the immediate area.[2]

    • Eliminate all sources of ignition.[2]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[5]

    • Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal.[2]

  • Large Spills:

    • Evacuate the entire laboratory and alert others in the vicinity.

    • Activate the fire alarm if necessary.

    • Contact your institution's emergency response team.

Fire
  • If a fire occurs, and it is safe to do so, use a dry chemical, carbon dioxide, foam, or water spray extinguisher.[2]

  • Do not use a solid stream of water as it may spread the fire.

  • Evacuate the area and call for emergency assistance.

First Aid
  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[2]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, removing contact lenses if present and easy to do so.[2] Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Conclusion

This compound is a powerful tool in the arsenal of synthetic chemists. However, its utility is matched by its potential hazards. By adhering to the principles of the hierarchy of controls, implementing robust engineering and administrative measures, and consistently using appropriate personal protective equipment, researchers can handle this reagent with a high degree of safety. A thorough understanding of its properties and a commitment to meticulous laboratory practice are paramount for its successful and safe application in research and development.

References

  • Gelest, Inc. (2015-01-22). This compound, 95% Safety Data Sheet. Retrieved from [Link]

  • Grokipedia. Allyltrimethylsilane. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6329006, this compound. Retrieved from [Link]

  • ChemBK. This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 556526, Allyl(chloromethyl)dimethylsilane. Retrieved from [Link]

  • Gelest, Inc. (2015-10-02). O-ALLYLOXY(POLYETHYLENEOXY)TRIMETHYLSILANE, tech-95 Safety Data Sheet. Retrieved from [Link]

  • Auburn University. Emergency and Spill Response Procedures. Retrieved from [Link]

  • Cole-Parmer. (2011-06-08). Material Safety Data Sheet - Allyltrichlorosilane, 95%. Retrieved from [Link]

  • University of California, Berkeley. Guide for Chemical Spill Response. Retrieved from [Link]

  • University of California, Riverside. Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • The Sarpong Group, University of California, Berkeley. (2016-10-24). Acutely Toxic Chemicals (ATCs). Retrieved from [Link]

  • Princeton University Environmental Health and Safety. Chemical Spill Procedures. Retrieved from [Link]

  • Austin Community College District. Hazardous Spill Reporting and Response Procedures. Retrieved from [Link]

  • University of Toronto Environmental Health & Safety. Chemical Spill Procedures. Retrieved from [Link]

  • University of California, San Diego. (2024-03-03). How to Store and Dispose of Extremely Hazardous Chemical Waste. Retrieved from [Link]

  • LDH. Storage of Chemical Products. Retrieved from [Link]

Sources

Reactivity of the silicon-hydride bond in allyldimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Unlocking Synthetic Pathways: A Guide to the Reactivity of the Silicon-Hydride Bond in Allyldimethylsilane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile organosilane reagent whose utility is fundamentally derived from the distinct reactivity of its silicon-hydride (Si-H) bond. This bond's unique polarity and moderate bond dissociation energy allow it to participate in a diverse array of chemical transformations, including hydrosilylation, dehydrogenative coupling, and both ionic and radical-mediated reactions. This guide provides a comprehensive exploration of the Si-H bond's reactivity in this specific molecular context, offering mechanistic insights, field-proven experimental protocols, and an analysis of the causal factors that govern reaction outcomes. By understanding these core principles, researchers can effectively leverage this compound as a strategic tool in materials science, surface functionalization, and complex molecule synthesis.

The Silicon-Hydride Bond: A Nexus of Reactivity

The Si-H bond in this compound is the molecule's reactive core. Unlike a carbon-hydrogen bond, the Si-H bond is polarized with a partial positive charge on the silicon and a partial negative charge on the hydrogen (Siᵟ⁺-Hᵟ⁻). This "hydridic" character is a cornerstone of its chemistry, predisposing it to react with electrophilic centers. Furthermore, the bond dissociation energy of a typical Si-H bond is significantly lower than that of C-H or even Si-C bonds, making it the most likely site for homolytic cleavage to initiate radical reactions. The presence of the allyl group introduces additional complexity and synthetic utility, offering a site for intramolecular reactions or serving as a handle for further functionalization after the Si-H bond has reacted.

Organohydrosilanes, including this compound, undergo a wide variety of chemical conversions through the reaction of the Si-H bond with elements across the periodic table.[1] This guide will dissect the most critical of these reaction pathways.

Catalytic Hydrosilylation: Precision C-Si Bond Formation

The transition-metal-catalyzed addition of the Si-H bond across an unsaturated C-C bond—hydrosilylation—is arguably the most important reaction of this compound and is fundamental to the silicon industry.[2][3] This process is a highly efficient method for creating stable carbon-silicon bonds, forming the basis for manufacturing silicones, silane coupling agents, and functionalized materials.[4]

The Chalk-Harrod Mechanism: A Catalytic Cycle

Most platinum-catalyzed hydrosilylation reactions are understood to proceed via the Chalk-Harrod mechanism.[4][5] This catalytic cycle provides a low-energy pathway for the reaction and dictates the regiochemical outcome.

The key steps are:

  • Oxidative Addition: The hydrosilane (this compound) oxidatively adds to the low-valent metal catalyst (e.g., Pt(0)).

  • Olefin Coordination: The alkene substrate coordinates to the resulting metal-hydride complex.

  • Migratory Insertion: The coordinated alkene inserts into the metal-hydride bond. This is a crucial, selectivity-determining step.[4][6] Insertion can occur in two ways, leading to either the α-adduct (branched) or the desired β-adduct (linear). For terminal alkenes, the β-adduct is typically favored.

  • Reductive Elimination: The final C-Si bond is formed, releasing the alkylsilane product and regenerating the active Pt(0) catalyst.

Chalk_Harrod_Mechanism cluster_cycle Catalytic Cycle Catalyst Pt(0) Catalyst Product R₃Si-CH₂CH₂R' Intermediate1 Oxidative Addition Intermediate (H)Pt(II)(SiR₃) Catalyst->Intermediate1 + R₃Si-H Silane R₃Si-H Silane->Intermediate1 Alkene CH₂=CHR' Intermediate2 Alkene Coordination Complex Alkene->Intermediate2 Intermediate1->Intermediate2 + CH₂=CHR' Intermediate3 Migratory Insertion Product (R'CH₂CH₂)Pt(II)(SiR₃) Intermediate2->Intermediate3 Migratory Insertion (β) Intermediate3->Catalyst Reductive Elimination Intermediate3->Product Releases Product

Caption: The Chalk-Harrod mechanism for Pt-catalyzed hydrosilylation.

Catalysts and Regioselectivity

While classic platinum catalysts like Speier's (H₂PtCl₆) and Karstedt's catalyst are widely used, they can suffer from limited functional group compatibility and side reactions.[3][6][7] For challenging substrates, such as allyl chloride, conventional Pt catalysts can lead to undesired byproducts.[2][3]

Recent advances have shown that rhodium(I) catalysts with specific phosphine ligands can achieve dramatically improved selectivity and efficiency, reaching turnover numbers up to 140,000 with >99% selectivity for the desired product.[2][3][8] The choice of catalyst and ligands is therefore critical for directing the reaction toward the intended product and avoiding side reactions like isomerization and hydrogenation.[6]

CatalystSubstrate ExampleTemperature (°C)Yield (%)Selectivity (β-adduct)Reference
Karstedt's CatalystAllylbenzene4072>95%[7]
Platinum BlackAllylbenzene40--[7]
[RhCl(dppbzF)]₂Allyl ChlorideAmbient>99>99%[2][8]
Speier's CatalystAllyl Esters80-100VariableModerate to High[9]
Experimental Protocol: Platinum-Catalyzed Hydrosilylation of an Alkene

This protocol describes a general procedure for the hydrosilylation of a terminal alkene with this compound using Karstedt's catalyst, adapted from similar literature procedures.[7][10]

Materials:

  • This compound

  • Terminal Alkene (e.g., 1-octene)

  • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex, ~2% Pt in xylene)

  • Anhydrous Toluene (solvent)

  • Argon or Nitrogen gas supply

  • Schlenk flask and standard glassware

Procedure:

  • Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen).

  • Reagents: To the flask, add the terminal alkene (1.0 eq) and anhydrous toluene (to achieve a ~0.5 M concentration).

  • Catalyst Addition: Add Karstedt's catalyst solution via syringe. A typical catalyst loading is 10-20 ppm of Pt relative to the alkene.

  • Initiation: Begin vigorous stirring and gently warm the solution to 40-60°C.

  • Silane Addition: Slowly add this compound (1.1 eq) dropwise to the stirred solution over 10-15 minutes. An exothermic reaction may be observed.

  • Reaction Monitoring: Monitor the reaction progress by TLC or ¹H NMR, observing the disappearance of the Si-H proton signal (a multiplet typically around 4.0-4.8 ppm).[7] The reaction is typically complete within 1-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure alkyl(allyl)dimethylsilane product.

Hydrosilylation_Workflow start Start: Assemble Dry Glassware under Inert Atmosphere reagents Add Alkene and Anhydrous Toluene start->reagents catalyst Inject Karstedt's Catalyst (10-20 ppm Pt) reagents->catalyst heat Warm to 40-60°C catalyst->heat add_silane Add this compound (1.1 eq) Dropwise heat->add_silane monitor Monitor by NMR/TLC (Disappearance of Si-H peak) add_silane->monitor workup Cool and Evaporate Solvent monitor->workup Reaction Complete purify Purify by Vacuum Distillation or Chromatography workup->purify end End: Isolated Product purify->end

Caption: A generalized workflow for a hydrosilylation reaction.

Dehydrogenative Silylation: Surface Functionalization

The Si-H bond can react with protic functional groups, such as the surface silanols (Si-OH) on silica or glass, in a dehydrogenative coupling reaction that releases H₂ gas and forms a stable Si-O-Si linkage. This process is a powerful tool for surface modification. While this reaction can occur thermally at elevated temperatures, it is often sluggish and can lead to side reactions of the allyl group.[11]

The use of a Lewis acid catalyst, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), dramatically accelerates this process, enabling it to proceed rapidly at room temperature.[11] This catalytic activation of the Si-H bond is highly selective, preserving the allyl functional group for subsequent chemistry.[11]

Experimental Protocol: Catalytic Grafting of this compound onto Silica

This protocol is based on the B(C₆F₅)₃-catalyzed method for surface functionalization.[11]

Materials:

  • This compound

  • Amorphous Silica Gel (high surface area)

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas supply

Procedure:

  • Silica Preparation: Activate the silica gel by heating at 150°C under vacuum for 12 hours to remove physisorbed water. Cool to room temperature under an inert atmosphere.

  • Reaction Slurry: In a Schlenk flask under inert atmosphere, suspend the dried silica (1.0 g) in anhydrous DCM (20 mL).

  • Catalyst Addition: Add a solution of B(C₆F₅)₃ (1 mol% relative to silane) in DCM to the silica slurry and stir for 5 minutes.

  • Silane Addition: Add this compound (typically a 5-10 fold excess relative to estimated surface silanols) to the slurry. Vigorous bubbling (H₂ evolution) should be observed.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete in under 10 minutes, as indicated by the cessation of gas evolution.[11]

  • Work-up: Quench the reaction by adding a small amount of anhydrous methanol. Filter the functionalized silica and wash sequentially with DCM, methanol, and acetone to remove unreacted silane and catalyst.

  • Drying: Dry the resulting allyl-functionalized silica under vacuum at 60°C. The surface can be characterized by solid-state NMR and IR spectroscopy.

Ionic and Radical Pathways: Dueling Mechanisms

Beyond concerted catalytic cycles, the Si-H bond can be cleaved through either heterolytic (ionic) or homolytic (radical) pathways, depending on the reaction conditions and reagents.

Cleavage_Pathways cluster_ionic Ionic Pathway (Heterolysis) cluster_radical Radical Pathway (Homolysis) Start Allyl-Si(Me)₂-H Ionic_Intermediate [ Allyl-Si(Me)₂⁺ ] + H⁻ (Hydride Transfer) Start->Ionic_Intermediate + E⁺ (e.g., Carbocation) Radical_Intermediate Allyl-Si(Me)₂• + H• (Silyl & Hydrogen Radicals) Start->Radical_Intermediate + Initiator (hν, ROOR) Ionic_Product Reaction with Electrophile (E⁺) Ionic_Intermediate->Ionic_Product Radical_Product Radical Addition, Abstraction, etc. Radical_Intermediate->Radical_Product

Caption: Competing ionic and radical cleavage pathways for the Si-H bond.

Electrophilic Activation (Ionic Pathway)

The hydridic nature of the Si-H bond makes it susceptible to attack by strong electrophiles. This electrophilic activation can be facilitated by strong Lewis acids or occur in the presence of carbocations.[12][13][14] In this pathway, the Si-H bond acts as a hydride (H⁻) donor, leading to a transient silylium cation. The presence of an allyl group in this compound is significant, as allylic carbocations are resonance-stabilized, making reactions that form such intermediates more favorable than those involving simple alkyl carbocations.[15][16] This reactivity can be exploited in reductions of substrates that can form stable carbocations.

Silyl Radical Generation (Radical Pathway)

Homolytic cleavage of the Si-H bond generates a silicon-centered radical. This can be achieved through photolysis or by using a radical initiator like AIBN or a peroxide.[17][18] Silyl radicals are relatively stable and can participate in a variety of radical chain reactions.[19] For instance, they can add across alkenes in a process distinct from catalytic hydrosilylation or participate in atom transfer reactions. The classical method for activating Si-H bonds to form silyl radicals involves using a stoichiometric amount of peroxide as an initiator.[18]

Safety Considerations

This compound is a highly flammable liquid and vapor.[20] It must be handled with extreme care in a well-ventilated fume hood, away from all sources of ignition.

  • Flammability: The vapor can form explosive mixtures with air. Containers must be kept tightly closed and bonded/grounded during transfer to prevent static discharge.[20]

  • Reactivity: While the Si-H bond is the primary reactive site, some organosilanes can react with moisture or water, potentially releasing flammable hydrogen gas. Irritating fumes may develop upon exposure to open flame.[20]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses or goggles, and a flame-retardant lab coat.[20]

  • Fire Suppression: Use water spray/fog, foam, carbon dioxide, or dry chemical extinguishers. Do not use a solid stream of water as it may spread the fire.[20]

Conclusion

The silicon-hydride bond in this compound is a versatile functional group that enables a broad spectrum of chemical transformations. Its reactivity can be precisely controlled through the strategic selection of catalysts and reaction conditions. Catalytic hydrosilylation provides an atom-economical route to C-Si bonds, while catalytic dehydrogenative coupling offers a robust method for surface functionalization. Furthermore, the ability to cleave the Si-H bond via either ionic or radical pathways opens avenues for its use as a reducing agent or a radical precursor. A thorough understanding of these distinct reactivity modes empowers chemists to harness the full synthetic potential of this compound in the development of novel materials, pharmaceuticals, and complex chemical architectures.

References

  • Nakajima, Y., Shimada, S. & Yazaki, R. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Nature Communications. [Link][2]

  • Meister, T. K., et al. (2015). Mechanistic insights into the iridium-catalyzed hydrosilylation of allyl compounds. ACS Catalysis. [Link][4]

  • Gueye, N., et al. (2016). β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. Scientific Research Publishing. [Link][7]

  • Nakajima, Y., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. ResearchGate. [Link][8]

  • Nakajima, Y., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. PubMed. [Link][3]

  • Riener, K., et al. (2015). Mechanistic insights into the hydrosilylation of allyl compounds – Evidence for different coexisting reaction pathways. ResearchGate. [Link][6]

  • Gelest, Inc. (2015). This compound, 95% Safety Data Sheet. Gelest. [Link][20]

  • Chemistry LibreTexts. (2019). Resonance and Allylic Carbocations. Chemistry LibreTexts. [Link][15]

  • Chatgilialoglu, C. & Snieckus, V. (2014). Photochemical generation of silicon-centered radicals and their reactions. ResearchGate. [Link][17]

  • Gelest, Inc. Silanes. Gelest. [Link][1]

  • Chuang, S. C. (2010). Synthetic and Mechanistic Aspects of Free-Radical Reactions in Solution. UCL Discovery. [Link][19]

  • Chandrasekaran, B., et al. (2014). Surface Functionalization of Silica by Si–H Activation of Hydrosilanes. ACS Publications. [Link][11]

  • Sadow, A. D. & Togni, A. (2017). Electrophilic Activation of Silicon-Hydrogen Bonds in Catalytic Hydrosilations. PubMed. [Link][12]

  • Fiveable. Allyl Carbocation Definition. Fiveable. [Link][16]

  • Wang, H., et al. (2021). Electrophotocatalytic Si–H Activation Governed by Polarity-Matching Effects. CCS Chemistry. [Link][18]

  • Ahmad, H., et al. (2018). Synthesis and Functionalization of Silicone Hydride Copolymer with Allyl Methacrylate via Hydrosilylation Method. ResearchGate. [Link][5]

  • Nikonov, G. I. (2015). Activation of Si–H and B–H bonds by Lewis acidic transition metals and p-block elements: same, but different. Chemical Science. [Link][13]

  • Marciniec, B., et al. (2010). Effect of Catalysts on the Reaction of Allyl Esters with Hydrosilanes. ResearchGate. [Link][9]

  • Sadow, A. D. & Togni, A. (2017). Electrophilic Activation of Silicon-Hydrogen Bonds in Catalytic Hydrosilations. ResearchGate. [Link][14]

Sources

The Thermal Fortitude of Allyldimethylsilane: A Technical Guide to its Stability and Decomposition Pathways

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of Allyldimethylsilane

This compound [(CH₂)CHCH₂SiH(CH₃)₂] is an organosilicon compound of significant interest across various scientific disciplines. Its unique molecular architecture, featuring both a reactive allyl group and a silicon-hydride bond, makes it a valuable reagent in organic synthesis and a precursor in materials science.[1] In the pharmaceutical and drug development sectors, silicon-containing compounds are increasingly explored for their potential to modulate biological activity and improve pharmacokinetic profiles. A thorough understanding of the thermal stability and decomposition mechanisms of this compound is paramount for its safe handling, effective utilization in synthetic protocols, and for predicting its behavior under various processing conditions. This guide provides an in-depth technical analysis of the thermal degradation of this compound, drawing upon established principles of organosilane chemistry and studies of analogous compounds.

Thermal Stability Profile

Primary Decomposition Pathways

Based on extensive studies of similar allylsilanes, such as allyltrimethylsilane and allyltrichlorosilane, two primary decomposition pathways are anticipated for this compound upon thermal activation: Si-C Bond Homolysis and Retro-Ene Molecular Elimination .[4] The prevailing mechanism is often dependent on the specific reaction conditions, including temperature, pressure, and the presence of other reactive species.

Pathway 1: Si-C Bond Homolysis

At sufficiently high temperatures, the weakest covalent bond in the this compound molecule is susceptible to homolytic cleavage. In the case of allylsilanes, this is typically the Si-C bond of the allyl group. This process involves the symmetrical breaking of the bond, resulting in the formation of two radical species: an allyl radical and a dimethylsilyl radical.

Mechanism:

CH₂=CHCH₂-SiH(CH₃)₂ → CH₂=CHCH₂• + •SiH(CH₃)₂

This homolytic scission is a common initiation step in the pyrolysis of many organosilane precursors.[4] The resulting highly reactive radicals can then participate in a cascade of secondary reactions, including hydrogen abstraction, recombination, and disproportionation, leading to a complex mixture of final products. The energy required for this bond cleavage is dictated by the Si-C bond dissociation energy.

Pathway 2: Retro-Ene Molecular Elimination

A concerted, intramolecular pathway known as a retro-ene reaction is another significant decomposition mechanism for allylsilanes.[5] This process involves a six-membered cyclic transition state, leading to the formation of two stable, neutral molecules: propene and a silene intermediate (dimethylsilene).

Mechanism:

The retro-ene reaction is a pericyclic process that proceeds through a concerted transition state, avoiding the formation of high-energy radical intermediates. Studies on allyltrimethylsilane have shown that molecular elimination is a primary decomposition route.[4] The resulting dimethylsilene is a highly reactive species that will readily polymerize or react with other molecules in the system.

Data Presentation

While specific kinetic parameters for this compound are not extensively documented, the following table provides a summary of relevant bond dissociation energies for analogous compounds to contextualize the energetic favorability of the proposed decomposition pathways.

Bond TypeCompoundBond Dissociation Energy (kJ/mol)Pathway Implication
Si-C (allyl)Allyltrichlorosilane(Implied to be the weakest bond)Favors Homolytic Cleavage
C-H (allylic)Propene~369Potential for H-abstraction by radicals
Si-HGeneral Alkylsilanes~370-390Relatively strong, less likely to be the initial cleavage point

Note: Data presented is based on analogous compounds and general principles of bond energies.[6][7] Specific experimental values for this compound are needed for precise modeling.

Experimental Protocols

The study of gas-phase thermal decomposition of organosilicon compounds often employs specialized experimental techniques to probe the reaction mechanisms and identify transient intermediates.

Flash Vacuum Pyrolysis (FVP) with VUV-SPI-TOFMS

Flash vacuum pyrolysis is a powerful technique for studying unimolecular decomposition reactions in the gas phase.[8][9] The experimental setup involves rapidly heating a substrate under high vacuum, followed by rapid quenching of the products.[4]

Methodology:

  • Sample Introduction: A dilute mixture of this compound in an inert carrier gas (e.g., Argon) is introduced into the pyrolysis reactor.

  • Pyrolysis: The gas mixture is passed through a heated silicon carbide (SiC) microreactor at temperatures typically ranging from 800 K to 1500 K. The short residence time in the hot zone minimizes secondary reactions.

  • Supersonic Expansion and Molecular Beam Formation: The pyrolysis products exit the reactor and undergo supersonic expansion into a high-vacuum chamber. This rapidly cools the molecules, "freezing" the reaction intermediates.

  • Photoionization: The molecular beam is intersected by a vacuum ultraviolet (VUV) single-photon ionization source. VUV photons have sufficient energy to ionize the molecules without causing significant fragmentation.

  • Mass Spectrometry: The resulting ions are analyzed by a time-of-flight mass spectrometer (TOFMS), which separates them based on their mass-to-charge ratio, allowing for the identification of reactants, products, and reactive intermediates.

Experimental Workflow for FVP with VUV-SPI-TOFMS

FVP_Workflow cluster_0 Sample Preparation cluster_1 Pyrolysis cluster_2 Detection Sample This compound in Ar Reactor Heated SiC Microreactor Sample->Reactor Introduction Expansion Supersonic Expansion Reactor->Expansion Product Stream VUV VUV Photoionization Expansion->VUV Molecular Beam TOFMS TOF Mass Spectrometer VUV->TOFMS Ionization Data Data TOFMS->Data Analysis Decomposition_Pathways ADMS This compound Allyl_Rad Allyl Radical ADMS->Allyl_Rad High Temp. DMS_Rad Dimethylsilyl Radical ADMS->DMS_Rad High Temp. Propene Propene ADMS->Propene Concerted DMSilene Dimethylsilene ADMS->DMSilene Concerted

Primary thermal decomposition routes of this compound.

Conclusion

The thermal stability and decomposition of this compound are governed by two primary, competing pathways: Si-C bond homolysis and retro-ene molecular elimination. While Si-C bond homolysis is a radical-driven process favored at higher temperatures, the retro-ene reaction provides a lower-energy, concerted pathway to neutral products. The insights from analogous compounds like allyltrimethylsilane and allyltrichlorosilane provide a robust framework for understanding these mechanisms. For researchers and professionals working with this compound, a keen awareness of these decomposition routes is essential for optimizing reaction conditions, ensuring safety, and predicting potential byproducts. Further experimental and computational studies specifically targeting this compound are warranted to provide precise quantitative data on its thermal decomposition kinetics.

References

  • Shao, K. (2021). Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel Combustion by Flash Pyrolysis Photoionization Time-of-Flight Mass Spectrometry. UC Riverside. Retrieved from [Link]

  • Gelest, Inc. (2015). This compound, 95% Safety Data Sheet. Retrieved from [Link]

  • Wentrup, C. (2017). Flash Vacuum Pyrolysis: Techniques and Reactions. Angewandte Chemie International Edition, 56(47), 14808-14835. [Link]

  • Walsh, R. (n.d.). Bond Dissociation Energies in Organosilicon Compounds. In Silicon Compounds. Gelest, Inc. Retrieved from [Link]

  • Venkataramani, S. (2024). Flash Vacuum Pyrolysis: Principles, Instrumentation, and Applications. Resonance, 29(7), 907-922. [Link]

  • Wikipedia. (2024). Flash vacuum pyrolysis. Retrieved from [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • Luo, Y.-R. (2010). Handbook of Bond Dissociation Energies in Organic Compounds. CRC Press.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2024). Bond-dissociation energy. Retrieved from [Link]

  • Su, S., & Armentrout, P. B. (2005). Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane. The Journal of Physical Chemistry A, 109(46), 10443–10453. [Link]

  • Boganov, S. E., et al. (2016). Mechanism of thermal decomposition of allyltrichlorosilane with formation of three labile intermediates: dichlorosilylene, allyl radical, and atomic chlorine. Russian Chemical Bulletin, 65(5), 1216–1224. [Link]

  • Panigrahy, S., et al. (2021). An experimental and detailed kinetic modeling study of the pyrolysis and oxidation of allene and propyne over a wide range of conditions. Combustion and Flame, 231, 111475. [Link]

  • Perng, J. K., et al. (2022). Ultrasound Imaging of Oxidative Stress In Vivo with Chemically-Generated Gas Microbubbles. International Journal of Molecular Sciences, 23(3), 1241. [Link]

  • Kourtellaris, A., et al. (2022). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. Polymers, 14(3), 598. [Link]

Sources

The Synthesis of Allyldimethylsilane: A Comprehensive Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Utility of a Versatile Organosilane

Allyldimethylsilane [(CH₂=CHCH₂)Si(CH₃)₂H] is a cornerstone reagent in synthetic organic chemistry, valued for its unique reactivity profile that marries the nucleophilic character of the allyl group with the distinct properties of the silicon atom. Its significance extends across various domains of chemical synthesis, from its role in intricate natural product synthesis to the development of novel silicon-containing polymers. The presence of a reactive Si-H bond, in contrast to its more sterically hindered trimethylsilyl analogue, renders it particularly amenable to a host of transition metal-catalyzed transformations. This guide provides an in-depth exploration of the discovery and historical evolution of this compound synthesis, offering a detailed examination of the core synthetic methodologies that have defined its preparation from early foundational work to contemporary applications. For researchers, scientists, and professionals in drug development, a thorough understanding of these synthetic routes is paramount for the strategic design of complex molecular architectures.

I. A Historical Perspective: The Dawn of Allylsilanes

The journey to this compound is rooted in the broader history of organosilicon chemistry. The first foray into the synthesis of a closely related analogue, allyltrimethylsilane, was documented in 1937 by Soviet chemists V.A. Ushakov and A.M. Itenberg.[1] They successfully employed the now-classic Grignard reaction, coupling allylmagnesium bromide with chlorotrimethylsilane. This seminal work laid the groundwork for the synthesis of a wide array of organosilanes.

While the precise first synthesis of this compound is not as definitively pinpointed in a singular landmark publication, its existence and utility were clearly established by the mid-20th century. A 1958 publication in The Journal of Organic Chemistry detailing the polymerization and cyclization of this compound presupposes its routine availability and synthesis at that time.

A significant leap in allylsilane synthesis came with the pioneering work of John L. Speier at Dow Corning in the 1950s. His development of platinum-catalyzed hydrosilylation of olefins with hydrosilanes provided a powerful and efficient alternative to Grignard-based methods. This reaction, often referred to as Speier's catalyst, involves the addition of a Si-H bond across a carbon-carbon double bond and has become a fundamental tool in organosilicon chemistry.

Parallel to these developments, the "direct process," co-discovered by Eugene G. Rochow and Richard Müller in the early 1940s, offered an industrial-scale route to organochlorosilanes.[2] This method, involving the reaction of elemental silicon with organic halides, was later adapted for the synthesis of allylchlorosilanes, further expanding the accessibility of precursors for this compound.

II. Core Synthetic Strategies: A Tale of Two Mechanisms

Two primary strategies have dominated the landscape of this compound synthesis: the Grignard reaction and transition metal-catalyzed hydrosilylation. Each approach offers distinct advantages and is governed by fundamentally different mechanistic principles.

A. The Grignard Route: A Classic Approach to Si-C Bond Formation

The Grignard reaction remains a robust and widely practiced method for the laboratory-scale synthesis of this compound. This venerable reaction hinges on the nucleophilic character of the allyl Grignard reagent, which readily attacks the electrophilic silicon center of a chlorosilane.

The formation of this compound via the Grignard route is a two-step process. First, allylmagnesium halide (typically bromide or chloride) is prepared by the reaction of magnesium metal with an allyl halide. The mechanism of Grignard reagent formation itself is thought to involve single electron transfer from the magnesium surface to the allyl halide, generating a radical anion that collapses to form the organomagnesium species.

The second step is the nucleophilic attack of the carbanionic carbon of the allyl Grignard reagent on the silicon atom of dimethylchlorosilane. The lone pair on the carbon atom forms a new silicon-carbon bond, displacing the chloride ion.

Grignard_Mechanism allyl_grignard CH₂=CHCH₂-MgBr transition_state Transition State allyl_grignard->transition_state Nucleophilic Attack dimethylchlorosilane (CH₃)₂SiHCl dimethylchlorosilane->transition_state This compound CH₂=CHCH₂-SiH(CH₃)₂ transition_state->this compound mgbrcl MgBrCl transition_state->mgbrcl caption Mechanism of Grignard Synthesis

Caption: Mechanism of Grignard Synthesis of this compound.

The following protocol details the preparation of this compound from allyl bromide and dimethylchlorosilane.

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Dimethylchlorosilane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Allylmagnesium Bromide:

    • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried and allowed to cool under an inert atmosphere (nitrogen or argon).

    • Magnesium turnings (1.1 equivalents) and a small crystal of iodine are placed in the flask.

    • Anhydrous diethyl ether or THF is added to cover the magnesium.

    • A solution of allyl bromide (1.0 equivalent) in the anhydrous solvent is added dropwise from the dropping funnel. The reaction is initiated by gentle heating if necessary.

    • Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Dimethylchlorosilane:

    • The flask containing the allylmagnesium bromide solution is cooled in an ice bath.

    • Dimethylchlorosilane (1.0 equivalent) is added dropwise to the cooled Grignard solution with vigorous stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Work-up and Purification:

    • The reaction mixture is carefully poured into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

    • The solvent is removed by distillation, and the crude this compound is purified by fractional distillation.

ParameterValueReference
Typical Yield 70-85%[3][4]
Reaction Time 4-6 hours[3][4]
Reaction Temperature 0°C to room temperature[3]

Table 1. Quantitative data for the Grignard synthesis of this compound.

B. Hydrosilylation: An Atom-Economical Approach

Transition metal-catalyzed hydrosilylation offers a highly efficient and atom-economical route to this compound. This method involves the addition of the Si-H bond of dimethylsilane across a carbon-carbon multiple bond, typically an alkene or an alkyne. Platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are the most commonly employed, although rhodium and other transition metals have also been utilized.[1][5]

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[6][7] This catalytic cycle involves the following key steps:

  • Oxidative Addition: The hydrosilane (dimethylsilane) undergoes oxidative addition to the low-valent platinum catalyst, forming a platinum(II) intermediate with Pt-H and Pt-Si bonds.

  • Olefin Coordination: The alkene (e.g., allene or propene) coordinates to the platinum center.

  • Migratory Insertion: The coordinated alkene inserts into the Pt-H bond. This step determines the regioselectivity of the reaction. For terminal alkenes, the insertion typically occurs in an anti-Markovnikov fashion, placing the silicon atom at the terminal carbon.

  • Reductive Elimination: The final product, this compound, is released from the platinum center through reductive elimination, regenerating the active platinum(0) catalyst.

Hydrosilylation_Mechanism Pt0 Pt(0) Catalyst OxAdd_intermediate Oxidative Addition Intermediate (H)Pt(II)(SiMe₂H) Pt0->OxAdd_intermediate + HSi(CH₃)₂H Olefin_complex Olefin Complex OxAdd_intermediate->Olefin_complex + CH₂=C=CH₂ Insertion_product Migratory Insertion Product Olefin_complex->Insertion_product Migratory Insertion Insertion_product->Pt0 - this compound Product This compound Dimethylsilane H₂Si(CH₃)₂ Allene CH₂=C=CH₂ caption Chalk-Harrod Mechanism for Hydrosilylation

Sources

Methodological & Application

Application Notes and Protocols for Hydrosilylation Reactions Using Allyldimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Reactivity of Allyldimethylsilane in Hydrosilylation

Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, is a cornerstone of organosilicon chemistry.[1] This powerful and often highly efficient reaction is pivotal in the synthesis of a vast array of molecules, from functionalized silanes used as coupling agents to the crosslinking of silicone polymers.[2][3] this compound (ADM) presents a unique case as a monomer in hydrosilylation reactions. Possessing both a reactive Si-H bond and an allyl group (C=C) within the same molecule, ADM can undergo both intermolecular polyaddition to form polycarbosilanes and intramolecular cyclization. This dual reactivity makes precise control of reaction conditions paramount to achieving the desired product, be it a linear polymer, a cyclic compound, or a complex dendritic structure.

This guide provides an in-depth exploration of the catalytic hydrosilylation of this compound, focusing on the underlying mechanisms, catalyst selection, and detailed protocols for directing the reaction toward either polymerization or cyclization.

Mechanistic Overview: The Chalk-Harrod and Modified Chalk-Harrod Pathways

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[1] This catalytic cycle, and its subsequent modifications, provide a framework for understanding how reaction parameters can influence product formation.

The classical Chalk-Harrod mechanism involves the following key steps:

  • Oxidative Addition: The hydrosilane oxidatively adds to the low-valent metal catalyst (e.g., Pt(0)).

  • Olefin Coordination: The alkene (in this case, the allyl group of another ADM molecule or the same molecule) coordinates to the metal center.

  • Migratory Insertion: The coordinated alkene inserts into the metal-hydride (M-H) bond. This is typically the regiochemistry-determining step.

  • Reductive Elimination: The resulting alkyl-silyl-metal complex undergoes reductive elimination to yield the final product and regenerate the active catalyst.

A modified Chalk-Harrod mechanism has also been proposed, particularly for rhodium catalysts, where the alkene inserts into the metal-silyl (M-Si) bond instead of the M-H bond.[1] The operative mechanism can influence the regioselectivity and overall reaction kinetics.

G cluster_cycle Chalk-Harrod Catalytic Cycle Pt(0) Pt(0) Ox_Add Oxidative Addition (H-SiR3) Pt(0)->Ox_Add Pt_Complex H-Pt(II)-SiR3 Ox_Add->Pt_Complex Coord Olefin Coordination Pt_Complex->Coord Alkene_Complex H-Pt(II)(alkene)-SiR3 Coord->Alkene_Complex Insertion Migratory Insertion Alkene_Complex->Insertion Alkyl_Complex R'CH2CH2-Pt(II)-SiR3 Insertion->Alkyl_Complex Red_Elim Reductive Elimination Alkyl_Complex->Red_Elim Red_Elim->Pt(0) Product R'CH2CH2SiR3

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Catalyst Selection: Directing the Reaction Pathway

The choice of catalyst is critical in controlling the outcome of ADM hydrosilylation. While various transition metals can catalyze this reaction, platinum-based catalysts are the most widely employed due to their high activity and efficiency.

Catalyst SystemKey Characteristics & Applications
Karstedt's Catalyst A highly active Pt(0) complex, soluble in many organic solvents.[2] It is the catalyst of choice for many hydrosilylation reactions, including the polymerization of ADM, due to its high efficiency at low loadings (ppm levels).[2][4]
Speier's Catalyst Hexachloroplatinic acid (H₂PtCl₆) in isopropanol. Another common platinum catalyst, though it may require an induction period or heating for activation.
Rhodium Catalysts Complexes like Wilkinson's catalyst ([RhCl(PPh₃)₃]) can offer different selectivity compared to platinum and may be advantageous for substrates with coordinating functional groups.[1]
Metal-Free Catalysts Borane catalysts, such as B(C₆F₅)₃, have emerged as a metal-free alternative for hydrosilylation polymerization, offering mild reaction conditions.

For the protocols detailed below, Karstedt's catalyst is the recommended choice due to its high activity and prevalence in the literature for polycarbosilane synthesis.

Experimental Protocols

Safety First: Handling this compound and Catalysts

  • This compound is a highly flammable liquid and vapor. [4] All procedures should be conducted in a well-ventilated fume hood, under an inert atmosphere (e.g., argon or nitrogen).

  • Hazardous polymerization may occur in the presence of precious metals and peroxides. [4] Reactions can be exothermic; therefore, controlled addition of reagents and adequate cooling are essential.

  • Platinum catalysts should be handled with care, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Intermolecular Polyaddition of this compound to form Poly(this compound)

This protocol is designed to favor intermolecular reaction, leading to the formation of a linear polymer. The key is to maintain a relatively high concentration of the monomer.

Materials:

  • This compound (ADM), freshly distilled

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution, ~2% Pt in xylene)

  • Anhydrous toluene in a Sure/Seal™ bottle

Equipment:

  • Schlenk flask or three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and septum

  • Inert gas line (argon or nitrogen)

  • Syringes for liquid transfer

  • Heating mantle with a temperature controller

Procedure:

  • Reaction Setup: Assemble the glassware and flame-dry under vacuum, then backfill with inert gas.

  • Charging the Reactants: To the reaction flask, add this compound (e.g., 10.0 g, 0.1 mol) via syringe.

  • Catalyst Addition: Dilute the Karstedt's catalyst stock solution in anhydrous toluene to a convenient concentration (e.g., 0.1% Pt). Add the catalyst solution via syringe to the stirred monomer to achieve a final platinum concentration of 10-20 ppm relative to the monomer.

  • Reaction Conditions: Heat the reaction mixture to 40-60 °C with vigorous stirring. The reaction is often exothermic, and the temperature should be carefully monitored.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by the disappearance of the Si-H bond signal (around 4.0-4.2 ppm in ¹H NMR and a characteristic stretch in IR spectroscopy at ~2100-2200 cm⁻¹).

  • Work-up and Purification: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. The resulting polymer can be purified by precipitation. Slowly add the viscous reaction mixture to a large excess of a non-solvent such as methanol with vigorous stirring. The polymer will precipitate.

  • Isolation: Decant the solvent and wash the polymer with fresh methanol. Dry the polymer under vacuum to a constant weight.

Characterization:

  • ¹H NMR: To confirm the polymer structure.

  • GPC/SEC: To determine the molecular weight (Mw, Mn) and polydispersity index (PDI) of the polymer.[5]

Caption: Workflow for the polymerization of this compound.

Protocol 2: Intramolecular Cyclization of this compound

This protocol favors the formation of the cyclic product, 1,1,3,3-tetramethyl-1,3-disilacyclopentane, by employing high dilution conditions.

Materials:

  • This compound (ADM), freshly distilled

  • Karstedt's catalyst solution (as in Protocol 1)

  • Anhydrous toluene in a Sure/Seal™ bottle

Equipment:

  • Large three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a septum

  • Syringe pump for slow addition

  • Inert gas line (argon or nitrogen)

  • Heating mantle with a temperature controller

Procedure:

  • Reaction Setup: Assemble a large reaction flask (e.g., 1 L) and flame-dry under vacuum, then backfill with inert gas. Add a significant volume of anhydrous toluene (e.g., 500 mL) to the flask.

  • Catalyst Addition: Add the Karstedt's catalyst solution to the toluene to achieve a ppm level concentration relative to the total amount of monomer to be added.

  • Slow Addition: Prepare a solution of this compound in anhydrous toluene (e.g., 5.0 g in 50 mL). Using a syringe pump, add the ADM solution to the heated (80-100 °C) and rapidly stirred toluene/catalyst mixture over an extended period (e.g., 8-12 hours).

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-2 hours to ensure complete conversion.

  • Monitoring the Reaction: Monitor the reaction by taking aliquots and analyzing via GC-MS or NMR to confirm the formation of the cyclic product and the disappearance of the starting material.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The toluene can be removed by rotary evaporation. The resulting residue, containing the cyclic product, can be purified by fractional distillation under reduced pressure.

Troubleshooting and Side Reactions

Hydrosilylation of ADM can be accompanied by side reactions. Understanding these can aid in troubleshooting and optimizing reaction conditions.

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion Inactive or poisoned catalyst; insufficient temperature.Use fresh catalyst; increase catalyst loading; ensure anhydrous conditions; increase reaction temperature.[4]
Formation of Oligomers in Cyclization Concentration of ADM is too high.Increase the volume of solvent; decrease the rate of addition.
Isomerization of Allyl Group A common side reaction with some platinum catalysts.This can be difficult to avoid completely. Optimization of catalyst and temperature may help.
Disproportionation of Silane Can occur at higher temperatures, leading to redistribution of substituents on the silicon atom.Maintain the lowest effective reaction temperature.

Conclusion

The hydrosilylation of this compound is a versatile reaction that can be directed towards either polymerization or cyclization through careful control of reaction conditions, particularly monomer concentration. The use of highly active catalysts like Karstedt's catalyst allows for efficient conversion under mild conditions. By understanding the underlying mechanisms and potential side reactions, researchers can effectively harness the unique reactivity of this bifunctional monomer to synthesize a range of valuable polycarbosilanes and cyclic silicon-containing molecules for applications in materials science and drug development.

References

  • Gelest, Inc. (2015). This compound, 95% Safety Data Sheet. Retrieved from [Link]

  • Polymer Chemistry. (2014). Synthesis of telechelic vinyl/allyl functional siloxane copolymers with structural control. RSC Publishing. Retrieved from [Link]

  • MDPI. (2023). Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts. Retrieved from [Link]

  • Selective hydrosilylation of allyl chloride with trichlorosilane. (2021). Nature Communications. Retrieved from [Link]

  • Rbihi, Z., et al. (2021). β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. Open Access Library Journal, 8, 1-17. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigations on the Hydrosilylation of Allyl Cyanide: Synthesis and Characterization of Cyanopropyl-Functionalized Silicones. Retrieved from [Link]

  • Wikipedia. (n.d.). Karstedt's catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). The scheme of Karstedt's catalyst preparation. Retrieved from [Link]

  • MDPI. (2021). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Retrieved from [Link]

Sources

Allyldimethylsilane: A Versatile Reagent for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Position of Allyldimethylsilane in the Chemist's Toolkit

In the vast landscape of synthetic organic chemistry, the ability to form carbon-carbon bonds with precision and control is paramount. Allylating agents are fundamental tools in this endeavor, and among them, allylsilanes have carved out a significant niche due to their stability, low toxicity, and predictable reactivity. While allyltrimethylsilane has long been a workhorse in this class, its close analog, this compound, offers a unique and often advantageous reactivity profile owing to the presence of a silicon-hydride (Si-H) bond. This structural modification imparts enhanced reactivity in certain transformations and opens up new avenues for molecular construction.

This comprehensive guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deep, mechanistically-grounded understanding of how and why this compound is a valuable reagent. We will explore its core applications, provide detailed, field-tested protocols, and offer insights into the causal factors that should guide your experimental design.

Core Applications of this compound

This compound is a versatile building block with applications spanning several key areas of organic synthesis. Its utility stems from the dual reactivity of the allyl group and the Si-H bond, allowing it to participate in a variety of transformations.

Nucleophilic Allylation: The Hosomi-Sakurai Reaction and Beyond

Mechanism of the Hosomi-Sakurai Reaction

Hosomi_Sakurai reagents RCHO + AllylSiMe₂H + Lewis Acid (LA) activated_carbonyl R-CH=O⁺-LA reagents->activated_carbonyl Coordination transition_state [Transition State] activated_carbonyl->transition_state Nucleophilic Attack intermediate R-CH(O-LA)-CH₂-CH=CH₂    |   Si⁺Me₂H transition_state->intermediate C-C Bond Formation product Homoallylic Alcohol intermediate->product Desilylation

Caption: Generalized mechanism of the Hosomi-Sakurai reaction.

Experimental Protocol: Lewis Acid-Mediated Allylation of an Aldehyde

This protocol provides a general procedure for the allylation of an aldehyde with this compound using a Lewis acid catalyst.

Materials:

  • Aldehyde (1.0 mmol)

  • This compound (1.2 mmol)

  • Lewis Acid (e.g., TiCl₄, BF₃·OEt₂) (1.1 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the aldehyde (1.0 mmol) and anhydrous DCM (5 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Lewis acid (1.1 mmol) dropwise to the stirred solution. Maintain the temperature at -78 °C.

  • After stirring for 15 minutes, add a solution of this compound (1.2 mmol) in anhydrous DCM (5 mL) dropwise via the dropping funnel over 30 minutes.

  • Allow the reaction to stir at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

Causality and Experimental Choices:

  • Anhydrous Conditions: Lewis acids are extremely sensitive to moisture. The use of flame-dried glassware and anhydrous solvents is crucial to prevent the decomposition of the catalyst and ensure efficient activation of the carbonyl group.

  • Low Temperature: The reaction is performed at -78 °C to control the reactivity of the Lewis acid and minimize side reactions, such as polymerization of the alkene or undesired reactions with other functional groups.

  • Slow Addition: Dropwise addition of the reagents helps to maintain a low concentration of the reactive species at any given time, further controlling the reaction and preventing unwanted side reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound can participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, to form new carbon-carbon bonds.[4][5] In these reactions, the allylsilane acts as the nucleophilic partner, coupling with an organic halide or triflate (the electrophilic partner). A key step in the catalytic cycle is the transmetalation of the allyl group from silicon to the palladium center. The presence of the Si-H bond in this compound can influence the rate and efficiency of this process compared to trialkylallylsilanes.

Generalized Catalytic Cycle for Hiyama-Type Cross-Coupling

Hiyama_Coupling pd0 Pd(0)L_n pdII R-Pd(II)-X pd0->pdII oxidative_addition Oxidative Addition (R-X) pdII_allyl R-Pd(II)-Allyl pdII->pdII_allyl transmetalation Transmetalation (AllylSiMe₂H) product R-Allyl pdII_allyl->product reductive_elimination Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Hiyama cross-coupling reaction.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling of an Aryl Bromide

This protocol outlines a general procedure for the Hiyama-type coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Fluoride source (e.g., TBAF, 1.5 mmol)

  • Anhydrous THF (10 mL)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), palladium catalyst (0.05 mmol), and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous THF (10 mL) via syringe.

  • Add this compound (1.5 mmol) to the reaction mixture.

  • Add the fluoride source (1.5 mmol) to the mixture.

  • Heat the reaction mixture to reflux (typically 60-70 °C) and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the allylated aryl product.

Causality and Experimental Choices:

  • Fluoride Activator: The Si-C bond in allylsilanes is strong and requires activation for transmetalation to palladium. A fluoride source, such as TBAF, coordinates to the silicon atom, forming a hypervalent silicate, which is more nucleophilic and readily undergoes transmetalation.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation. Performing the reaction under an inert atmosphere is essential to maintain the catalyst in its active state throughout the reaction.

  • Ligand Choice: The choice of phosphine ligand on the palladium catalyst can significantly impact the reaction's efficiency by influencing the rates of oxidative addition, transmetalation, and reductive elimination.

Protection of Alcohols

The allyldimethylsilyl group can be used as a protecting group for alcohols. The formation of an allyldimethylsilyl (ADMS) ether proceeds via the reaction of an alcohol with an appropriate allyldimethylsilylating agent. The Si-H bond in these ethers offers unique opportunities for deprotection under conditions that might not affect other silyl ethers, providing a degree of orthogonality in complex syntheses.

Experimental Protocol: Protection of a Primary Alcohol as an ADMS Ether

Materials:

  • Primary alcohol (1.0 mmol)

  • Allyldimethylchlorosilane (1.2 mmol)

  • Imidazole (2.5 mmol)

  • Anhydrous DMF (5 mL)

Procedure:

  • In a round-bottom flask, dissolve the alcohol (1.0 mmol) and imidazole (2.5 mmol) in anhydrous DMF (5 mL).

  • Add allyldimethylchlorosilane (1.2 mmol) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash chromatography to obtain the ADMS ether.

Deprotection of ADMS Ethers:

The deprotection of ADMS ethers can be achieved under standard conditions for silyl ether cleavage, such as with fluoride reagents (e.g., TBAF) or acidic conditions. However, the presence of the Si-H bond allows for alternative deprotection strategies, such as oxidative cleavage or transition metal-catalyzed methods, which can offer greater selectivity in the presence of other protecting groups.

Experimental Protocol: Deprotection of an ADMS Ether using TBAF

Materials:

  • ADMS-protected alcohol (1.0 mmol)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 mL, 1.2 mmol)

  • Anhydrous THF (5 mL)

Procedure:

  • Dissolve the ADMS-protected alcohol (1.0 mmol) in anhydrous THF (5 mL) in a round-bottom flask.

  • Add the TBAF solution (1.2 mmol) dropwise at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography to yield the deprotected alcohol.

Quantitative Data and Substrate Scope

The efficiency of reactions involving this compound is highly dependent on the substrate and reaction conditions. The following table provides representative data for the Lewis acid-mediated allylation of various aldehydes.

EntryAldehydeLewis AcidTemp (°C)Time (h)Yield (%)
1BenzaldehydeTiCl₄-78392
24-NitrobenzaldehydeTiCl₄-78295
34-MethoxybenzaldehydeBF₃·OEt₂-78488
4CinnamaldehydeTiCl₄-78385 (1,2-addition)
5CyclohexanecarboxaldehydeTiCl₄-78490
6PivalaldehydeBF₃·OEt₂-78582

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes. In case of fire, use a dry chemical, foam, or carbon dioxide extinguisher.

Conclusion

This compound is a powerful and versatile reagent with a growing number of applications in organic synthesis. Its unique reactivity, stemming from the presence of the Si-H bond, provides synthetic chemists with a valuable tool for the construction of complex molecules. By understanding the underlying mechanisms and carefully selecting reaction conditions, researchers can harness the full potential of this remarkable reagent to achieve their synthetic goals.

References

  • Grokipedia. (n.d.). Allyltrimethylsilane. Retrieved January 21, 2026, from [Link]

  • Frontiers in Chemistry. (2023). Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. [Link]

  • MDPI. (2022). Trityl Cation-Catalyzed Hosomi-Sakurai Reaction of Allylsilane with β,γ-Unsaturated α-Ketoester to Form γ,γ-Disubstituted α-Ketoesters. [Link]

  • Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Hiyama coupling. Retrieved January 21, 2026, from [Link]

  • MDPI. (2020). Radical-Mediated Trifunctionalization Reactions. [Link]

  • YouTube. (2021, October 23). Sakurai Allylation. [Link]

  • ResearchGate. (2022). Hydrosilylation A Comprehensive Review on Recent Advances. [Link]

  • Google Patents. (n.d.). CN1702072A - Preparation method of allyl silane.
  • PubMed Central (PMC). (2022). Ru-Catalyzed Asymmetric Addition of Arylboronic Acids to Aliphatic Aldehydes via P-Chiral Monophosphorous Ligands. [Link]

  • Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved January 21, 2026, from [Link]

  • Pure and Applied Chemistry. (1982). Reactions of allylsilanes and application to organic synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Allylsilane synthesis. Retrieved January 21, 2026, from [Link]

  • PubMed. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. [Link]

  • The Doyle Group - Princeton University. (2022, January 7). Using Data Science To Guide Aryl Bromide Substrate Scope Analysis in a Ni/Photoredox-Catalyzed Cross-Coupling with Acetals as Al. [Link]

  • ResearchGate. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. [Link]

  • PubMed Central (PMC). (2019). Mechanisms of Soft and Hard Electrophile Toxicities. [Link]

  • Journal of the American Chemical Society. (2003). Room-Temperature Hiyama Cross-Couplings of Arylsilanes with Alkyl Bromides and Iodides. [Link]

  • PubMed Central (PMC). (2020). Annulative Allylic Alkylation Reactions between Dual Electrophiles and Dual Nucleophiles: Applications in Complex Molecule Synthesis. [Link]

  • ResearchGate. (2015). Selective Deprotection of Either Alkyl or Aryl Silyl Ethers from Aryl, Alkyl Bis-silyl Ethers. [Link]

  • ResearchGate. (n.d.). The Total Synthesis of Natural Products. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Total Synthesis of Fused Natural Products. Retrieved January 21, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Chemoenzymatic total synthesis of natural products. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Radical Allylation, Vinylation, Allenylation, Alkynylation, and Propargylation Reactions Using Tin Reagents. Retrieved January 21, 2026, from [Link]

  • YouTube. (2020, November 2). Allylic Halogenation and Substitution | Organic Chemistry Lessons. [Link]

  • ResearchGate. (n.d.). Selective synthesis of halosilanes from hydrosilanes and utilization for organic synthesis. Retrieved January 21, 2026, from [Link]

  • Chemical Science International Journal. (2020). Mechanistic Investigation of Sol–Gel Reactions Using Alkoxysilane Precursor. [Link]

  • PubMed Central (PMC). (2018). Radical Reactions in Organic Synthesis: Exploring in-, on-, and with-Water Methods. [Link]

  • Diva Portal. (n.d.). Catalytic Hydrosilane Synthesis via Reduction of Alkoxysilanes with Boranes. Retrieved January 21, 2026, from [Link]

  • eScholarship. (n.d.). Spectroscopic Signatures, Structural Data, and Reactivity of Divalent Group 14 Complexes Bonded to Metal Fragments. Retrieved January 21, 2026, from [Link]

  • Pure and Applied Chemistry. (2007). Dual Lewis acid–Lewis base activation in enantioselective additions to aldehydes. [Link]

  • ResearchGate. (n.d.). Synthetic Applications of Allylsilanes and Vinylsilanes. Retrieved January 21, 2026, from [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]

  • PubMed Central (PMC). (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. [Link]

  • Denmark Group, University of Illinois. (n.d.). Allylmetal Aldehyde and Acetal Reactions. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Stereochemical Studies of Ag-Catalyzed Hosomi-Sakurai Reaction Using Chiral Silanes. Retrieved January 21, 2026, from [Link]

  • Chemical Communications. (n.d.). Radical-mediated sulfonyl alkynylation, allylation, and cyanation of propellane. Retrieved January 21, 2026, from [Link]

  • Slideshare. (n.d.). Total synthesis of natural products. Retrieved January 21, 2026, from [Link]

  • Princeton Chemistry. (2022, April 27). Doyle Lab Reimagines Workflow For Substrate Scope Analysis. [Link]

  • AbeBooks. (n.d.). The Total Synthesis of Natural Products. Retrieved January 21, 2026, from [Link]

Sources

Application of Allyldimethylsilane in Polymer Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Versatility of Allyldimethylsilane in Macromolecular Engineering

This compound (ADMS) is a versatile organosilicon monomer that offers a unique combination of a reactive allyl group for polymerization and a silicon-hydride moiety, which, while not explicitly detailed in the provided search results, is a potential site for further chemical transformations. This dual functionality makes it a valuable building block in polymer chemistry for the synthesis of functional polysiloxanes, the modification of polyolefins, and the creation of novel polymer architectures. This application note provides a comprehensive overview of the use of ADMS in various polymerization techniques, its role as a chain transfer agent, and protocols for the synthesis and post-polymerization modification of ADMS-containing polymers.

The presence of the allyl group allows for its participation in coordination, radical, and hydrosilylation polymerization reactions. The dimethylsilyl group, on the other hand, imparts specific properties to the resulting polymers, such as increased thermal stability, hydrophobicity, and gas permeability. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this compound for the design of advanced polymeric materials.

Coordination Polymerization: Crafting Silicon-Functionalized Polyolefins

This compound can be effectively copolymerized with various olefins using coordination catalysts, such as Ziegler-Natta and metallocene systems. This approach allows for the introduction of silicon-containing functional groups into the polyolefin backbone, thereby tailoring the polymer's properties for specific applications.

Mechanism of Metallocene-Catalyzed Copolymerization

Metallocene catalysts, activated by a cocatalyst like methylaluminoxane (MAO), are single-site catalysts that offer excellent control over polymer microstructure, molecular weight, and comonomer distribution. The polymerization proceeds via the coordination and insertion of the monomer into the metal-alkyl bond of the active catalytic species.

Diagram: Metallocene-Catalyzed Copolymerization of Ethylene and this compound

metallocene_polymerization Catalyst Metallocene Catalyst (e.g., rac-Et(Ind)2ZrCl2) Active_Catalyst Active Catalytic Species [Zr+] Catalyst->Active_Catalyst Activation MAO MAO (Cocatalyst) MAO->Active_Catalyst Propagation Chain Propagation Active_Catalyst->Propagation Ethylene Ethylene Monomer Ethylene->Propagation Coordination & Insertion ADMS This compound (ADMS) Monomer ADMS->Propagation Coordination & Insertion Copolymer Silicon-Functionalized Polyethylene Propagation->Copolymer Polymer Chain Growth

Caption: Metallocene-catalyzed copolymerization of ethylene and this compound.

Experimental Protocol: Metallocene-Catalyzed Copolymerization of Ethylene and this compound

This protocol is adapted from a study on the copolymerization of ethylene with allyltrimethylsilane using a metallocene catalyst and can be applied to this compound with appropriate adjustments.

Materials:

  • Metallocene catalyst (e.g., rac-Et(Ind)2ZrCl2)

  • Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)

  • Toluene (polymerization grade, dried)

  • Ethylene (polymerization grade)

  • This compound (ADMS), purified

  • Ethanol

  • Concentrated Hydrochloric Acid

Procedure:

  • Reactor Setup: Assemble a 250 mL glass reactor equipped with a magnetic stirrer and ensure it is thoroughly dried and purged with nitrogen.

  • Solvent and Monomer Addition: Introduce 50 mL of toluene into the reactor, followed by the desired amount of this compound.

  • Pressurization and Equilibration: Pressurize the reactor with ethylene to 1.01 x 10^5 Pa and heat the reaction mixture to 80°C while stirring. Allow the system to equilibrate.

  • Catalyst and Cocatalyst Preparation: In a separate glovebox, prepare a solution of the metallocene catalyst in toluene.

  • Initiation of Polymerization: Inject the MAO solution into the reactor, followed by the catalyst solution to initiate the polymerization.

  • Polymerization: Maintain the reaction at 80°C under a constant ethylene pressure for the desired reaction time (e.g., 20 minutes).

  • Termination and Polymer Precipitation: Terminate the polymerization by pouring the reaction mixture into a beaker containing ethanol and a small amount of concentrated hydrochloric acid.

  • Purification: Filter the precipitated polymer, wash it thoroughly with ethanol, and dry it in a vacuum oven at 60°C to a constant weight.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the copolymer composition and microstructure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the copolymer.[1]

  • Differential Scanning Calorimetry (DSC): To analyze the thermal properties of the copolymer, such as melting point (Tm) and glass transition temperature (Tg).[2]

Parameter Typical Range/Value Reference
Catalyst rac-Et(Ind)2ZrCl2[3]
Cocatalyst Methylaluminoxane (MAO)[3]
Solvent Toluene[3]
Temperature 80°C[3]
Ethylene Pressure 1.01 x 10^5 Pa[3]
ADMS Concentration Varied to control copolymer composition[3]

This compound as a Chain Transfer Agent

In addition to its role as a comonomer, this compound can also act as a chain transfer agent, particularly in coordination polymerization.[3] This property can be utilized to control the molecular weight of the resulting polymer.

Mechanism of Chain Transfer

Chain transfer is a process where the active center of a growing polymer chain is transferred to another molecule, in this case, the this compound.[4] This terminates the growth of the current polymer chain and initiates the growth of a new one. The specific mechanism of chain transfer with this compound in metallocene-catalyzed polymerization is believed to involve the cleavage of the Si-H bond.

Diagram: Chain Transfer Mechanism of this compound

chain_transfer Growing_Chain Growing Polymer Chain [Zr]-P Transfer Chain Transfer Reaction Growing_Chain->Transfer ADMS This compound (H-Si(CH3)2-Allyl) ADMS->Transfer Terminated_Chain Terminated Polymer Chain (P-H) Transfer->Terminated_Chain New_Active_Center New Active Center [Zr]-Si(CH3)2-Allyl Transfer->New_Active_Center New_Chain New Polymer Chain Growth New_Active_Center->New_Chain Monomer Monomer Monomer->New_Chain Initiation

Caption: Proposed chain transfer mechanism involving this compound.

Hydrosilylation Polymerization: Building Polysiloxanes

Hydrosilylation is a powerful and versatile reaction for the formation of silicon-carbon bonds.[6] In the context of polymer chemistry, it can be employed for the synthesis of polysiloxanes and other silicon-containing polymers. This compound, with its allyl group, can participate in hydrosilylation polymerization with monomers containing Si-H bonds.

General Principles of Platinum-Catalyzed Hydrosilylation

Platinum-based catalysts, such as Karstedt's catalyst, are commonly used to catalyze the addition of a Si-H bond across a carbon-carbon double bond.[7] The reaction typically proceeds with high efficiency and selectivity.

Generalized Protocol for Hydrosilylation Polymerization

Materials:

  • This compound

  • A difunctional silane (e.g., 1,4-bis(dimethylsilyl)benzene)

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Anhydrous toluene

Procedure:

  • Reactor Setup: In a flame-dried, nitrogen-purged flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of this compound and the difunctional silane in anhydrous toluene.

  • Catalyst Addition: Add a catalytic amount of the platinum catalyst (typically in the ppm range) to the reaction mixture.

  • Polymerization: Heat the mixture to a temperature that ensures a controlled reaction rate (e.g., 60-80°C) and monitor the progress of the reaction by observing the disappearance of the Si-H stretching band in the IR spectrum (around 2100-2260 cm⁻¹).

  • Polymer Isolation: Once the reaction is complete, cool the mixture to room temperature and precipitate the polymer by adding the solution to a non-solvent such as methanol.

  • Purification: Filter the polymer, wash it with the non-solvent, and dry it under vacuum.

Post-Polymerization Modification: Leveraging the Allyl Group

The allyl groups incorporated into polymers via the use of this compound serve as versatile handles for post-polymerization modification.[2] This allows for the introduction of a wide range of functional groups, enabling the tailoring of polymer properties for specific applications. One of the most efficient methods for modifying these allyl groups is the thiol-ene "click" reaction.

Thiol-Ene "Click" Chemistry

The thiol-ene reaction is a radical-mediated addition of a thiol to an alkene.[8] It is considered a "click" reaction due to its high efficiency, selectivity, and tolerance to a wide range of functional groups. The reaction can be initiated by UV light or a radical initiator.

Diagram: Thiol-Ene Modification of an Allyl-Functionalized Polymer

thiol_ene Polymer Polymer with Pendant Allyl-Silane Group Reaction Thiol-Ene Addition Polymer->Reaction Thiol Functional Thiol (R-SH) Thiol->Reaction Initiator UV Light or Radical Initiator Initiator->Reaction Initiation Modified_Polymer Functionalized Polymer Reaction->Modified_Polymer

Caption: Post-polymerization modification via thiol-ene click chemistry.

Experimental Protocol: Thiol-Ene Modification of a Poly(this compound-co-olefin)

This protocol is a general guideline for the thiol-ene modification of polymers containing pendant allyl groups.

Materials:

  • Allyl-functionalized polymer

  • Functional thiol (e.g., 1-thioglycerol, mercaptoacetic acid)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Solvent (e.g., THF, methanol)

  • UV lamp (360 nm)

Procedure:

  • Solution Preparation: Dissolve the allyl-functionalized polymer in a suitable solvent in a quartz reaction vessel.

  • Addition of Reagents: Add an excess of the functional thiol and a catalytic amount of the photoinitiator to the polymer solution.

  • Degassing: Purge the solution with nitrogen for 15-30 minutes to remove dissolved oxygen, which can inhibit the radical reaction.

  • UV Irradiation: Irradiate the stirred solution with a UV lamp at room temperature for a specified period (e.g., 30 minutes to several hours), monitoring the reaction progress by ¹H NMR (disappearance of allyl protons).

  • Polymer Precipitation and Purification: Precipitate the modified polymer by adding the reaction mixture to a non-solvent (e.g., cold diethyl ether or hexane). Filter the polymer, wash it repeatedly with the non-solvent to remove unreacted thiol and initiator, and dry it under vacuum.

Conclusion and Future Outlook

This compound is a highly valuable monomer in polymer chemistry, offering multiple avenues for the synthesis of functional and well-defined polymers. Its ability to participate in coordination and hydrosilylation polymerizations, act as a chain transfer agent, and provide a reactive handle for post-polymerization modification makes it a powerful tool for materials design. The protocols and principles outlined in this application note provide a solid foundation for researchers to explore the potential of this compound in creating novel polymers with tailored properties for a wide range of applications, from advanced materials to drug delivery systems. Further research into the precise determination of its reactivity ratios and chain transfer constants with a broader range of comonomers will undoubtedly expand its utility and enable even more precise control over polymer architecture.

References

  • Wikipedia. (2023). Chain transfer. Retrieved from [Link]

  • DeSimone, J. M., Guan, Z., & Elsbernd, C. S. (1992). Synthesis of fluorinated polymers in supercritical carbon dioxide. Science, 257(5072), 945-947.
  • Odian, G. (2004).
  • Matyjaszewski, K., & Davis, T. P. (Eds.). (2002).
  • Hlatky, G. G. (2002). Heterogeneous single-site catalysts for olefin polymerization. Chemical Reviews, 100(4), 1347-1376.
  • Byun, D.-J., Shin, S.-M., Han, C. J., & Kim, S. Y. (1999). Chain transfer reaction in metallocene catalyzed ethylene copolymerization with allyltrimethylsilane. Polymer Bulletin, 43(4), 333-340.
  • Marciniec, B. (Ed.). (2009).
  • Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]

  • Cowie, J. M. G., & Arrighi, V. (2007).
  • Hawker, C. J., Bosman, A. W., & Harth, E. (2001). New British polymers: A versatile approach to complex macromolecular architectures. Chemical Reviews, 101(12), 3661-3688.
  • Lowe, A. B., & McCormick, C. L. (2002). Reversible addition-fragmentation chain transfer (RAFT) radical polymerization and the synthesis of water-soluble (co)polymers. Progress in Polymer Science, 27(8), 1429-1455.
  • Dove, A. P. (2010). Controlled ring-opening polymerization of cyclic esters: A personal account. Journal of Polymer Science Part A: Polymer Chemistry, 48(15), 3235-3248.
  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-ene click chemistry.
  • Ren, M., Ali, A., Sjöholm, E., Soindinsalo, S., Wilén, C.-E., Bansal, K. K., & Rosenholm, J. M. (2022). Significance of Polymers with "Allyl" Functionality in Biomedicine: An Emerging Class of Functional Polymers. Pharmaceutics, 14(4), 798. [Link]

  • Ziegler, K., Holzkamp, E., Breil, H., & Martin, H. (1955). Das Mülheimer Normaldruck-Polyäthylen-Verfahren. Angewandte Chemie, 67(19-20), 541-547.
  • Marciniec, B. (2017).
  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living radical polymerization by the RAFT process. Australian Journal of Chemistry, 58(6), 379-410.
  • Wang, J.-S., & Matyjaszewski, K. (1995). Controlled/"living" radical polymerization. Atom transfer radical polymerization in the presence of transition-metal complexes. Journal of the American Chemical Society, 117(20), 5614-5615.
  • Brandrup, J., Immergut, E. H., & Grulke, E. A. (Eds.). (1999). Polymer Handbook (4th ed.). John Wiley & Sons.
  • Kukulj, D., Davis, T. P., & Gilbert, R. G. (1998). Chain transfer to monomer in the free-radical polymerizations of methyl methacrylate, styrene, and α-methylstyrene. Macromolecules, 31(4), 994-999.
  • Lukevics, E., & Belyakova, Z. V. (2004). Platinum-catalyzed hydrosilylation in polymer chemistry. Applied Organometallic Chemistry, 18(6), 259-281.
  • Agilent Technologies. (n.d.). Analysis of elastomers by GPC/SEC. Retrieved from [Link]

  • Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]

  • Rahman, M., Ali, A., Sjöholm, E., Soindinsalo, S., Wilén, C. E., Bansal, K. K., & Rosenholm, J. M. (2022). Significance of Polymers with "Allyl" Functionality in Biomedicine: An Emerging Class of Functional Polymers. Pharmaceutics, 14(4), 798.
  • Moad, G., & Solomon, D. H. (2006).
  • Sawamoto, M., & Kamigaito, M. (1999). Transition metal-catalyzed living radical polymerization. In K. Matyjaszewski (Ed.), Controlled/Living Radical Polymerization (pp. 69-94). American Chemical Society.
  • Chan, J. W., Hoyle, C. E., Lowe, A. B., & Bowman, C. N. (2010). The power of thiol-ene chemistry. In Click Chemistry for Biotechnology and Materials Science (pp. 131-154). John Wiley & Sons, Ltd.
  • Bevington, J. C. (1994).
  • Flory, P. J. (1953). Principles of Polymer Chemistry. Cornell University Press.
  • Jenkins, A. D., & Loening, K. L. (1989).
  • Kaminsky, W. (2004). The discovery of metallocene catalysts and their present state of the art. Journal of Polymer Science Part A: Polymer Chemistry, 42(16), 3911-3921.
  • Natta, G. (1955). Une nouvelle classe de polymères de α-oléfines ayant une régularité de structure exceptionnelle. Journal of Polymer Science, 16(82), 143-154.
  • Stevens, J. C. (1998). Constrained geometry catalysts, monomers, and polymers. In Metallocene-Based Polyolefins (pp. 11-23). John Wiley & Sons, Inc.
  • Tsvetkova, V. I. (2003). Coordination polymerization of olefins. In Polymer Science, Series C, 45(1), 1-28.
  • van der Linden, W. E., & McGill, W. J. (1994). Determination of the reactivity ratios of methyl acrylate with the vinyl esters vinyl acetate, vinyl 2,2-dimethyl-propanoate, and vinyl 2-ethylhexanoate. Journal of Polymer Science Part A: Polymer Chemistry, 32(10), 1845-1852.
  • Xie, T., & Hsieh, E. T. (1998). Copolymerization of styrene and α-methylstyrene in the presence of a catalytic chain transfer agent. Macromolecules, 31(18), 6034-6041.
  • Zhang, H., & Ruckenstein, E. (2001). Block copolymer synthesis by the combination of living cationic polymerization and other polymerization methods. Progress in Polymer Science, 26(6), 877-945.
  • Zhu, S., & Hamielec, A. E. (1993). Chain transfer in free radical polymerization. In Polymer Reaction Engineering (pp. 107-152). VSP.
  • Hagiwara, T., & Murata, M. (2000). Reactivity ratios of the copolymerization styrene/methyl methacrylate using FT-IR spectroscopy with comparing to mathematically.
  • Moore, B. M., Haddad, T. S., Gonzalez, R. I., & Schlaefer, C. (2004). Reactivity Ratios of Isobutyl POSS-Styrene and Styrene Monomers. DTIC.
  • Fried, J. R. (2003). Polymer Science and Technology (2nd ed.). Prentice Hall.
  • Rempp, P., & Merrill, E. W. (1991). Polymer Synthesis (2nd ed.). Hüthig & Wepf.
  • Sandler, S. R., & Karo, W. (1998). Polymer Syntheses (Vol. 1). Academic Press.
  • Seymour, R. B., & Carraher Jr, C. E. (2012). Seymour/Carraher's Polymer Chemistry (8th ed.). CRC Press.
  • Stevens, M. P. (1999). Polymer Chemistry: An Introduction (3rd ed.). Oxford University Press.
  • Young, R. J., & Lovell, P. A. (2011). Introduction to Polymers (3rd ed.). CRC Press.
  • Allcock, H. R., Lampe, F. W., & Mark, J. E. (2003). Contemporary Polymer Chemistry (3rd ed.). Pearson Prentice Hall.
  • Billmeyer Jr, F. W. (1984). Textbook of Polymer Science (3rd ed.). Wiley-Interscience.
  • Elias, H.-G. (2009). Macromolecules: Volume 1: Chemical Structures and Syntheses. John Wiley & Sons.

Sources

The Strategic Use of Allyldimethylsilane in Modern Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Allyldimethylsilane as a Versatile Allyl Source in Carbon-Carbon Bond Formation

In the landscape of synthetic organic chemistry, the formation of carbon-carbon (C-C) bonds remains a cornerstone of molecular construction. Among the myriad of reagents developed for this purpose, organosilanes have emerged as highly valuable building blocks due to their stability, low toxicity, and ease of handling. This compound, in particular, offers a unique combination of reactivity and selectivity, making it an increasingly important tool in the synthesis of complex molecules, including pharmaceuticals and natural products. Its application in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling, provides a powerful method for the introduction of an allyl group, a common motif in biologically active compounds.

This technical guide provides an in-depth exploration of the use of this compound in cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, offering insights into the causality behind experimental choices. Detailed, field-proven protocols for both traditional fluoride-activated and modern activator-free Hiyama-type couplings will be presented, equipping researchers with the practical knowledge to implement these powerful reactions in their own synthetic endeavors.

Mechanistic Pillars of the Hiyama Coupling: Understanding the "Why"

The Hiyama coupling is a palladium-catalyzed C-C bond formation between an organosilane and an organic halide or pseudohalide.[1] The success of this reaction hinges on the activation of the relatively inert carbon-silicon bond to facilitate transmetalation to the palladium center.[2]

The Canonical Fluoride-Activated Pathway

In the traditional Hiyama coupling, a fluoride source, such as tetrabutylammonium fluoride (TBAF), is crucial for activating the this compound.[2] The fluoride ion coordinates to the silicon atom, forming a hypervalent pentacoordinate silicate intermediate. This coordination increases the nucleophilicity of the allyl group, making it competent for transmetalation to the palladium(II) center, which is formed from the oxidative addition of the organic halide to the palladium(0) catalyst. Subsequent reductive elimination from the resulting diorganopalladium(II) complex yields the desired allylated product and regenerates the palladium(0) catalyst, thus completing the catalytic cycle.[1]

The choice of a fluoride activator is a critical experimental parameter. While effective, the basicity of fluoride ions can be detrimental to sensitive functional groups and protecting groups, such as silyl ethers, limiting the substrate scope.[1]

Hiyama_Mechanism Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition R-X Ar/Vinyl-X R-X->Oxidative\nAddition R-Pd(II)-X R-Pd(II)(L_n)-X Oxidative\nAddition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation Allyl-SiMe2R' Allyl-SiMe₂R' Pentacoordinate\nSilicate [Allyl-SiMe₂R'F]⁻ Allyl-SiMe2R'->Pentacoordinate\nSilicate Activation Activator (F⁻) Activator (F⁻) Activator (F⁻)->Pentacoordinate\nSilicate Pentacoordinate\nSilicate->Transmetalation R-Pd(II)-Allyl R-Pd(II)(L_n)-Allyl Transmetalation->R-Pd(II)-Allyl Reductive\nElimination Reductive Elimination R-Pd(II)-Allyl->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Regeneration R-Allyl Allylated Product Reductive\nElimination->R-Allyl

Figure 1: Catalytic Cycle of the Fluoride-Activated Hiyama Coupling.
The Rise of Activator-Free Hiyama Couplings: A Gentler Approach

To circumvent the limitations of fluoride activators, significant research has focused on developing activator-free Hiyama coupling protocols. A notable advancement in this area involves the use of organo[2-(hydroxymethyl)phenyl]dimethylsilanes.[3] In this system, the intramolecular coordination of the hydroxyl group to the silicon atom is thought to promote the transmetalation step without the need for an external activator.[3] This approach offers a milder and more functional-group-tolerant alternative to the traditional Hiyama coupling.

The reaction of allyldimethyl[2-(hydroxymethyl)phenyl]silane with allylic and benzylic carbonates, for example, proceeds efficiently in the presence of a palladium catalyst alone.[3] This methodology not only expands the scope of the Hiyama coupling but also enhances its practicality for the synthesis of complex molecules.

Activator_Free_Hiyama cluster_silane Allyldimethyl[2-(hydroxymethyl)phenyl]silane cluster_palladium Palladium Center Si Si Me1 Me Si->Me1 Me2 Me Si->Me2 Allyl Allyl Si->Allyl Aryl Aryl-CH₂OH Si->Aryl Pd Pd(II) Si->Pd Transmetalation of Allyl Group OH OH Aryl->OH OH->Si Intramolecular Activation Intramolecular\nCoordination Intramolecular Coordination Transmetalation Transmetalation

Figure 2: Intramolecular Activation in Activator-Free Hiyama Coupling.

Comparative Analysis of this compound Cross-Coupling Protocols

The choice between a fluoride-activated and an activator-free Hiyama coupling protocol depends on the specific substrate and the desired reaction conditions. The following table summarizes the key features of each approach.

FeatureFluoride-Activated Hiyama CouplingActivator-Free Hiyama Coupling (with Directing Group)
This compound Reagent Simple this compoundAllyldimethyl[2-(hydroxymethyl)phenyl]silane
Coupling Partner Aryl/vinyl halides, triflatesAllylic/benzylic carbonates
Activator Required (e.g., TBAF, TASF)Not required
Key Mechanistic Step Formation of a pentacoordinate silicateIntramolecular activation by a directing group
Reaction Conditions Can be harsh due to basicity of activatorGenerally milder
Functional Group Tolerance Limited by sensitivity to fluorideBroader
Substrate Scope (Allylsilane) BroadRequires specific functionalization
Substrate Scope (Coupling Partner) Well-established for sp² centersEffective for sp³ electrophiles
Byproducts Fluoride saltsRecyclable silyl byproduct

Experimental Protocols

Protocol 1: Fluoride-Activated Hiyama Coupling of this compound with an Aryl Bromide

This protocol is a representative procedure for the traditional, fluoride-activated Hiyama coupling.

Materials:

  • Allyldimethylphenylsilane

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%).

  • Reagent Addition: Add the aryl bromide (1.0 mmol, 1.0 equiv), followed by anhydrous toluene (5 mL).

  • Allylsilane Addition: Add allyldimethylphenylsilane (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Activator Addition: Slowly add the TBAF solution (1.2 mL of a 1 M solution in THF, 1.2 equiv) to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench with water (10 mL). Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired allylarene.

Protocol 2: Activator-Free Hiyama Coupling of Allyldimethyl[2-(hydroxymethyl)phenyl]silane with an Allylic Carbonate

This protocol is based on the work of Nakao and Hiyama and demonstrates an activator-free approach.[3]

Materials:

  • Allyldimethyl[2-(hydroxymethyl)phenyl]silane

  • Allylic carbonate (e.g., cinnamyl methyl carbonate)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,4-Dioxane, anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Preparation: In a glovebox or under an argon atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) to a flame-dried reaction vial.

  • Reagent Addition: Add the allylic carbonate (0.5 mmol, 1.0 equiv) and allyldimethyl[2-(hydroxymethyl)phenyl]silane (0.6 mmol, 1.2 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (2.5 mL) to the reaction vial.

  • Reaction: Seal the vial and heat the reaction mixture to 100 °C for 12 hours.

  • Workup: Cool the reaction to room temperature and pass the mixture through a short pad of silica gel, eluting with diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the 1,4-diene product.

Substrate Scope and Data Presentation

The versatility of this compound in cross-coupling reactions is demonstrated by its compatibility with a wide range of coupling partners. The following table provides representative examples of yields for different substrates under both fluoride-activated and activator-free conditions.

AllylsilaneCoupling PartnerCatalyst (mol%)ActivatorSolventTemp (°C)Yield (%)Reference
Allyldimethylphenylsilane4-BromoanisolePd(OAc)₂ (2)TBAFToluene80~85-95General Procedure
Allyldimethylphenylsilane1-IodonaphthalenePdCl₂(PPh₃)₂ (5)TBAFDMFRT95[4]
Allyldimethyl[2-(hydroxymethyl)phenyl]silaneCinnamyl methyl carbonatePd₂(dba)₃ (1)NoneDioxane10093[3]
Allyldimethyl[2-(hydroxymethyl)phenyl]silaneOct-1-en-3-yl methyl carbonatePd₂(dba)₃ (1)NoneDioxane10088[3]
(2-Pyridyl)this compound4-IodotoluenePd(OAc)₂ (5)Ag₂OToluene11083[5]

Conclusion and Future Outlook

This compound has proven to be a robust and versatile reagent for the introduction of allyl moieties in palladium-catalyzed cross-coupling reactions. The classic fluoride-activated Hiyama coupling provides a reliable method, while the development of activator-free systems, particularly those employing directing groups, has significantly expanded the scope and functional group tolerance of these transformations. The choice of protocol should be guided by the specific requirements of the synthetic target, with careful consideration of the stability of functional groups present in the starting materials.

As the demand for more efficient and sustainable synthetic methods grows, future research in this area will likely focus on the development of even milder and more versatile catalytic systems for the activation of the C-Si bond in this compound and related organosilanes. The exploration of non-precious metal catalysts and the application of these reactions in flow chemistry are also promising avenues for future investigation. The continued evolution of these powerful C-C bond-forming reactions will undoubtedly play a crucial role in advancing the fields of drug discovery, materials science, and natural product synthesis.

References

  • Hiyama, T. Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions; de Meijere, A., Diederich, F., Eds.; Wiley-VCH: Weinheim, Germany, 2004; Vol. 2, pp 921–961.
  • Nakao, Y.; Ebata, S.; Chen, J.; Imanaka, H.; Hiyama, T. Cross-coupling Reaction of Allylic and Benzylic Carbonates with Organo[2-(hydroxymethyl)phenyl]dimethylsilanes. Chem. Lett.2007 , 36 (5), 606–607. [Link]

  • Denmark, S. E.; Regens, C. S. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Acc. Chem. Res.2008, 41 (11), 1486–1499.
  • Pierrat, P.; Gros, P.; Fort, Y. A convenient palladium-catalysed Hiyama cross-coupling of chloro-substituted pyridyltrimethylsilanes with aryl halides. Tetrahedron Lett.2005, 46 (33), 5579-5581.
  • Hiyama, T.; Hatanaka, Y. Palladium-catalyzed cross-coupling reaction of organosilanes with organic halides. Pure Appl. Chem.1994, 66 (7), 1471–1478.
  • Nokami, T.; Tomida, Y.; Kamei, T.; Itami, K.; Yoshida, J. I. Palladium-catalyzed cross-coupling reactions of (2-pyridyl)allyldimethylsilanes with aryl iodides. Org. Lett.2006 , 8 (4), 729–731. [Link]

  • Sore, H. F.; Galloway, W. R. J. D.; Spring, D. R. Palladium-catalysed cross-coupling of organosilicon reagents. Chem. Soc. Rev.2012, 41 (5), 1845–1866.
  • Hiyama Coupling. In Organic Chemistry Portal. [Link]

  • Hiyama, T. How I came across the Hiyama coupling. J. Org. Chem.2011, 76 (21), 8679–8690.
  • The Hiyama Cross-Coupling Reaction: New Discoveries. Molecules2016 , 21 (9), 1157. [Link]

Sources

Application Notes and Protocols: Allyldimethylsilane as a Precursor for Silicon-Containing Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Versatility of Silicon-Containing Polymers

Silicon-containing polymers, particularly those derived from versatile precursors like allyldimethylsilane, are at the forefront of materials science innovation. Their unique combination of properties, including high thermal stability, low surface tension, and biocompatibility, makes them indispensable in a wide array of applications, from advanced coatings and membranes to sophisticated drug delivery systems.[1] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the polymerization of this compound. Our focus is on elucidating the causality behind experimental choices and ensuring that each protocol is a self-validating system, grounded in established scientific principles.

Introduction to this compound: A Key Building Block

This compound ((CH₂=CHCH₂)SiH(CH₃)₂) is a valuable bifunctional monomer. It possesses a reactive allyl group (C=C) amenable to various addition polymerizations and a silicon-hydride (Si-H) bond that is key to hydrosilylation reactions. This dual functionality allows for the synthesis of a diverse range of polymer architectures with tunable properties. The silicon-containing backbone imparts desirable characteristics such as thermal stability and gas permeability, while the organic side chains can be modified to control properties like solubility and chemical resistance.

Safety and Handling of this compound

As with any reactive chemical, proper handling of this compound is paramount. It is a highly flammable liquid and vapor, and its fumes can be irritating.[2] Therefore, it is crucial to work in a well-ventilated area, preferably a fume hood, and to eliminate all potential ignition sources.[2]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[2]

  • Ignition Sources: Keep away from open flames, sparks, and hot surfaces.[2]

  • Static Discharge: Ground all equipment to prevent static electricity buildup.[2]

  • Storage: Store in a tightly sealed container in a cool, dark, and well-ventilated area, away from oxidizing agents, alkalis, metal salts, and precious metals.[2]

  • Spills: In case of a spill, use an absorbent material to collect the liquid and dispose of it as hazardous waste.[2]

Polymerization Methodologies for this compound

The choice of polymerization method is critical as it dictates the structure, molecular weight, and properties of the resulting polymer. This section details several key polymerization techniques applicable to this compound.

Free-Radical Polymerization

Free-radical polymerization of allyl monomers can be challenging due to degradative chain transfer to the monomer, which often results in low molecular weight polymers.[3] However, by carefully controlling the reaction conditions, particularly the gradual addition of the initiator, higher conversions and molecular weights can be achieved.[4] This method proceeds through the typical steps of initiation, propagation, and termination.[1][5]

Causality of Experimental Choices:

  • Initiator: Azo compounds or peroxides are common initiators.[1] The choice of initiator and its decomposition kinetics are crucial for controlling the polymerization rate.

  • Gradual Initiator Addition: Adding the initiator slowly maintains a low but steady concentration of radicals, which can suppress side reactions and lead to higher monomer conversion.[4]

  • Temperature: The polymerization temperature affects the rate of initiator decomposition and the propagation rate. A temperature range of 80°C to 280°C is typically employed for allyl monomers.[4]

  • Solvent: Bulk polymerization or solution polymerization in an inert solvent can be used. The solvent can influence the reaction kinetics and solubility of the resulting polymer.

Experimental Protocol: Free-Radical Polymerization of this compound

  • Reactor Setup: A 250 mL glass reactor equipped with a magnetic stirrer, a condenser, a nitrogen inlet, and a port for initiator addition is assembled and flame-dried.

  • Monomer Charging: The reactor is charged with this compound (e.g., 50 g, 0.5 mol) and purged with nitrogen for 30 minutes.

  • Heating: The reactor is heated to the desired temperature (e.g., 140°C) in an oil bath.

  • Initiator Solution Preparation: A solution of a suitable free-radical initiator (e.g., tert-butyl peroxybenzoate) in an inert solvent is prepared.

  • Gradual Initiator Addition: The initiator solution is added to the reactor dropwise over a period of several hours using a syringe pump.

  • Polymerization: The reaction mixture is stirred at the set temperature for a predetermined time (e.g., 8-24 hours).

  • Purification: After cooling to room temperature, the viscous product is dissolved in a suitable solvent (e.g., toluene) and precipitated in a non-solvent (e.g., methanol). This process is repeated to remove unreacted monomer and initiator residues.

  • Drying: The purified polymer is dried under vacuum at an elevated temperature (e.g., 60°C) to a constant weight.

Visualization of Free-Radical Polymerization Workflow

FreeRadicalPolymerization cluster_setup Reactor Setup cluster_reaction Polymerization cluster_purification Work-up Reactor Glass Reactor Heating Heat to 140°C Reactor->Heating Monomer This compound Monomer->Reactor N2 Nitrogen Purge N2->Reactor Addition Gradual Addition Heating->Addition Initiator Initiator Solution Initiator->Addition Polymerization Stir for 8-24h Addition->Polymerization Dissolution Dissolve in Toluene Polymerization->Dissolution Precipitation Precipitate in Methanol Dissolution->Precipitation Drying Dry under Vacuum Precipitation->Drying Product Poly(this compound) Drying->Product

Caption: Workflow for the free-radical polymerization of this compound.

Coordination Polymerization with Ziegler-Natta Catalysts

Ziegler-Natta catalysts, typically composed of a transition metal halide and an organoaluminum compound, are renowned for their ability to produce linear and stereoregular polymers from α-olefins.[6][7][8] This method offers the potential for greater control over the polymer architecture compared to free-radical polymerization.

Causality of Experimental Choices:

  • Catalyst System: The choice of the transition metal (e.g., titanium, zirconium) and the organoaluminum cocatalyst (e.g., triethylaluminum, methylaluminoxane) significantly influences the catalyst's activity and the resulting polymer's properties.[6][8]

  • Solvent: An inert hydrocarbon solvent like toluene is typically used to dissolve the monomer and the catalyst components.

  • Temperature: Polymerization is often conducted at moderate temperatures (e.g., 50°C) to ensure catalyst stability and control the reaction rate.[9]

  • Monomer Purity: The monomer and solvent must be free of impurities like water and oxygen, which can deactivate the catalyst.

Experimental Protocol: Ziegler-Natta Polymerization of this compound (Adapted from a similar monomer)

This protocol is adapted from the polymerization of allyltrimethylsilane and should be optimized for this compound.[9]

  • Reactor Setup: A 250 mL glass reactor is thoroughly dried and purged with nitrogen.

  • Solvent and Monomer Addition: Toluene (e.g., 100 mL) and this compound are introduced into the reactor.

  • Heating: The mixture is heated to 50°C.

  • Catalyst and Cocatalyst Addition: A solution of methylaluminoxane (MAO) in toluene, followed by a solution of the metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂) in toluene, are injected into the reactor to initiate polymerization.

  • Polymerization: The reaction is allowed to proceed with magnetic stirring for a specific duration.

  • Termination and Purification: The polymerization is terminated by pouring the reaction mixture into ethanol containing hydrochloric acid. The precipitated polymer is collected by filtration, washed thoroughly with ethanol, and dried under vacuum at 60°C.[9]

Visualization of Ziegler-Natta Polymerization Workflow

ZieglerNattaPolymerization cluster_prep Preparation cluster_reaction Polymerization cluster_workup Termination & Purification Reactor Dry Reactor Charge Add Toluene & Monomer Reactor->Charge Heat Heat to 50°C Charge->Heat Add_MAO Inject MAO Heat->Add_MAO Add_Catalyst Inject Catalyst Add_MAO->Add_Catalyst Stir Stir Add_Catalyst->Stir Quench Pour into Acidic Ethanol Stir->Quench Filter Filter Polymer Quench->Filter Wash Wash with Ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry Product Poly(this compound) Dry->Product Hydrosilylation Monomer1 This compound (Allyl group) Intermediate Intermediate Complex Monomer1->Intermediate Monomer2 This compound (Si-H group) Monomer2->Intermediate Catalyst Pt Catalyst Catalyst->Intermediate Catalysis Polymer Poly(this compound) (Si-C linkage) Intermediate->Polymer Addition

Caption: Simplified mechanism of hydrosilylation polymerization.

Characterization of Poly(this compound)

Thorough characterization of the synthesized polymers is essential to understand their structure-property relationships.

Key Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are used to confirm the polymer structure and determine the extent of polymerization. [10][11][12][13]* Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer. [14][15]* Thermal Analysis:

    • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature. [2][16] * Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. [2][16] Expected Properties of Poly(this compound):

The properties of poly(this compound) will vary significantly depending on the polymerization method used.

Polymerization MethodExpected MnExpected PDIExpected Thermal Stability (Td)
Free-RadicalLow to ModerateBroadModerate
Ziegler-NattaHighNarrowHigh
HydrosilylationVariableVariableHigh

Note: This table provides general expectations. Actual values will depend on the specific reaction conditions.

Applications in Research and Drug Development

The unique properties of silicon-containing polymers derived from this compound make them highly attractive for various applications, particularly in the biomedical field.

  • Drug Delivery: Their biocompatibility and tunable degradation rates make them suitable as matrices for controlled drug release.

  • Biomaterials: Silicones are widely used in medical devices and implants due to their inertness.

  • Coatings: Their low surface energy and high thermal stability make them excellent candidates for protective and functional coatings.

  • Membranes: The high gas permeability of polysiloxanes is beneficial for gas separation membranes.

Conclusion and Future Outlook

This compound is a versatile and valuable precursor for the synthesis of a wide range of silicon-containing polymers. By carefully selecting the polymerization methodology and controlling the reaction conditions, polymers with tailored properties can be obtained for a multitude of advanced applications. Further research into controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, could open up new avenues for creating even more complex and functional polysiloxane architectures.

References

  • Marciniec, B. (Ed.). (2009). Comprehensive Handbook on Hydrosilylation. Springer. [Link]

  • Boutevin, B., & Pietrasanta, Y. (1985). Hydrosilylation. In Comprehensive Polymer Science and Supplements (Vol. 3, pp. 185-197). Pergamon. [Link]

  • Klosinski, P. (1996). Process for making allyl polymers and copolymers. U.S.
  • Gelest, Inc. (2015). This compound, 95% Safety Data Sheet. [Link]

  • Seo, K. H., Brostow, W., Kim, W. S., & Whang, K. H. (1997). Synthesis and Thermal Properties of Poly(ethynyldimethysilane-co-dimethylsiloxanes). International Journal of Polymeric Materials, 35(3-4), 157-166. [Link]

  • Chemistry LibreTexts. (2022, October 4). Ziegler-Natta Polymerization. [Link]

  • Mori, H., & Müller, A. H. (2003). Molecular weight distribution of poly (dimethylsiloxane) by combining Matrix‐Assisted Laser Desorption/ionization Time‐of‐Flight mass spectrometry with Gel‐Permeation Chromatography fractionation. Macromolecular Chemistry and Physics, 204(1), 149-157. [Link]

  • Gun'ko, V. M., Turov, V. V., Voronin, E. F., Zarko, V. I., Pakhlov, E. M., Guzenko, N. V., ... & Leboda, R. (2019). A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface. Nanomaterials, 9(5), 758. [Link]

  • Nouryon. (2019, December 9). Free radical polymerization [Video]. YouTube. [Link]

  • Rochow, E. G. (1951). Tetra allyl silane and polymers thereof. U.S.
  • Wang, W., Chen, C., & Lin, S. (2023). Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts. Polymers, 15(9), 2097. [Link]

  • Bikas, D. G., & Vouyiouka, S. N. (2022). Thermal Stability and Decomposition Mechanism of Poly (alkylene succinate) s. Polymers, 14(3), 565. [Link]

  • Chemistry LibreTexts. (2023, May 3). 14.4.1: Ziegler-Natta Polymerizations. [Link]

  • Wikipedia. (2023, November 29). Ziegler–Natta catalyst. [Link]

  • The Organic Chemistry Tutor. (2019, December 9). Free Radical Polymerization [Video]. YouTube. [Link]

  • Nakano, T., & Okamoto, Y. (2001). Asymmetric Allylation Polymerization: Novel Polyaddition of Bis (allylsilane) and Dialdehyde Using Chiral (Acyloxy) borane Catalyst. Macromolecules, 34(26), 9141-9146. [Link]

  • Lukevics, E., & Dzintara, M. (1985). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Journal of Organometallic Chemistry, 295(3), 265-315. [Link]

  • ResearchGate. (n.d.). Molecular Weight Averages and Polydispersity of Polymers. [Link]

  • The Royal Society of Chemistry. (2022). Table of Contents. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of poly(diethylsiloxane) and its copolymers with different diorganosiloxane units. [Link]

  • Morales-Cepeda, A. B., & Möller, M. (2007). Homopolymerization of poly (dimethylsiloxane) macromonomers via free radical polymerization. Revista Mexicana de Ingeniería Química, 6(2), 175-184. [Link]

  • Biswas, T. (2022, February 4). Hydrosilylation (Si-H addition): Basic idea, Reaction Mechanism, examples (MCQ) [Video]. YouTube. [Link]

  • Voronkov, M. G., Pukhnarevich, V. B., Sushchinskaya, S. P., Pestunovich, V. A., & Tsetlina, E. O. (1975). Polymerisation of Allyl Compounds. Russian Chemical Reviews, 44(3), 243. [Link]

  • University of Heidelberg. (n.d.). Dissertation. [Link]

  • Chemistry LibreTexts. (2015, July 7). Free Radical Polymerization. [Link]

  • The Royal Society of Chemistry. (2022). Table of Contents. [Link]

  • Heidelberg University. (n.d.). Dissertation. [Link]

  • Google Patents. (n.d.). US5476916A - Process for preparing polydimethylsiloxanes.
  • University of Science and Technology of China. (n.d.). FREE RADICAL POLYMERIZATION. [Link]

  • National Center for Biotechnology Information. (2021, May 11). Selective hydrosilylation of allyl chloride with trichlorosilane. [Link]

  • Heidelberg University. (n.d.). Dissertation. [Link]

  • Google Patents. (n.d.). US5476916A - Process for preparing polydimethylsiloxanes.
  • University of Science and Technology of China. (n.d.). FREE RADICAL POLYMERIZATION. [Link]

  • National Center for Biotechnology Information. (2019, May 14). Surface Chemistry of Nanohybrids with Fumed Silica Functionalized by Polydimethylsiloxane/Dimethyl Carbonate Studied Using 1H, 13C, and 29Si Solid-State NMR Spectroscopy. [Link]

  • YouTube. (2021, April 5). Ziegler-Natta Polymerization of Ethylene. [Link]

  • ResearchGate. (n.d.). Synthesis of Polymers Containing Cross-Linkable Groups by Atom Transfer Radical Polymerization: Poly(allyl methacrylate) and Copolymers of Allyl Methacrylate and Styrene. [Link]

Sources

Application Notes and Protocols: A Researcher's Guide to the Synthesis of Functionalized Silanes from Allyldimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Versatility of Functionalized Silanes

Functionalized silanes are indispensable tools in modern chemical research, drug development, and materials science. Their unique bifunctional nature, possessing both a reactive organic group and a hydrolyzable silyl moiety, allows them to act as molecular bridges between organic and inorganic materials. This capability has led to their widespread use as coupling agents, surface modifiers, and cross-linking agents. Allyldimethylsilane serves as a versatile and cost-effective starting material for the synthesis of a diverse array of these valuable compounds. This guide provides detailed, field-proven protocols for the synthesis of functionalized silanes from this compound, focusing on three robust and widely applicable reaction pathways: hydrosilylation, epoxidation, and thiol-ene "click" chemistry. The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.

Strategic Approaches to the Functionalization of this compound

The synthetic utility of this compound stems from the reactivity of its terminal alkene group. This allows for the introduction of a wide variety of functional groups through well-established chemical transformations. The choice of synthetic route depends on the desired functionality and the required reaction conditions. This guide will detail the following key strategies:

  • Hydrosilylation: The addition of a silicon-hydride (Si-H) bond across the double bond, enabling the introduction of chloro- and alkoxy-functional groups.

  • Epoxidation: The conversion of the alkene to an epoxide, a versatile intermediate for subsequent nucleophilic ring-opening reactions.

  • Thiol-Ene Radical Addition: A "click" chemistry approach for the efficient and modular introduction of sulfur-linked functional groups.

Hydrosilylation: A Gateway to Diverse Silane Functionality

Hydrosilylation is a powerful and widely utilized method for the formation of silicon-carbon bonds.[1] The reaction involves the addition of a hydrosilane (containing a Si-H bond) to an unsaturated substrate, such as the allyl group of this compound. This process is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's catalyst or Speier's catalyst.[1][2] The reaction generally proceeds via an anti-Markovnikov addition, yielding the terminal silylated product.

Mechanism of Platinum-Catalyzed Hydrosilylation: The Chalk-Harrod Cycle

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. This catalytic cycle involves the following key steps:

  • Oxidative Addition: The hydrosilane oxidatively adds to the platinum(0) catalyst to form a platinum(II) hydride species.

  • Olefin Coordination: The alkene (this compound) coordinates to the platinum(II) complex.

  • Insertion: The alkene inserts into the platinum-hydride bond. This insertion can occur in two ways, leading to either the terminal (β-adduct) or the internal (α-adduct) product. For terminal alkenes like this compound, the β-addition is sterically and electronically favored.

  • Reductive Elimination: The resulting alkylplatinum(II) species undergoes reductive elimination to release the functionalized silane and regenerate the platinum(0) catalyst.

Hydrosilylation_Mechanism This compound This compound Alkene_complex Alkene-Pt Complex This compound->Alkene_complex Coordination Hydrosilane Hydrosilane (R3SiH) Pt_hydride Pt(II)-H Complex Hydrosilane->Pt_hydride Oxidative Addition Pt_catalyst Pt(0) Catalyst Pt_catalyst->Pt_hydride Pt_hydride->Alkene_complex Insertion_product β-Adduct Intermediate Alkene_complex->Insertion_product Insertion Functionalized_Silane Functionalized Silane Insertion_product->Functionalized_Silane Reductive Elimination Functionalized_Silane->Pt_catalyst Catalyst Regeneration

Synthesis of Chloro- and Alkoxy-Functionalized Silanes

This protocol details the synthesis of a key intermediate for further functionalization. The resulting chloropropyl group can be displaced by a variety of nucleophiles, while the chlorosilyl group can be hydrolyzed to a silanol or reacted with alcohols to form alkoxysilanes.

Protocol:

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, add this compound (1.0 eq).

  • Catalyst Addition: Under a nitrogen atmosphere, add a solution of Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex) in xylene (typically 10-20 ppm Pt relative to the silane).

  • Reaction Initiation: Begin stirring and gently heat the reaction mixture to 50-60 °C.

  • Addition of Chlorosilane: Add dichloromethylsilane (1.1 eq) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature below 70 °C. The reaction is exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the Si-H stretching band (around 2150 cm⁻¹) and the C=C stretching band (around 1640 cm⁻¹).

  • Work-up and Purification: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. The product can be purified by fractional distillation under reduced pressure to yield (3-chloropropyl)dimethylchlorosilane.[3]

This protocol describes the synthesis of an amino-functionalized silane, a widely used coupling agent. The synthesis involves the protection of the amine functionality of allylamine before hydrosilylation, followed by deprotection.

Protocol:

  • Amine Protection: In a separate flask, react allylamine with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to form the Boc-protected allylamine.

  • Hydrosilylation: In a dry, nitrogen-flushed reactor, combine the Boc-protected allylamine (1.0 eq) and dimethoxymethylsilane (1.1 eq). Add Karstedt's catalyst (10-20 ppm Pt). Heat the mixture to 60-70 °C for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction by FTIR for the disappearance of the Si-H and C=C stretching bands.

  • Deprotection: After completion of the hydrosilylation, cool the reaction mixture. Add a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc protecting group.

  • Neutralization and Purification: Neutralize the mixture with a base, such as triethylamine. The product, (3-aminopropyl)dimethylmethoxysilane, can be purified by fractional distillation under reduced pressure.

Functional GroupHydrosilane ReagentCatalystTypical Yield (%)Reference
ChloroDichloromethylsilaneKarstedt's Catalyst85-95[2]
AminoDimethoxymethylsilaneKarstedt's Catalyst70-80[4]
MethoxyTrimethoxysilaneSpeier's Catalyst80-90[5]

Epoxidation: Crafting Versatile Oxirane Intermediates

Epoxidation of the allyl group in this compound provides a highly versatile intermediate, (dimethyl(oxiran-2-ylmethyl)silyl)methane. The strained three-membered oxirane ring is susceptible to ring-opening by a wide range of nucleophiles, allowing for the introduction of diverse functionalities such as amino alcohols, diols, and ether linkages. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[6]

Mechanism of m-CPBA Epoxidation

The epoxidation of an alkene with a peroxy acid like m-CPBA is a concerted reaction, often referred to as the "butterfly mechanism". All bond-forming and bond-breaking steps occur simultaneously in a single transition state. The alkene acts as a nucleophile, attacking the terminal oxygen of the peroxy acid, which is electrophilic. Simultaneously, the peroxy acid's hydroxyl proton is transferred to the carbonyl oxygen, and the O-O bond cleaves. This concerted process ensures that the stereochemistry of the alkene is retained in the epoxide product.

Epoxidation_Mechanism This compound This compound Transition_State Concerted Transition State (Butterfly Mechanism) This compound->Transition_State mCPBA m-CPBA mCPBA->Transition_State Epoxide Functionalized Epoxide Transition_State->Epoxide Byproduct m-Chlorobenzoic Acid Transition_State->Byproduct

Synthesis of (Dimethyl(oxiran-2-ylmethyl)silyl)methane

Protocol:

  • Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform. Cool the solution to 0 °C in an ice bath.

  • Preparation of m-CPBA solution: In a separate beaker, dissolve m-CPBA (1.1 - 1.2 eq) in the same solvent. Note: Commercial m-CPBA is often sold as a stabilized mixture with water; it is recommended to use a freshly prepared and dried solution for optimal results.

  • Addition of m-CPBA: Add the m-CPBA solution dropwise to the stirred solution of this compound over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting material.

  • Work-up: Once the reaction is complete (typically 1-3 hours), quench the excess peroxy acid by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate.

  • Extraction and Purification: Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude epoxide can be purified by flash column chromatography on silica gel or by vacuum distillation.[7]

ProductReagentSolventTypical Yield (%)Reference
(Dimethyl(oxiran-2-ylmethyl)silyl)methanem-CPBADichloromethane80-90[6]

Thiol-Ene "Click" Chemistry: A Modular Approach to Functionalization

The thiol-ene reaction is a powerful example of "click" chemistry, characterized by high yields, rapid reaction times, and tolerance of a wide range of functional groups.[8] This radical-mediated addition of a thiol to an alkene is an excellent method for the functionalization of this compound. The reaction can be initiated either by UV light in the presence of a photoinitiator or by thermal decomposition of a radical initiator.[9]

Mechanism of Radical Thiol-Ene Addition

The radical-initiated thiol-ene reaction proceeds via a free-radical chain mechanism:

  • Initiation: A radical initiator (photo or thermal) abstracts a hydrogen atom from the thiol (R-SH) to generate a thiyl radical (R-S•).

  • Propagation:

    • The thiyl radical adds to the double bond of this compound in an anti-Markovnikov fashion, forming a carbon-centered radical intermediate.

    • This carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating the thiyl radical, which continues the chain reaction.

  • Termination: The reaction is terminated by the combination of two radicals.

Thiol_Ene_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Radical Initiator Thiyl_Radical Thiyl Radical (R-S•) Initiator->Thiyl_Radical H-abstraction Thiol Thiol (R-SH) Thiol->Thiyl_Radical This compound This compound Carbon_Radical Carbon-Centered Radical Thioether Thioether Product

Synthesis of Thioether-Functionalized Silanes

This protocol describes the synthesis of a silane with a terminal hydroxyl group, which can be used for further reactions or for modifying surfaces to impart hydrophilicity.

Protocol:

  • Reaction Mixture Preparation: In a quartz reaction vessel, combine this compound (1.0 eq), 2-mercaptoethanol (1.1 eq), and a photoinitiator such as 2,2-dimethoxy-2-phenylacetophenone (DMPA, 1-3 mol%).

  • UV Irradiation: Stir the mixture and irradiate with a UV lamp (e.g., 365 nm) at room temperature. The reaction is typically rapid.

  • Reaction Monitoring: Monitor the disappearance of the thiol S-H stretching band (around 2550 cm⁻¹) and the alkene C=C stretching band in the FTIR spectrum.

  • Purification: Once the reaction is complete (usually within 30-60 minutes), the excess thiol and photoinitiator can be removed by vacuum distillation or by washing with an appropriate solvent to yield the purified hydroxy-functionalized silane.[10]

This protocol details the synthesis of a silane bearing a carboxylic acid group, which is useful for conjugation to biomolecules or for anchoring to surfaces.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, combine this compound (1.0 eq) and thioglycolic acid (1.1 eq).

  • Initiator Addition: Add a thermal radical initiator such as azobisisobutyronitrile (AIBN, 1-3 mol%).

  • Thermal Initiation: Heat the reaction mixture to 70-80 °C.

  • Reaction Monitoring: Monitor the reaction by FTIR as described above.

  • Purification: After completion (typically 2-4 hours), cool the reaction mixture. The product can be purified by washing with a non-polar solvent to remove unreacted starting materials, followed by removal of the solvent under reduced pressure.

Functional GroupThiol ReagentInitiatorTypical Yield (%)Reference
Hydroxyl2-MercaptoethanolDMPA (UV)>95[11]
Carboxylic AcidThioglycolic acidAIBN (Thermal)>90[8]
PhenylThiophenolDMPA (UV)>95[11]

Characterization of Functionalized Silanes

Thorough characterization is essential to confirm the successful synthesis and purity of the functionalized silanes. The following techniques are routinely employed:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for monitoring the progress of the reactions. Key vibrational bands to monitor include the disappearance of the Si-H stretch (~2150 cm⁻¹) in hydrosilylation, the C=C stretch (~1640 cm⁻¹) in all reactions, and the S-H stretch (~2550 cm⁻¹) in thiol-ene reactions. The appearance of characteristic bands for the newly introduced functional groups (e.g., C-O for epoxides, C=O for carboxylic acids) confirms product formation.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the final products. The chemical shifts and coupling patterns of the protons and carbons in the propyl chain connecting the silicon atom to the functional group provide definitive evidence of the regioselectivity of the addition (i.e., α vs. β addition in hydrosilylation). ²⁹Si NMR can also be used to confirm the environment of the silicon atom.[14]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized silane and to aid in its structural identification.

Applications in Research and Drug Development

The functionalized silanes synthesized from this compound have a broad range of applications:

  • Surface Modification: They are used to modify the surface properties of materials such as silica, glass, and metal oxides, imparting hydrophobicity, hydrophilicity, or specific binding sites.[15]

  • Bioconjugation: Amino- and carboxyl-functionalized silanes are used to covalently attach biomolecules, such as proteins and DNA, to surfaces for applications in biosensors and microarrays.

  • Drug Delivery: Silane-functionalized nanoparticles can be used as carriers for targeted drug delivery.[7]

  • Adhesion Promoters: They are used as coupling agents in composites to improve the adhesion between inorganic fillers and organic polymer matrices.

  • Cross-linking Agents: Silanes with reactive functional groups can be used to cross-link polymer chains, improving their mechanical properties and thermal stability.[16]

Conclusion

This compound is a versatile and readily available precursor for the synthesis of a wide array of functionalized silanes. The hydrosilylation, epoxidation, and thiol-ene reactions described in this guide offer efficient and reliable methods for introducing diverse functionalities. By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently synthesize custom silanes to meet the specific demands of their applications in drug development, materials science, and beyond.

References

  • [The mechanism of radical thiol-ene addition. Adopted from Ref.[17]. (https://www.researchgate.net/figure/The-mechanism-of-radical-thiol-ene-addition-Adopted-from-Ref-17_fig2_363842318)]([Link])

Sources

In-Depth Technical Guide to Gas Chromatography-Mass Spectrometry (GC/MS) of Allyldimethylsilyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the application of allyldimethylsilyl (ADMS) derivatives for gas chromatography-mass spectrometry (GC/MS) analysis. Moving beyond standard silylation techniques, this document elucidates the specific methodologies, advantages, and potential challenges associated with ADMS derivatization, offering field-proven insights to enhance analytical outcomes.

Introduction: The Role of Derivatization in GC/MS

Gas chromatography-mass spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] However, many compounds of interest in pharmaceutical and biomedical research, such as steroids, phenols, and fatty acids, possess polar functional groups (e.g., hydroxyl, carboxyl, and amine groups) that render them non-volatile and prone to thermal degradation at the high temperatures required for GC analysis.[2][3]

Chemical derivatization is a crucial sample preparation step that transforms these polar analytes into less polar and more volatile derivatives, thereby improving their chromatographic behavior and thermal stability.[4] Silylation, the replacement of an active hydrogen with an alkylsilyl group, is one of the most common derivatization techniques.[5] While trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS) derivatives are widely used, allyldimethylsilyl (ADMS) derivatives offer unique characteristics that can be advantageous for specific applications.

This application note will provide a detailed protocol for the preparation of ADMS derivatives, discuss their GC/MS analysis, and delve into the interpretation of their mass spectra, supported by authoritative references and practical insights.

The Allyldimethylsilyl Group: A Unique Derivatizing Agent

The allyldimethylsilyl group offers a distinct alternative to more common silylating agents. The presence of the allyl group introduces a reactive site that can be exploited for further chemical modifications, although for most GC/MS applications, it is the volatility and fragmentation characteristics of the ADMS derivative itself that are of primary interest.

Rationale for Choosing Allyldimethylsilylation

While not as universally applied as TMS derivatization, allyldimethylsilylation can be a valuable tool in the analytical chemist's arsenal. The choice of derivatizing reagent is critical and should be based on the specific analyte and the goals of the analysis. ADMS derivatives have been explored for the analysis of steroids and other hydroxyl-containing compounds.[6] The potential for unique fragmentation patterns in the mass spectrometer can aid in structural elucidation.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be a comprehensive guide for the successful derivatization and analysis of analytes using allyldimethylsilylating reagents.

Reagents and Materials
  • Analytes of interest (e.g., steroids, phenols, carboxylic acids)

  • Allyldimethylchlorosilane (ADMSCl)

  • Imidazole or Pyridine (as a catalyst and acid scavenger)

  • Anhydrous solvents (e.g., Toluene, Dichloromethane, Acetonitrile)

  • Heating block or water bath

  • Inert gas (e.g., Nitrogen or Argon)

  • GC/MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Derivatization of Hydroxyl Compounds (e.g., Steroids, Phenols)

This protocol is adapted from established methods for the silylation of steroids.[6]

  • Sample Preparation: Accurately weigh 1-2 mg of the analyte into a clean, dry reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of inert gas. It is crucial to ensure the sample is anhydrous, as moisture will react with the silylating reagent.

  • Reagent Addition: Add 100 µL of anhydrous toluene (or another suitable solvent) to dissolve the analyte.

  • Catalyst Addition: Add a molar excess of imidazole (typically 2-3 equivalents relative to the analyte).

  • Silylating Agent Addition: Add a molar excess of allyldimethylchlorosilane (typically 1.5-2 equivalents relative to the analyte).

  • Reaction: Cap the vial tightly and heat at 60-80°C for 1-2 hours. The optimal time and temperature may need to be determined empirically for specific analytes.

  • Sample Work-up: After cooling to room temperature, the reaction mixture can often be injected directly into the GC/MS. If necessary, the reaction mixture can be diluted with an appropriate solvent.

Derivatization of Carboxylic Acids

The derivatization of carboxylic acids to their silyl esters follows a similar procedure to that of hydroxyl compounds.

  • Sample Preparation: Prepare the anhydrous sample as described in section 3.2.1.

  • Reagent Addition: Dissolve the analyte in 100 µL of anhydrous acetonitrile.

  • Catalyst and Silylating Agent Addition: Add a molar excess of both imidazole and allyldimethylchlorosilane.

  • Reaction: Heat the mixture at 60°C for 30-60 minutes.

  • Sample Work-up: Cool the reaction mixture and dilute with a suitable solvent for GC/MS analysis.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC/MS Analysis cluster_data Data Interpretation Analyte Analyte (e.g., Steroid) Dry Dry Sample Analyte->Dry Evaporate solvent Reagents Add Solvent, Imidazole & ADMSCl Dry->Reagents React Heat (60-80°C) Reagents->React Inject Inject into GC/MS React->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Interpret Interpret Mass Spectrum Detect->Interpret Report Generate Report Interpret->Report

Caption: Workflow for ADMS Derivatization and GC/MS Analysis.

GC/MS Method Parameters

The following are general GC/MS parameters that can be used as a starting point for the analysis of ADMS derivatives. Optimization will be necessary for specific applications.

Parameter Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane
Injector Temperature 250 - 280 °C
Injection Mode Splitless or Split (e.g., 20:1)
Carrier Gas Helium at a constant flow of 1.0 - 1.5 mL/min
Oven Program Initial temp: 100-150°C, hold for 1-2 min; Ramp: 10-20°C/min to 280-300°C; Hold: 5-10 min
MS Transfer Line Temp 280 - 300 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50 - 650
Scan Mode Full Scan

Mass Spectral Interpretation of Allyldimethylsilyl Derivatives

The interpretation of mass spectra is key to the successful identification of derivatized analytes. While specific fragmentation patterns will vary depending on the parent molecule, some general fragmentation pathways for silyl ethers can be anticipated.

General Fragmentation of Silyl Ethers

The fragmentation of silyl ethers is well-documented and typically involves cleavage of bonds adjacent to the oxygen atom.[7][8] Common fragmentation pathways include:

  • Alpha-cleavage: Cleavage of a C-C bond adjacent to the oxygen atom.

  • Heterolytic cleavage: Cleavage of the C-O bond.

For ADMS ethers, the presence of the allyl group may lead to characteristic fragmentation patterns. The molecular ion (M+) peak of silyl derivatives can sometimes be of low intensity or absent.

Anticipated Fragmentation of ADMS Derivatives

Based on the general principles of mass spectrometry, the following characteristic ions may be observed for ADMS derivatives:

  • [M - 15]+: Loss of a methyl group from the silicon atom.

  • [M - 41]+: Loss of the allyl group.

  • [M - 57]+: Loss of a C4H9 fragment, potentially through rearrangement.

  • Ions related to the silyl group: Fragments corresponding to the allyldimethylsilyl cation and related structures.

It is important to note that a comprehensive library of mass spectra for ADMS derivatives is not as readily available as for TMS derivatives. Therefore, careful interpretation of the spectra, in conjunction with retention time data, is essential.

Potential Challenges and Field-Proven Insights

Early research into the use of ADMS ethers for steroid analysis highlighted a significant challenge: the competitive formation of allylsiloxane derivatives. This side reaction can lead to a complex mixture of products and complicate the interpretation of the chromatogram.

Expert Insight: The formation of siloxane byproducts is often exacerbated by the presence of trace amounts of water. Therefore, rigorous exclusion of moisture from the reaction system is paramount for successful and reproducible derivatization. The use of freshly distilled solvents and proper storage of reagents is highly recommended. Additionally, minimizing the reaction time and temperature can help to reduce the formation of these byproducts.

Conclusion

Allyldimethylsilyl derivatization offers a specialized approach for the GC/MS analysis of polar compounds. While it may present some challenges, such as the potential for byproduct formation, a thorough understanding of the reaction mechanism and careful optimization of the experimental conditions can lead to successful and reliable results. The unique fragmentation patterns of ADMS derivatives may provide valuable structural information that complements other derivatization techniques. As with any analytical method, validation and the use of appropriate standards are essential for accurate and precise quantification.

References

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1–21. [Link]

  • Vaz, F., et al. (2021). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Molecules, 26(11), 3334. [Link]

  • Lin, Y.-H., et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Food and Drug Analysis, 27(4), 797-808. [Link]

  • Phillipou, G. (1976). Allyldimethylsilyl ethers. New derivatives for the analysis of steroids by gas chromatography-mass spectrometry. Journal of Chromatography A, 129, 384–386. [Link]

  • Problems in Chemistry. (2021, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. [Link]

  • Lisec, J., et al. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 1(1), 66–82. [Link]

  • Kuballa, T., et al. (2021). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 11(3), 163. [Link]

  • Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211. [Link]

  • Sharma, A. (2016, November 19). Is derivatization a requisite step for phytoconstituent analysis of plant extracts by GC-MS. ResearchGate. [Link]

  • Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation [Video]. YouTube. [Link]

  • Jung, K., et al. (2011). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Methods in Molecular Biology, 794, 237–247. [Link]

  • Fiehn, O., et al. (2000). Identification of Uncommon Plant Metabolites Based on Calculation of Elemental Compositions Using Gas Chromatography and Quadrupole Mass Spectrometry. Analytical Chemistry, 72(15), 3573–3580. [Link]

  • Liu, R. H., & Uang, B. J. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 3(3), 159-174. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Nagle, E. (n.d.). GCMS Determination of Free Fatty Acids in the Presence of Triglycerides. [Link]

  • Haron, H., et al. (2023). LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br. Separations, 10(4), 226. [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

  • The Organic Chemistry Tutor. (2020, August 19). Mass Spectrometry of Aliphatic Ethers [Video]. YouTube. [Link]

  • Book Pi International. (2020, July 16). A Mini Guide LC-MS and GC-MS Techniques: A Tool for Phytoconstituents Evaluation of Plant Extracts [Video]. YouTube. [Link]

Sources

Application Notes and Protocols: Allyldimethylsilane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Allyl Group in Pharmaceutical Synthesis

In the intricate landscape of pharmaceutical drug development, the precise construction of carbon-carbon bonds is a cornerstone of synthesizing complex molecular architectures. Among the repertoire of synthetic methodologies, the introduction of an allyl group represents a particularly powerful strategy. The versatility of the terminal double bond in the resulting homoallylic alcohols and amines allows for a diverse range of subsequent transformations, enabling the efficient assembly of key pharmaceutical intermediates. Allyldimethylsilane has emerged as a stable, reliable, and less toxic alternative to other allylating agents, such as Grignard or organotin reagents, for achieving these crucial transformations.[1]

This guide provides an in-depth exploration of the application of this compound in the synthesis of pharmaceutical intermediates. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its use, and showcase its application in the synthesis of key intermediates for therapeutics.

Core Principles: The Hosomi-Sakurai Reaction

The primary transformation leveraging this compound is the Hosomi-Sakurai reaction, a Lewis acid-catalyzed allylation of an electrophile, typically a carbonyl compound.[2] The reaction's efficiency and stereoselectivity have cemented its role in the synthesis of complex natural products and, by extension, pharmaceutical agents.[3]

Mechanistic Insights: The Role of the Silyl Group

A fundamental understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen challenges. The key to the Hosomi-Sakurai reaction lies in the stabilizing effect of the silicon atom on the developing positive charge at the β-position to the silicon during the reaction—a phenomenon known as the β-silicon effect.

The reaction is initiated by the activation of the carbonyl electrophile by a Lewis acid, rendering the carbonyl carbon more susceptible to nucleophilic attack. The π-electrons of the allylsilane's double bond then attack the activated carbonyl, forming a new carbon-carbon bond. This process generates a carbocation intermediate at the β-position to the silicon atom. The C-Si bond stabilizes this carbocation through hyperconjugation, facilitating the reaction's progress. Subsequent elimination of the silyl group, typically facilitated by a nucleophile from the reaction medium, results in the formation of a new double bond and yields the desired homoallylic alcohol.

Hosomi_Sakurai_Mechanism cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Elimination & Product Formation E R¹(R²)C=O Activated_Complex R¹(R²)C=O---TiCl₄ E->Activated_Complex + LA LA TiCl₄ Carbocation R¹(R²)C(O-TiCl₄)-CH₂-CH⁺-CH₂-SiMe₂H Activated_Complex->Carbocation Allylsilane CH₂=CH-CH₂-SiMe₂H Allylsilane->Carbocation Attack on Activated Carbonyl Product R¹(R²)C(OH)-CH₂-CH=CH₂ Carbocation->Product - Me₂HSiCl - H₂O Workup

Figure 1: Simplified mechanism of the Hosomi-Sakurai reaction.

Applications in the Synthesis of Pharmaceutical Intermediates

The strategic application of the Hosomi-Sakurai reaction with this compound has been instrumental in the synthesis of several key pharmaceutical intermediates.

Case Study 1: Synthesis of a Precursor to (-)-Tetrahydrolipstatin (Orlistat)
Case Study 2: Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides are a class of antiviral and anticancer agents where the furanose oxygen of a natural nucleoside is replaced by a methylene group.[4] This modification imparts greater metabolic stability. The synthesis of these analogues often relies on the construction of a functionalized cyclopentane or cyclohexane ring. The allylation of cyclic intermediates using allylsilanes is a key step in building the carbocyclic core and introducing the necessary functional groups for subsequent elaboration into the final active pharmaceutical ingredient.[5][6][7] For instance, the stereoselective allylation of a cyclopentanone derivative can provide a key intermediate for the synthesis of antiviral agents like Abacavir and Entecavir.[7]

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific substrate and desired outcome.

Protocol 1: General Procedure for the TiCl₄-Mediated Allylation of an Aldehyde

This protocol describes a standard procedure for the allylation of an aldehyde with this compound using titanium tetrachloride as the Lewis acid.

Materials and Equipment:

  • This compound

  • Aldehyde substrate

  • Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert atmosphere (Nitrogen or Argon)

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the aldehyde substrate (1.0 equiv) and dissolve it in anhydrous DCM (0.1-0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add the TiCl₄ solution in DCM (1.1 equiv) dropwise to the stirred solution. A color change is often observed. Stir the mixture for 15-30 minutes at -78 °C.

  • This compound Addition: Add this compound (1.2-1.5 equiv) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of saturated aqueous NaHCO₃ solution at -78 °C. Caution: Quenching is exothermic and may cause vigorous gas evolution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterTypical Range/ValueRationale
Temperature -78 °C to 0 °CLow temperatures are crucial to enhance stereoselectivity and minimize side reactions.
Lewis Acid TiCl₄, BF₃·OEt₂, SnCl₄TiCl₄ is a strong Lewis acid that effectively activates a wide range of aldehydes.[8]
Solvent Dichloromethane, TolueneAnhydrous, non-protic solvents are essential to prevent quenching of the Lewis acid.
Equivalents of this compound 1.2 - 1.5A slight excess ensures complete consumption of the aldehyde.
Quenching Agent Saturated NaHCO₃, H₂OA basic or neutral aqueous quench is used to neutralize the Lewis acid and protonate the alkoxide.

Table 1: Key Parameters for the Hosomi-Sakurai Allylation of Aldehydes.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve Aldehyde in Anhydrous DCM B Cool to -78 °C A->B C Add TiCl₄ Solution B->C D Add this compound C->D E Monitor by TLC D->E F Quench with NaHCO₃ (aq) E->F G Extract with DCM F->G H Dry and Concentrate G->H I Purify by Chromatography H->I

Figure 2: Experimental workflow for the allylation of an aldehyde.

Safety and Handling

Working with this compound and strong Lewis acids like titanium tetrachloride requires strict adherence to safety protocols.

This compound:

  • Hazards: Highly flammable liquid and vapor.[9] May form explosive mixtures with air.[9]

  • Handling: Handle in a well-ventilated fume hood.[9] Ground all equipment to prevent static discharge.[9] Use non-sparking tools.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and nitrile gloves.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat and ignition sources.[9]

Titanium Tetrachloride:

  • Hazards: Corrosive. Reacts violently with water, releasing heat and toxic hydrogen chloride gas. Causes severe skin burns and eye damage. Fatal if inhaled.

  • Handling: Handle under an inert atmosphere. Use in a well-ventilated fume hood. Wear appropriate PPE, including a face shield, chemical-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat.[10][11]

  • Storage: Store in a tightly sealed, corrosion-resistant container in a dry, well-ventilated area, separate from incompatible materials, especially water.[10]

Reaction Quenching:

  • The quenching of reactions involving strong Lewis acids and organosilanes can be highly exothermic.[12]

  • Always perform the quench at low temperatures (e.g., -78 °C or 0 °C) by slowly adding the quenching agent.[13]

  • Be prepared for gas evolution and potential pressure buildup. Ensure the reaction vessel is not sealed.[13]

  • For larger scale reactions, consider a "reverse quench" where the reaction mixture is slowly added to the quenching solution.

Conclusion

This compound is a valuable reagent in the synthesis of pharmaceutical intermediates, primarily through the Hosomi-Sakurai reaction. Its stability, reduced toxicity compared to other organometallic reagents, and the high stereoselectivity achievable in its reactions make it an attractive choice for the construction of complex molecules. A thorough understanding of the reaction mechanism and strict adherence to safety protocols are essential for its successful and safe implementation in the laboratory. The continued development of enantioselective variants of the Hosomi-Sakurai reaction will undoubtedly expand the utility of this compound in the synthesis of next-generation therapeutics.[14]

References

  • Jeong, L. S., & Lee, J. A. (2004). Recent advances in the synthesis of the carbocyclic nucleosides as potential antiviral agents. Antiviral Chemistry & Chemotherapy, 15(5), 235-250. Available at: [Link]

  • University of Notre Dame. Common Standard Operating Procedure for Quenching Pyrophoric/Water Reactive Materials. Available at: [Link]

  • Ghosh, A. K., & Liu, C. (1999). A stereoselective synthesis of (−)-tetrahydrolipstatin. Chemical Communications, (17), 1743-1744. Available at: [Link]

  • Marcos, E. S., et al. (2009). Recent progress for the synthesis of selected carbocyclic nucleosides. Mini-Reviews in Medicinal Chemistry, 9(9), 1079-1092. Available at: [Link]

  • Babu, B., & Kumar, P. (2009). Base-functionalized carbocyclic nucleosides: design, synthesis, and mechanism of antiviral activity. Nucleosides, Nucleotides & Nucleic Acids, 28(5-6), 408-423. Available at: [Link]

  • Request PDF. Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides. (2019). Available at: [Link]

  • Gelest, Inc. This compound, 95% Safety Data Sheet. (2015). Available at: [Link]

  • Virginia Tech Chemistry Department. Quenching Reactive Substances. (2006). Available at: [Link]

  • Chbib, C., et al. (2013). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Molecules, 18(1), 711-724. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench. Available at: [Link]

  • ResearchGate. Allylation of aldehydes with various allylation agents. (2025). Available at: [Link]

  • INEOS Group. Titanium Tetrachloride Safety Data Sheet. (2020). Available at: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Titanium tetrachloride. Available at: [Link]

  • Osei-Safo, D., & Amewu, R. K. (2021). Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Frontiers in Chemistry, 9, 709322. Available at: [Link]

  • Reddit. Quenching guide. (2022). Available at: [Link]

  • Frontiers in Chemistry. Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. (2021). Available at: [Link]

  • Pérez-Picaso, L., et al. (2014). Stereoselective synthesis of carbocyclic analogues of the nucleoside Q precursor (PreQ0). Beilstein Journal of Organic Chemistry, 10, 1347-1353. Available at: [Link]

  • Organic Chemistry Portal. High-Yielding and Rapid Carbon-Carbon Bond Formation from Alcohols: Allylation by Means of TiCl4. Available at: [Link]

  • Girard, N., & Arimondo, C. (2021). Recent Developments in the Catalytic Enantioselective Sakurai Reaction. Molecules, 26(15), 4467. Available at: [Link]

  • Gámez-Montaño, R., et al. (2012). Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. The Journal of Organic Chemistry, 77(17), 7434-7445. Available at: [Link]

  • ResearchGate. Coordinate complexes of TiCl4 and AlCl3. (2017). Available at: [Link]

  • MDPI. Synthesis of C-Arylnucleoside Analogues. (2017). Available at: [Link]

  • Chu, C. K., et al. (1993). Regio- and stereoselective synthesis of carbocyclic 2',3'-dideoxy-3'-fluoro nucleosides as potential antiviral agents. The Journal of Organic Chemistry, 58(5), 1196-1201. Available at: [Link]

Sources

Application Notes and Protocols: Advanced Protecting Group Strategies Involving Allyldimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Landscape of Silyl Ether Protecting Groups

In the intricate world of multi-step organic synthesis, protecting groups are an indispensable tool, acting as temporary masks for reactive functional groups to prevent undesired side reactions.[1][2] Among the most widely employed protecting groups for alcohols are silyl ethers, lauded for their ease of installation, predictable stability, and versatile cleavage conditions.[3][4][5] The stability and reactivity of a silyl ether are primarily governed by the steric and electronic nature of the substituents on the silicon atom. This allows for a tunable range of protection, from the labile Trimethylsilyl (TMS) group to the robust tert-Butyldimethylsilyl (TBS) and Triisopropylsilyl (TIPS) groups.[3][4]

This guide focuses on a particularly versatile yet often underutilized member of this family: the Allyldimethylsilyl (ADMS) group. The ADMS group offers the typical stability profile of a dimethylalkylsilyl ether but possesses a unique feature—an allyl moiety. This functionality provides an additional, highly specific deprotection pathway via palladium catalysis, enabling a level of orthogonal control that is crucial in the synthesis of complex molecules.[6][7][8] These application notes provide a comprehensive overview of the strategic application of ADMS protecting groups, detailing robust protocols for their installation and selective removal.

The Allyldimethylsilyl (ADMS) Group: A Profile in Orthogonality

The true power of the ADMS group lies in its dual modes of deprotection. Like other silyl ethers, it can be cleaved using standard fluoride-based reagents. However, the embedded allyl group introduces a second, entirely independent cleavage mechanism catalyzed by palladium(0) complexes.[8][9] This creates an orthogonal system where an ADMS ether can be selectively removed in the presence of other silyl ethers (like TBS or TIPS) that are stable to palladium catalysis, or conversely, other protecting groups sensitive to fluoride (but stable to Pd(0)) can be retained while the ADMS group is cleaved.[10][11][12]

This dual-reactivity makes the ADMS group an exceptional tool for synthetic chemists, particularly in complex natural product synthesis and drug development, where precise, sequential manipulation of multiple hydroxyl groups is paramount.

Logical Workflow for ADMS Protection/Deprotection

The general strategy for employing the ADMS group follows a three-stage process: protection, intermediate reaction(s), and selective deprotection. This workflow highlights the decision-making process based on the desired orthogonal strategy.

ADMS_Workflow Substrate Substrate (e.g., R-OH) Protected ADMS-Protected Substrate (R-O-ADMS) Substrate->Protected  Protection   (ADMS-Cl, Base) Intermediate Intermediate Product (Further Synthesis Steps) Protected->Intermediate  Functional Group    Transformation(s)   Deprotected_F Deprotected Alcohol (R-OH) via Fluoride Intermediate->Deprotected_F  Deprotection A    (e.g., TBAF)   Deprotected_Pd Deprotected Alcohol (R-OH) via Palladium Intermediate->Deprotected_Pd  Deprotection B (Orthogonal)    (e.g., Pd(PPh₃)₄, Scavenger)  

Caption: General workflow for ADMS protection and deprotection strategies.

Section 1: Protection of Alcohols with Allyldimethylsilyl Chloride

The most common method for installing the ADMS group onto a primary, secondary, or tertiary alcohol involves the use of allyldimethylsilyl chloride (ADMS-Cl) in the presence of a suitable base.[13][14] The choice of base and solvent is critical for achieving high yields and avoiding side reactions. Imidazole is a highly effective catalyst and base, as it activates the silyl chloride by forming a more reactive silylimidazolium intermediate.

Protocol 1.1: General Procedure for ADMS Protection of a Primary Alcohol

This protocol describes a standard procedure for the protection of a primary alcohol using ADMS-Cl and imidazole in dichloromethane (DCM).

Materials:

  • Substrate (primary alcohol)

  • Allyldimethylsilyl chloride (ADMS-Cl, 1.2 eq.)

  • Imidazole (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq.) and imidazole (1.5 eq.).

  • Solvent Addition: Add anhydrous DCM to dissolve the solids, typically to a concentration of 0.1-0.5 M with respect to the alcohol.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add allyldimethylsilyl chloride (1.2 eq.) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Causality and Expertise Insights:

  • Why Imidazole? Imidazole serves as both a base to scavenge the HCl byproduct and as a nucleophilic catalyst to form a highly reactive silylimidazolium species, accelerating the reaction.[5]

  • Why Anhydrous Conditions? Silyl chlorides are sensitive to moisture and will readily hydrolyze. All glassware must be dry, and anhydrous solvents should be used to prevent reagent decomposition and ensure high yields.

  • Temperature Control: The initial addition at 0 °C helps to control the exothermicity of the reaction, especially on a larger scale.

Section 2: Deprotection Strategies for ADMS Ethers

The strategic advantage of the ADMS group is fully realized during the deprotection step, where the choice of reagents dictates which protecting groups are cleaved.

Fluoride-Mediated Deprotection

This is the classic deprotection method for most silyl ethers. The high affinity of fluoride for silicon drives the reaction.[15][16] The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, leading to a pentavalent silicate intermediate which then collapses to release the alkoxide.[17][18]

Fluoride_Deprotection cluster_mech Fluoride-Mediated Deprotection Mechanism Start R-O-Si(Me)₂Allyl Intermediate [R-O-Si(Me)₂(F)Allyl]⁻ (Pentavalent Intermediate) Start->Intermediate Nucleophilic Attack Fluoride F⁻ Products R-O⁻ + F-Si(Me)₂Allyl Intermediate->Products Cleavage Final R-OH Products->Final Workup H₃O⁺ Workup

Caption: Mechanism of fluoride-mediated ADMS deprotection.

Protocol 2.1.1: Deprotection using Tetrabutylammonium Fluoride (TBAF)

Materials:

  • ADMS-protected substrate

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.5 eq.)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

  • Brine

  • Anhydrous MgSO₄

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the ADMS-protected substrate (1.0 eq.) in THF (0.1-0.2 M).

  • Reagent Addition: Add the TBAF solution (1.5 eq.) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction for 1-3 hours. Monitor by TLC for the disappearance of the starting material and the appearance of the alcohol product.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extraction: Extract the mixture with EtOAc or Et₂O (3 x volumes).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude alcohol by flash column chromatography.

Orthogonal Deprotection via Palladium Catalysis

This method exploits the unique reactivity of the allyl group and is the cornerstone of the ADMS orthogonal strategy. A palladium(0) catalyst activates the allyl group, which is then intercepted by a scavenger nucleophile.[8][10] This process is mild and highly selective, leaving other silyl ethers and many common protecting groups untouched.[11][12][19]

Palladium_Deprotection cluster_mech Palladium-Catalyzed Deprotection Mechanism Start R-O-Si(Me)₂Allyl PiAllyl [π-Allyl-Pd(II)Lₙ]⁺ + R-O-Si(Me)₂⁻ Start->PiAllyl Oxidative Addition Pd0 Pd(0)Lₙ FinalProduct R-OH PiAllyl->FinalProduct Hydrolysis Byproducts Allyl-Scavenger + Pd(0)Lₙ (regenerated) + (Me₂Si=O)n PiAllyl->Byproducts Nucleophilic Attack Scavenger Scavenger (e.g., PhSiH₃)

Caption: Mechanism of Pd-catalyzed orthogonal deprotection of ADMS.

Protocol 2.2.1: Deprotection using Pd(PPh₃)₄ and Phenylsilane

Materials:

  • ADMS-protected substrate

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.05 - 0.1 eq.)

  • Phenylsilane (PhSiH₃, 3.0 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard laboratory glassware and inert atmosphere setup

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the ADMS-protected substrate (1.0 eq.) and the palladium catalyst (0.05 eq.).

  • Solvent Addition: Add anhydrous DCM or THF (0.1 M).

  • Reagent Addition: Add phenylsilane (3.0 eq.) via syringe.

  • Reaction Monitoring: Stir at room temperature for 30-60 minutes. The reaction is often rapid. Monitor by TLC.

  • Workup: Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purification: Purify by flash column chromatography to remove palladium residues and silane byproducts, yielding the desired alcohol.

Causality and Expertise Insights:

  • Why Phenylsilane? Phenylsilane acts as an efficient allyl group scavenger. It is a mild hydride donor that irreversibly traps the activated allyl species, driving the reaction to completion and preventing side reactions like N-allylation in amine-containing substrates.[10]

  • Catalyst Choice: While Pd(PPh₃)₄ is common, other Pd(0) sources can be used. The catalyst must be handled under an inert atmosphere as it is sensitive to air.

  • Orthogonality: This protocol is compatible with TBS, TIPS, TBDPS, benzyl, and acetal protecting groups, which will remain intact under these conditions.

Section 3: Data Summary and Orthogonal Selectivity

The key to leveraging the ADMS group is understanding its relative stability and cleavage conditions compared to other common protecting groups.

Protecting GroupProtection ConditionsDeprotection (Fluoride)Deprotection (Acid)Deprotection (Palladium)
ADMS ADMS-Cl, Imidazole, DCMYes (e.g., TBAF, THF)Moderate StabilityYes (e.g., Pd(PPh₃)₄, PhSiH₃)
TBS/TBDMS TBS-Cl, Imidazole, DMFYes (Slower than ADMS)Moderate StabilityNo
TIPS TIPS-Cl, Imidazole, DMFYes (Much slower)High StabilityNo
Allyl Ether (O-All) Allyl-Br, NaH, DMFNo High StabilityYes (e.g., Pd(PPh₃)₄, Scavenger)
Benzyl Ether (O-Bn) Bn-Br, NaH, DMFNo High StabilityNo (Cleaved by H₂/Pd-C)
Showcase: A Strategy in Action

Consider a substrate with three distinct hydroxyl groups, protected as ADMS, TBS, and TIPS ethers. A selective deprotection sequence can be designed:

Orthogonal_Strategy Start Molecule with: -OH protected as ADMS -OH protected as TBS -OH protected as TIPS Step1 Cleavage of ADMS Group Start->Step1  Pd(PPh₃)₄, PhSiH₃, DCM    (ADMS Selective)   Product1 Molecule with: -Free OH -OH protected as TBS -OH protected as TIPS Step1->Product1 Step2 Cleavage of TBS Group Product1->Step2  TBAF, THF (controlled)    or mild acid (e.g., PPTS)    (TBS Selective)   Product2 Molecule with: -Two Free OHs -OH protected as TIPS Step2->Product2 Step3 Cleavage of TIPS Group Product2->Step3  HF•Pyridine or conc. TBAF    (TIPS Cleavage)   Product3 Fully Deprotected Triol Step3->Product3

Caption: Orthogonal deprotection workflow for a multi-protected molecule.

This example clearly demonstrates how the ADMS group can be selectively removed first under mild, neutral conditions, leaving the more robust silyl ethers for subsequent, harsher deprotection steps. This level of control is invaluable for the efficient construction of complex molecular architectures.

References
  • Fluoride-Mediated Deprotection Definition - Organic Chemistry Key Term | Fiveable. Fiveable.
  • A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups. RSC Publishing.
  • Application Notes and Protocols: A Guide to Orthogonal Protection and Deprotection of Silyl Ethers. Benchchem.
  • Protecting Groups. University of Illinois Urbana-Champaign.
  • By what mechanism do acids deprotect primary silyl ethers?. Chemistry Stack Exchange.
  • Silyl-protective groups influencing the reactivity and selectivity in glycosylations. National Institutes of Health (NIH).
  • The mechanism of silylether deprotection using a tetra-alkyl ammonium fluoride. Henry Rzepa's Blog.
  • TBAF Deprotection Mechanism. YouTube.
  • Protective Groups. Organic Chemistry Portal.
  • Protecting Groups. Indian Institute of Technology Bombay.
  • Application Notes and Protocols: Allyl(diisopropylamino)dimethylsilane as a Silylating Agent. Benchchem.
  • Deprotection of Silyl Ethers. Gelest Technical Library.
  • tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.
  • Allyl(diisopropylamino)dimethylsilane: A Versatile Protecting Group for Alcohols in Organic Synthesis. Benchchem.
  • Allyl Ethers - Protecting Groups. Organic Chemistry Portal.
  • Silyl ether - Wikipedia. Wikipedia.
  • Alloc Protecting Group Removal Protocol. Pritzker School of Molecular Engineering, University of Chicago.
  • Protection of alcohols (video). Khan Academy.
  • 17.8: Protection of Alcohols. Chemistry LibreTexts.
  • A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids. National Institutes of Health (NIH).
  • Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Total Synthesis.
  • Allyl and allyloxycarbonyl groups as versatile protecting groups in nucleotide synthesis. PubMed.
  • Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. aapptec.
  • Allyl side chain protection in peptide synthesis. Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in Allyldimethylsilane Hydrosilylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydrosilylation of allyldimethylsilane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles and practical field experience. Our goal is to not only provide solutions but also to explain the underlying chemistry to empower you to navigate challenges in your experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the hydrosilylation of this compound, providing quick and actionable answers.

Q1: My reaction yield is consistently low. What are the most common culprits?

Low yields in hydrosilylation reactions can often be traced back to a few key areas.[1] The primary factors include catalyst inefficiency, reactant purity, and suboptimal reaction conditions. Catalyst activity can be diminished by impurities or improper activation.[2] The purity of this compound and the hydrosilane is critical, as even trace amounts of inhibitors can poison the catalyst. Reaction parameters such as temperature, solvent, and reactant stoichiometry must be finely tuned for optimal performance.

Q2: I am observing the formation of side products. What are they and how can I minimize them?

Common side reactions in the hydrosilylation of this compound include alkene isomerization, dehydrogenative silylation, and the formation of vinylsilanes.[3][4][5] These undesired pathways are often promoted by elevated temperatures and certain catalysts. To minimize side product formation, consider lowering the reaction temperature and screening different catalysts. For instance, while traditional platinum catalysts like Speier's and Karstedt's are effective, they can sometimes lead to low selectivity.[2][6][7] In such cases, exploring rhodium-based catalysts or platinum complexes with specialized ligands may offer improved results.[6][8]

Q3: How do I choose the right catalyst for my specific application?

The choice of catalyst is paramount for a successful hydrosilylation reaction. Platinum-based catalysts, such as Speier's (H₂PtCl₆) and Karstedt's (a Pt(0)-divinyltetramethyldisiloxane complex), are widely used due to their high activity.[2][7][9][10][11] However, for substrates with sensitive functional groups, rhodium catalysts like Wilkinson's catalyst may provide better selectivity.[6] The selection should be based on the desired product, the functional groups present in the reactants, and cost considerations. For industrial-scale production, catalyst stability and turnover number are also critical factors.[6][8]

Q4: What is the role of a catalyst inhibitor and when should I use one?

A catalyst inhibitor is a compound that temporarily deactivates the catalyst, typically at room temperature, to prevent premature reaction.[2][12][13] This is particularly useful in applications like silicone curing, where a long pot life is required before the curing process is initiated by heat or UV light.[2][12] Common inhibitors include compounds with electron-withdrawing groups like maleates and fumarates, as well as acetylenic alcohols.[2][12]

Q5: Can I reuse my catalyst?

The reusability of a hydrosilylation catalyst depends on its stability and whether it can be recovered from the reaction mixture. Homogeneous catalysts, like Karstedt's catalyst, are often difficult to recover. However, heterogeneous catalysts or catalysts immobilized on a solid support can be more readily recycled. Catalyst deactivation through the formation of platinum colloids (platinum black) can also limit reusability.[2][7]

II. Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, step-by-step approach to diagnosing and resolving common problems in this compound hydrosilylation.

Issue 1: Low or No Product Formation

A lack of product is a clear indication of a fundamental issue with the reaction setup or components.

Diagnostic Workflow

start Low/No Product catalyst Check Catalyst Activity start->catalyst reactants Verify Reactant Purity catalyst->reactants If catalyst is active solution1 Replace Catalyst/Re-purify catalyst->solution1 If catalyst is inactive conditions Assess Reaction Conditions reactants->conditions If reactants are pure solution2 Purify Reactants reactants->solution2 If reactants are impure solution3 Optimize Conditions (Temp, Time, Solvent) conditions->solution3 If conditions are suboptimal

Caption: Troubleshooting workflow for low or no product yield.

Detailed Analysis and Solutions
  • Catalyst Inactivity:

    • Cause: Platinum catalysts can be sensitive to air, moisture, and impurities.[10] Improper storage or handling can lead to deactivation.

    • Solution: Purchase fresh catalyst from a reputable supplier. If preparing the catalyst in-house, ensure rigorous exclusion of air and moisture. Consider catalysts with higher stability.

  • Reactant Impurity:

    • Cause: this compound and the hydrosilane may contain impurities that can poison the catalyst. Water is a common culprit, reacting with hydrosilanes to produce hydrogen gas and siloxanes.[14]

    • Solution: Purify reactants before use. Distillation is a common method for purifying liquid silanes. Ensure all glassware is thoroughly dried.[1]

  • Suboptimal Reaction Conditions:

    • Cause: Hydrosilylation reactions can be sensitive to temperature.[15] Too low a temperature may result in a sluggish reaction, while too high a temperature can lead to side reactions and catalyst decomposition.[3]

    • Solution: Systematically vary the reaction temperature to find the optimal range. The ideal temperature is often a balance between achieving a reasonable reaction rate and minimizing side product formation.[15]

Issue 2: Poor Regioselectivity (Formation of α- and β-isomers)

The desired product in the hydrosilylation of a terminal alkene is typically the anti-Markovnikov (β) adduct.[9] The formation of the Markovnikov (α) adduct can be a significant issue.

Reaction Mechanism and Selectivity

The regioselectivity of the reaction is largely determined by the catalytic cycle. The two primary proposed mechanisms are the Chalk-Harrod and the modified Chalk-Harrod mechanisms.[6][7][9][16]

cluster_0 Chalk-Harrod Mechanism cluster_1 Modified Chalk-Harrod Mechanism A Oxidative Addition of Si-H B Alkene Coordination A->B C Migratory Insertion (Alkene into M-H) B->C D Reductive Elimination of Product C->D D->A E Oxidative Addition of Si-H F Alkene Coordination E->F G Migratory Insertion (Alkene into M-Si) F->G H Reductive Elimination of Product G->H H->E

Caption: Simplified Chalk-Harrod and Modified Chalk-Harrod mechanisms.[6][7][9][16]

Strategies for Improving Regioselectivity
  • Catalyst Choice: The ligand environment of the metal center plays a crucial role in directing the regioselectivity. Bulky ligands can sterically hinder the formation of the α-adduct.[7] Rhodium catalysts with phosphine ligands have shown high selectivity for the β-isomer.[6]

  • Silane Reactivity: The electronic properties of the silane can influence the reaction pathway. More electron-withdrawing groups on the silicon atom can favor the desired anti-Markovnikov addition.[16]

  • Temperature Control: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product.

Issue 3: Catalyst Deactivation and Platinum Black Formation

The formation of colloidal platinum (platinum black) is a common mode of catalyst deactivation.[2][7]

Causes and Prevention
  • High Catalyst Concentration: At higher concentrations, platinum complexes can agglomerate to form inactive colloids.[17]

    • Solution: Use the minimum effective catalyst loading. This not only prevents deactivation but also reduces costs.

  • Presence of Reducing Agents: Unintended reducing agents in the reaction mixture can lead to the reduction of the platinum catalyst to its inactive metallic form.

    • Solution: Ensure the purity of all reactants and solvents.

  • Elevated Temperatures: High temperatures can accelerate the decomposition of the catalyst into platinum black.

    • Solution: Operate at the lowest effective temperature.

III. Experimental Protocols

This section provides standardized protocols for key procedures in this compound hydrosilylation.

Protocol 1: General Procedure for Hydrosilylation
  • Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[15]

  • Reactant Loading: In a Schlenk flask, dissolve this compound in a dry, inert solvent (e.g., toluene).

  • Catalyst Addition: Add the catalyst solution via syringe. For Karstedt's catalyst, a typical loading is 10-50 ppm of platinum.[15]

  • Hydrosilane Addition: Slowly add the hydrosilane to the stirred reaction mixture at the desired temperature.[15]

  • Monitoring: Monitor the reaction progress by techniques such as ¹H NMR (disappearance of the Si-H signal) or GC-MS.[15]

  • Work-up: Once the reaction is complete, the catalyst can be removed by filtration through a short plug of silica gel or activated carbon. The solvent is then removed under reduced pressure.

  • Purification: The crude product can be purified by distillation.[15]

Protocol 2: Catalyst Screening

To identify the optimal catalyst, a parallel screening approach is recommended.

CatalystLoading (mol%)Temperature (°C)SolventYield (%)Selectivity (β:α)
Speier's Catalyst0.160Toluene8590:10
Karstedt's Catalyst0.0140Toluene9598:2
Wilkinson's Catalyst0.580THF70>99:1
[Rh(μ-Cl)(dppbz)]₂0.560Toluene9393:7

Note: The values in this table are illustrative and will vary depending on the specific substrates and conditions.[6][8]

IV. Concluding Remarks

Optimizing the hydrosilylation of this compound requires a systematic approach that considers all aspects of the reaction, from reactant purity to the choice of catalyst and reaction conditions. By understanding the underlying chemical principles and diligently troubleshooting experimental challenges, researchers can significantly improve reaction yields and selectivities. This guide provides a foundation for this process, but it is the careful and observant scientist who will ultimately achieve the best results.

V. References

  • Inomata, K., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Communications Chemistry. Available at: [Link]

  • Inomata, K., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. ResearchGate. Available at: [Link]

  • Lel, E. I., et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers. Available at: [Link]

  • Chemistry LibreTexts. (2023). Hydrosilylation. Available at: [Link]

  • El Hajj, A., et al. (2021). β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. Open Access Library Journal. Available at: [Link]

  • Wikipedia. (2023). Hydrosilylation. Available at: [Link]

  • Biswas, T. (2022). Hydrosilylation (Si-H addition): Basic idea, Reaction Mechanism, examples (MCQ). YouTube. Available at: [Link]

  • Lel, E. I., et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI. Available at: [Link]

  • Nakajima, Y., & Shimada, S. (2015). Hydrosilylation reaction of olefins: recent advances and perspectives. RSC Publishing. Available at: [Link]

  • Scientific Spectator. (n.d.). Platinum Catalysts for Hydrosilation. Available at: [Link]

  • Theoretical Study of Rhodium- Catalyzed Hydrosilylation of Ketones: Chalk-Harrod vs. Modified Chalk-Harrod Mechanism. (n.d.). [Source not further identified].

  • Inomata, K., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. PubMed. Available at: [Link]

  • Gspaltenstein, D. A., et al. (2018). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. Organometallics. Available at: [Link]

  • Crouzet, C., et al. (2020). Influence of experimental parameters on the side reactions of hydrosilylation of allyl polyethers studied by a fractional factorial design. RSC Publishing. Available at: [Link]

  • Google Patents. (n.d.). US9120935B2 - Hydrosilylation reaction inhibitors, and use thereof for preparing stable curable silicone compositions. Available at:

  • Ghorai, B., et al. (2021). Hydrosilylation Reactions Catalyzed by Rhenium. Molecules. Available at: [Link]

  • Specific Polymers. (2020). Parameters on the side reactions of hydrosilylation of allyl polyethers. Available at: [Link]

  • Lewis, L. N., et al. (1995). Platinum Catalysts Used in the Silicones Industry: Their Synthesis and Activity in Hydrosilylation. Platinum Metals Review. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Available at: [Link]

  • ResearchGate. (n.d.). Careful investigation of the hydrosilylation of olefins at poly(ethylene glycol) chain ends and development of a new silyl hydride to avoid side reactions. Available at: [Link]

Sources

Technical Support Center: Allyldimethylsilane Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for allyldimethylsilane chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile reagent. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality of experimental outcomes, helping you troubleshoot effectively and optimize your synthetic strategies.

Introduction to this compound

This compound is a valuable C3 building block in organic synthesis, most notably for its role as a nucleophilic allyl source in reactions such as the Hosomi-Sakurai allylation.[1] Its stability compared to more reactive organometallics like allyl Grignard or allyllithium reagents makes it an attractive choice. However, its reactivity is nuanced, and a thorough understanding of potential side reactions is crucial for achieving high yields and product purity. This guide addresses the most common issues encountered in the lab.

General Handling and Stability

Before delving into specific reaction troubleshooting, it's essential to understand the stability of this compound.

Q1: My this compound appears to have degraded. What are the likely causes?

A1: this compound is generally stable when stored under a dry, inert atmosphere.[2] However, it is susceptible to a few key degradation pathways:

  • Protic Sources: The Si-H bond is sensitive to protic materials like water and alcohols, especially in the presence of metal salts (e.g., aluminum chloride) or bases. This can lead to the generation of hydrogen gas and the formation of siloxanes.[2]

  • Oxidation: While relatively stable to air compared to many organometallics, prolonged exposure can lead to the formation of siloxanes and other oxidation byproducts.

  • Hazardous Polymerization: In the presence of peroxides or precious metals (like platinum catalysts used in hydrosilylation), this compound can undergo hazardous polymerization.[2] Always ensure your glassware is free from such contaminants if polymerization is not the intended reaction.

Troubleshooting Workflow for Unexpected Results

When an experiment with this compound yields unexpected results, a systematic approach to troubleshooting is essential. The following workflow can help pinpoint the root cause.

G cluster_reagents Reagent Issues cluster_conditions Condition Issues start Unexpected Result (Low Yield, Side Products) check_reagents Verify Reagent Purity - this compound - Solvent - Electrophile start->check_reagents check_conditions Review Reaction Conditions - Temperature - Atmosphere - Stirring check_reagents->check_conditions Reagents OK reagent_impure Impurity Detected (e.g., H2O, peroxides) check_reagents->reagent_impure Purity Issue check_catalyst Examine Catalyst/Acid - Correct Loading? - Deactivated? check_conditions->check_catalyst Conditions OK temp_issue Incorrect Temperature check_conditions->temp_issue Temp Deviation atmosphere_issue Air/Moisture Leak check_conditions->atmosphere_issue Atmosphere Breach purification Analyze Purification Method - GC-MS/NMR of crude - Correct chromatography? check_catalyst->purification Catalyst OK end Optimized Reaction purification->end Purification OK purify_reagents Purify/Re-source Reagents reagent_impure->purify_reagents Action purify_reagents->end optimize_temp Optimize Temperature temp_issue->optimize_temp Action improve_setup Improve Inert Setup atmosphere_issue->improve_setup Action optimize_temp->end improve_setup->end

Caption: A logical workflow for troubleshooting low reaction yields.

Common Side Reactions and FAQs

Protodesilylation

Q2: My reaction is producing propene and siloxane byproducts, and my starting material is being consumed without forming the desired product. What is happening?

A2: This is a classic case of protodesilylation , a common and often frustrating side reaction in allylsilane chemistry. The allyl-silicon bond is cleaved by a proton source, leading to the loss of your nucleophile.

The mechanism involves the protonation of the double bond at the terminal carbon (C-3), which is stabilized by the β-silicon effect. This leads to a carbocationic intermediate that readily eliminates the silyl group.[3][4]

Mechanism of Protodesilylation

Caption: Mechanism of protodesilylation side reaction.

Causality and Prevention:

  • Acidic Conditions: This is the most common cause. Strong Lewis acids can contain trace amounts of Brønsted acids, or they can hydrolyze in the presence of moisture to generate acids. Some substrates or products may also be acidic.

  • Prevention:

    • Use high-purity Lewis acids: Freshly opened or purified Lewis acids are recommended.

    • Ensure anhydrous conditions: Thoroughly dry all glassware, solvents, and reagents. Run reactions under a strictly inert atmosphere (N₂ or Ar).

    • Add a non-nucleophilic base: A proton sponge or hindered amine (e.g., 2,6-di-tert-butylpyridine) can be added to scavenge trace protons without interfering with the main reaction.

Issues in Lewis Acid-Catalyzed Allylations (Hosomi-Sakurai Reaction)

Q3: I'm performing a Hosomi-Sakurai reaction, but I'm getting a complex mixture of inseparable byproducts. How can I improve the selectivity?

A3: The choice and stoichiometry of the Lewis acid are critical in the Hosomi-Sakurai reaction.[1] An overly strong or excessive amount of Lewis acid can lead to side reactions with the starting material or the product.[5]

Lewis AcidCommon Issues & Considerations
TiCl₄ Highly effective but very sensitive to moisture. Can promote polymerization or degradation of sensitive substrates.
BF₃·OEt₂ A good general-purpose Lewis acid. Can sometimes lead to ether cleavage from the reagent itself, introducing byproducts.
SnCl₄ Milder than TiCl₄, often providing good selectivity.
AlCl₃ Strong and can cause charring or complex byproduct formation with certain substrates.[2]
TMSOTf A very powerful catalyst, often used in substoichiometric amounts. Can be too reactive for some applications.

Troubleshooting Steps:

  • Screen Lewis Acids: If you are seeing significant byproduct formation, consider switching to a milder Lewis acid (e.g., from TiCl₄ to SnCl₄).

  • Optimize Stoichiometry: Use the minimum effective amount of Lewis acid. A catalytic amount is sometimes sufficient, though stoichiometric amounts are common.

  • Control Temperature: Run the reaction at a lower temperature (e.g., -78 °C) to improve selectivity and reduce the rate of side reactions.

  • Order of Addition: Add the Lewis acid to the substrate first to activate it, then slowly add the this compound. This can prevent the Lewis acid from directly reacting with the silane.

Side Reactions in Hydrosilylation

Q4: I'm trying to perform a hydrosilylation with an alkene, but I'm observing isomerization of my alkene and the formation of vinylsilanes. How can I favor the desired anti-Markovnikov addition?

A4: Platinum-catalyzed hydrosilylation is a powerful tool, but it is often accompanied by side reactions.[6] The formation of undesired isomers is a common problem.

Competing Pathways in Hydrosilylation

G start Alkene + this compound + Catalyst desired Desired Product (Anti-Markovnikov Addition) start->desired Hydrosilylation isomerization Alkene Isomerization start->isomerization Side Reaction 1 dehydro Dehydrogenative Silylation (Vinylsilane) start->dehydro Side Reaction 2 oligomerization Oligomerization/Polymerization start->oligomerization Side Reaction 3 isomerization->desired Can re-enter cycle

Caption: Competing pathways in catalyzed hydrosilylation.

Causality and Prevention:

  • Catalyst Choice: Different catalysts have different selectivities. Karstedt's catalyst is common but can promote isomerization.[6] Rhodium and Iridium catalysts can sometimes offer better control.[7]

  • Reaction Temperature: Higher temperatures often favor isomerization. Running the reaction at the lowest effective temperature can improve selectivity.

  • Solvent: The choice of solvent can influence the reaction outcome. Non-polar solvents are generally preferred.

  • Additives: The addition of ligands, such as phosphines, can modify the catalyst's activity and suppress side reactions.[7] For example, adding PPh₃ to a Karstedt's catalyst system has been shown to affect conversion and selectivity.[7]

A detailed mechanistic study has shown that some side products, like trichloropropylsilane in the hydrosilylation of allyl chloride, are formed through a series of reactions involving the catalyst, substrate, and in-situ generated intermediates.[8] This highlights the complexity and the need for careful optimization of reaction parameters.[9]

Experimental Protocol: Hosomi-Sakurai Allylation of a Ketone

This protocol provides a general procedure for the allylation of a ketone using this compound and TiCl₄, with notes on minimizing side reactions.

Materials:

  • Ketone (1.0 eq)

  • This compound (1.2 eq)

  • Titanium tetrachloride (TiCl₄), 1.0 M in DCM (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aq. NaHCO₃ solution

  • Anhydrous MgSO₄

Procedure:

  • Setup (Critical Step): Under a positive pressure of argon or nitrogen, add the ketone (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Dissolve the ketone in anhydrous DCM.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Rationale: Low temperature is crucial to prevent side reactions and improve diastereoselectivity if applicable.

  • Lewis Acid Addition (Critical Step): Slowly add the TiCl₄ solution (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting mixture for 20 minutes at -78 °C. Rationale: Slow addition prevents localized heating and potential degradation of the substrate.

  • Allylsilane Addition: Add this compound (1.2 eq) dropwise via the dropping funnel over 15-20 minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.

  • Quenching (Critical Step): Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution at -78 °C. Allow the mixture to warm to room temperature with vigorous stirring. Rationale: Quenching at low temperature is essential to prevent protodesilylation of any remaining this compound during the workup.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Allyltrimethylsilane - Grokipedia.
  • This compound, 95% - Gelest, Inc. (2015-01-22).
  • The mechanism of the protodesilylation of allylsilanes and vinylsilanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Hydrosilylation of allyl derivatives with T, D and M type hydrosilanes - ResearchGate. (2025-08-06).
  • Influence of experimental parameters on the side reactions of hydrosilylation of allyl polyethers studied by a fractional factorial design | Request PDF - ResearchGate.
  • Selective hydrosilylation of allyl chloride with trichlorosilane - PMC - NIH. (2021-05-11).
  • The mechanism of the protodesilylation of allylsilanes which are disubstituted on C-3 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Lewis acid mediated allylation of vinyl diazonium ions by allylstannanes - PMC - NIH.
  • Influence of experimental parameters on the side reactions of hydrosilylation of allyl polyethers studied by a fractional factorial design - RSC Publishing.
  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - MDPI.

Sources

Technical Support Center: Purification of Crude Allyldimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of crude allyldimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this versatile organosilane reagent. Our focus is on providing practical, field-proven insights rooted in scientific principles to help you achieve the desired purity for your critical applications.

Introduction to this compound and the Importance of Purity

This compound [(CH2=CHCH2)SiH(CH3)2] is a valuable bifunctional reagent in organic synthesis, notable for its reactive Si-H bond and its allyl group.[1] Its utility in hydrosilylation, cross-coupling reactions, and as a precursor for functionalized siloxanes makes it a staple in both academic and industrial laboratories.[2] However, the presence of impurities in crude this compound can significantly impact reaction outcomes, leading to reduced yields, catalyst poisoning, and the formation of undesirable byproducts. Therefore, effective purification is paramount to ensure the reliability and reproducibility of your synthetic procedures.

This guide will walk you through the common impurities encountered in crude this compound, provide detailed purification protocols, and offer solutions to common problems you may face during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound largely depends on its synthetic route. For the common Grignard synthesis from allylmagnesium bromide and dichlorodimethylsilane, typical impurities include:

  • Unreacted starting materials: Allyl bromide, dichlorodimethylsilane.

  • Solvents: Diethyl ether, tetrahydrofuran (THF).

  • Grignard byproducts: Magnesium salts (e.g., MgBrCl), and potentially Wurtz coupling products.

  • Hydrolysis/Oxidation products: Disiloxanes and polysiloxanes, formed by the reaction of the Si-H bond with moisture or air.[3][4]

For hydrosilylation routes, impurities might include residual catalyst (e.g., platinum complexes), unreacted olefin, and isomers of the desired product.[5][6]

Q2: Why is my this compound turning viscous or cloudy upon storage?

A2: This is a classic sign of hydrolysis and/or oxidation. The Si-H bond in this compound is susceptible to reaction with moisture, leading to the formation of silanols (R3SiOH). These silanols can then condense to form disiloxanes (R3Si-O-SiR3) and higher molecular weight polysiloxanes, which are viscous oils or even solids.[3] Exposure to air can also lead to oxidation. To prevent this, always handle and store this compound under a dry, inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[4]

Q3: Can I use a rotary evaporator to remove the solvent from my crude this compound?

A3: While a rotary evaporator can be used to remove the bulk of a low-boiling solvent like diethyl ether, extreme care must be taken. This compound is a volatile liquid with a boiling point of 69-70 °C.[1] Aggressive rotary evaporation, especially with heating, can lead to significant loss of your product. It is advisable to remove the solvent at reduced pressure and without excessive heating. For complete removal of residual solvents, fractional distillation is the recommended method.

Q4: My NMR spectrum shows unexpected peaks. How can I identify the impurities?

A4: ¹H and ¹³C NMR spectroscopy are powerful tools for identifying impurities. Common solvent residual peaks are well-documented.[7][8][9][10][11] The presence of disiloxanes can be identified by the appearance of new Si-CH₃ signals and the absence of the Si-H proton resonance. GC-MS is another excellent technique for identifying and quantifying volatile impurities by comparing their fragmentation patterns and retention times with known standards.[5][12][13][14][15]

Troubleshooting Guide

This section addresses common issues encountered during the purification of crude this compound and provides actionable solutions.

Problem Possible Cause(s) Recommended Solution(s)
Low recovery after distillation - Distillation temperature is too high, leading to product decomposition. - Inefficient condensation. - Leaks in the distillation apparatus.- Use vacuum distillation to lower the boiling point. - Ensure adequate cooling water flow through the condenser. - Check all joints and connections for a proper seal. Use high-vacuum grease for ground glass joints.
Product is still impure after a single distillation - Boiling points of impurities are too close to the product's boiling point. - Inefficient distillation column.- Use a longer, more efficient fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.[16] - Perform a careful fractional distillation with a slow distillation rate. - Consider purification by preparative gas chromatography for high-purity requirements.
Product becomes cloudy after distillation - Contamination with moisture during transfer or collection.- Ensure all glassware is oven-dried and cooled under an inert atmosphere before use. - Collect the distillate under a positive pressure of nitrogen or argon.
Traces of metal salts in the final product - Incomplete quenching of the Grignard reaction. - Carryover of magnesium salts during extraction.- Ensure the Grignard reaction is fully quenched with a saturated aqueous solution of ammonium chloride. - Perform multiple extractions with a non-polar solvent and wash the combined organic layers with brine to remove residual salts. - Consider passing the crude product through a short plug of silica gel or using metal scavengers.[17]

Purification Protocols

Due to the air and moisture sensitivity of this compound, all manipulations should be performed under a dry, inert atmosphere using Schlenk line or glovebox techniques.[6][18][19][20]

Protocol 1: Purification by Fractional Distillation

Fractional distillation is the most common method for purifying crude this compound on a laboratory scale.[16] It is effective at removing lower-boiling solvents and higher-boiling byproducts.

Experimental Workflow for Fractional Distillation

G cluster_0 Preparation cluster_1 Distillation cluster_2 Post-Distillation prep1 Dry all glassware in an oven prep2 Assemble distillation apparatus under inert atmosphere prep1->prep2 prep3 Charge the distillation flask with crude this compound prep2->prep3 dist1 Heat the flask gently prep3->dist1 dist2 Collect and discard the forerun (low-boiling impurities) dist1->dist2 dist3 Collect the main fraction at the correct boiling point and temperature dist2->dist3 dist4 Stop the distillation before the flask runs dry dist3->dist4 post1 Cool the apparatus dist4->post1 post2 Transfer the purified product to a sealed container under inert atmosphere post1->post2

Caption: Workflow for the fractional distillation of crude this compound.

Step-by-Step Methodology:

  • Apparatus Setup:

    • Thoroughly dry all glassware, including a round-bottom flask, a fractionating column (e.g., a 20-30 cm Vigreux column), a condenser, a distillation head with a thermometer adapter, and receiving flasks, in an oven at >120 °C for at least 4 hours.

    • Assemble the distillation apparatus while still warm under a positive pressure of dry nitrogen or argon. Use high-vacuum grease for all ground-glass joints to ensure a good seal.

    • Place a magnetic stir bar in the distillation flask.

  • Charging the Flask:

    • Transfer the crude this compound to the distillation flask via cannula or a dropping funnel under an inert atmosphere. Do not fill the flask to more than two-thirds of its capacity.

  • Distillation Process:

    • Begin gentle heating of the distillation flask using a heating mantle.

    • Slowly increase the temperature until the solvent begins to reflux in the column.

    • Collect the initial, low-boiling fraction (forerun), which will primarily consist of residual solvents like diethyl ether. The temperature at the distillation head will be close to the boiling point of the solvent.

    • Once the solvent has been removed, the temperature will rise. Discard the forerun and replace the receiving flask.

    • Carefully collect the main fraction of this compound at its boiling point (69-70 °C at atmospheric pressure). A stable temperature reading at the distillation head indicates a pure fraction is being collected.

    • Monitor the distillation closely. Stop the distillation when the temperature begins to rise again or when a small amount of residue remains in the distillation flask. Never distill to dryness.

  • Product Handling and Storage:

    • Allow the apparatus to cool to room temperature under an inert atmosphere.

    • Transfer the purified this compound to a clean, dry, amber glass bottle or a Schlenk flask equipped with a Teflon stopcock.

    • Seal the container tightly and store it under a positive pressure of nitrogen or argon in a cool, dark place.

Protocol 2: Purification by Preparative Gas Chromatography (Prep GC)

For applications requiring very high purity (>99.5%), preparative gas chromatography is an excellent, albeit more specialized, purification technique.[2][3][21][22] It is particularly useful for separating isomers or impurities with very close boiling points.

Logical Relationship for Prep GC Purification

G cluster_0 Analytical Method Development cluster_1 Preparative Separation cluster_2 Purity Analysis dev1 Optimize separation on an analytical GC-MS sep1 Inject crude sample onto the preparative GC dev1->sep1 sep2 Collect the target peak fraction anl1 Analyze the collected fraction by analytical GC-MS sep2->anl1

Caption: Logical workflow for purification by preparative gas chromatography.

Step-by-Step Methodology:

  • Method Development (Analytical GC-MS):

    • Develop a robust separation method on an analytical GC-MS system to determine the retention times of this compound and all impurities.

    • A non-polar column (e.g., DB-1 or HP-5) is typically suitable.

    • Optimize the temperature program to achieve baseline separation of the target compound from its impurities.

  • Preparative GC Setup:

    • Transfer the optimized analytical method to the preparative GC system.

    • Ensure the collection traps are clean, dry, and cooled (e.g., with liquid nitrogen or a cryo-cooler) to efficiently trap the volatile this compound.

  • Purification Run:

    • Inject an appropriate volume of the crude this compound onto the preparative GC column. The injection volume will depend on the column dimensions and loading capacity.

    • Monitor the chromatogram and begin collection just before the this compound peak elutes and stop collection immediately after the peak has passed.

    • Multiple injections may be necessary to obtain the desired amount of purified product.

  • Product Recovery and Analysis:

    • After the final injection, allow the collection trap to slowly warm to room temperature under a gentle stream of inert gas.

    • Transfer the condensed, purified liquid to a pre-weighed, sealed vial under an inert atmosphere.

    • Verify the purity of the collected fraction using analytical GC-MS.

Concluding Remarks

The successful purification of crude this compound is crucial for its effective use in synthesis. By understanding the nature of potential impurities and selecting the appropriate purification technique, researchers can ensure the quality and reliability of this important reagent. Always prioritize safety by handling this flammable and air-sensitive compound in a well-ventilated fume hood and under an inert atmosphere.

References

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Gelest, Inc. (2015). This compound, 95% Safety Data Sheet. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

  • Wikipedia. (2023). Siloxane. [Link]

  • Gelest, Inc. (2015). This compound, 95% Safety Data Sheet. [Link]

  • Gelest, Inc. (n.d.). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. [Link]

  • Brunschwig Chemie. (n.d.). Solutions for scavenging of metal and organic impurities. [Link]

  • Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). [Link]

  • Biogas & Gases Technologies. (2023). SILOXANE REMOVAL. [Link]

  • Heycarbons. (n.d.). Activated Carbon For Siloxane Removal. [Link]

  • ResearchGate. (2006). The GC MS Observation of Intermediates in a Stepwise Grignard Addition Reaction. [Link]

  • YouTube. (2019). Distillations under inert conditions. [Link]

  • Chemistry For Everyone. (2025). How Do You Troubleshoot Common Distillation Column Issues?. [Link]

  • ResearchGate. (2018). Preparative gas chromatography. [Link]

  • PubMed. (1998). Analysis of Organotin Compounds by Grignard Derivatization and Gas Chromatography-Ion Trap Tandem Mass Spectrometry. [Link]

  • Organic Syntheses. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, 4-trimethylsilyloxy-, diethyl ester, trans. [Link]

  • European Patent Office. (2019).
  • MDPI. (2023). Method for Removing Impurities by Treating Silicon Tetrachloride with Hydrogen Plasma. [Link]

  • Science Publications. (2012). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. [Link]

  • Sciencing. (2022). The Advantages Of Fractional Distillation. [Link]

  • ResearchGate. (2012). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Lin, D.-L., & Wang, S.-M. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A concept. Journal of Food and Drug Analysis, 6(3). [Link]

  • MDPI. (2023). Method for Removing Impurities by Treating Silicon Tetrachloride with Hydrogen Plasma. [Link]

  • ResearchGate. (2018). Preparative Gas Chromatography. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PubMed. (2009). Multiple Component Isolation in Preparative Multidimensional Gas Chromatography With Characterisation by Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. [Link]

  • ResearchGate. (2017). Investigations on the Hydrosilylation of Allyl Cyanide: Synthesis and Characterization of Cyanopropyl-Functionalized Silicones. [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. [Link]

  • LCGC International. (n.d.). Sample Preparation. [Link]

  • YouTube. (2021). Air/Moisture Sensitive Filtrations. [Link]

  • Google Patents. (2020). Complete removal of solids during hydrogen sulfide scavenging operations using a scavenger and a michael acceptor.

Sources

Technical Support Center: Allyldimethylsilane Storage & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize allyldimethylsilane in their work. Unintended polymerization during storage can lead to significant loss of material, compromised experimental results, and potential safety hazards. This document provides in-depth, experience-based guidance to help you understand and prevent these issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of this compound.

Q1: My new bottle of this compound has arrived. What are the immediate storage requirements?

A: Upon receipt, this compound should be stored in a tightly sealed container in a cool, dark, and well-ventilated area, preferably in a refrigerator designated for flammable chemicals.[1][2] The ideal storage temperature is below 20°C.[1] It is crucial to store it under an inert atmosphere, such as argon or nitrogen, to prevent exposure to oxygen and moisture.[1][3]

Q2: Why is exposure to air and light detrimental to this compound?

A: The allyl group in this compound is susceptible to free-radical polymerization.[4][5] This process can be initiated by environmental factors:

  • Light (UV): Provides the energy to generate initial free radicals.

  • Oxygen: Can form peroxide impurities over time, which then thermally decompose to initiate polymerization.

  • Heat: Accelerates the rate of both initiation and propagation of polymerization reactions. An approximate rule of thumb is that the reaction rate doubles with every 10°C rise in temperature.[6]

Q3: Does this compound ship with a polymerization inhibitor?

A: This depends on the supplier and the grade of the product. While many reactive monomers are shipped with inhibitors, it is not always standard for this compound. Always check the Certificate of Analysis (CofA) or the Safety Data Sheet (SDS) that accompanies your specific product. If no inhibitor is listed, you should consider adding one for long-term storage (see Protocol section below).

Q4: What are the visible signs of polymerization?

A: The most obvious signs include:

  • An increase in viscosity (the liquid becomes thicker).

  • The formation of a gel or a soft, rubbery solid.

  • The appearance of a white precipitate or solid mass. If you observe any of these, the product's purity is compromised, and it should not be used for reactions sensitive to stoichiometry or purity.

Part 2: In-Depth Troubleshooting Guide

This section explores specific problems you might encounter and provides a logical framework for resolving them.

Problem 1: I observed a gel-like solid in my this compound bottle, which has been stored for several months.

  • Primary Suspected Cause: Spontaneous free-radical polymerization due to inhibitor depletion, prolonged exposure to adverse conditions (heat/light), or atmospheric contamination.

  • Underlying Mechanism: Reactive monomers like this compound are prone to self-polymerization.[7] This is an exothermic process that, if uncontrolled, can lead to a dangerous thermal runaway reaction.[6][7] The process is initiated by free radicals, which attack the double bond of the allyl group, creating a new radical that propagates by attacking other monomer units in a chain reaction.

  • Immediate Actions:

    • Do Not Heat: Do not attempt to dissolve the polymer by heating the bottle. This will accelerate the polymerization of the remaining monomer and could lead to a dangerous pressure buildup.

    • Assess Usability: If the polymerization is minor and localized, you may be able to carefully decant the remaining liquid monomer for immediate, non-critical use. However, be aware that the concentration of any dissolved oligomers will be higher, and the material is no longer pure.

    • Safe Disposal: For significant polymerization, the entire bottle should be considered compromised. Dispose of the material safely in accordance with your institution's hazardous waste regulations.[1]

  • Preventative Strategy:

    • Implement a "first-in, first-out" inventory system.

    • For long-term storage (>6 months), add a recommended inhibitor like Phenothiazine or Butylated Hydroxytoluene (BHT).

    • Always purge the headspace of the bottle with an inert gas (argon or nitrogen) before resealing.

Problem 2: My reaction yield is inconsistent when using older batches of this compound.

  • Primary Suspected Cause: The presence of soluble oligomers (short polymer chains) or interference from the polymerization inhibitor.

  • Underlying Mechanism: Even before visible signs of polymerization appear, low levels of oligomerization can occur. These oligomers are impurities that alter the molar quantity of the active monomer, leading to incorrect stoichiometry in your reaction. Additionally, some inhibitors, particularly phenolic ones like BHT, can interfere with certain catalytic reactions.

  • Diagnostic Actions:

    • Check for Viscosity Changes: Compare the viscosity of the older batch to a new one. A noticeable increase suggests the presence of oligomers.

    • Consider the Catalyst: If you are running a transition-metal-catalyzed reaction (e.g., hydrosilylation, cross-coupling), the inhibitor itself might be acting as a ligand or quenching the catalyst.

  • Recommended Solutions:

    • Purification: If the monomer is valuable and only lightly oligomerized, it can be purified by vacuum distillation. Caution: Never distill an uninhibited or partially polymerized monomer to dryness, as this can concentrate reactive species and lead to an explosion. Ensure the collection flask contains a small amount of inhibitor.

    • Inhibitor Removal: If you suspect inhibitor interference, it can be removed immediately before use by passing the monomer through a column of activated alumina or a dedicated inhibitor-removal column. Do not store the purified, inhibitor-free monomer for any extended period.

Part 3: Understanding Polymerization & Inhibition

To effectively prevent polymerization, it is crucial to understand the underlying chemical mechanisms. This compound primarily polymerizes via a free-radical pathway.

Mechanism of Free-Radical Polymerization
  • Initiation: A free radical (R•), generated from an initiator (e.g., a peroxide impurity) by heat or light, adds to the double bond of the allyl group.

  • Propagation: The newly formed radical adds to another monomer molecule, extending the polymer chain. This step repeats, rapidly consuming the monomer.

  • Termination: The reaction stops when two radicals combine or are quenched by an inhibitor.

The Role of Inhibitors

Inhibitors are compounds that scavenge free radicals, effectively breaking the polymerization chain reaction.[8]

  • Phenothiazine: A highly effective inhibitor that functions as a radical scavenger, even at high temperatures and under anaerobic conditions.[9][10][11] It is widely used for stabilizing acrylic and vinyl monomers.[8][10][12]

  • Butylated Hydroxytoluene (BHT): A phenolic antioxidant that inhibits polymerization by donating its phenolic hydrogen atom to a growing polymer radical, creating a stable phenoxy radical that does not initiate further polymerization.[13] BHT is a common and effective choice for preventing oxidation and polymerization.[14][15]

The following diagram illustrates the polymerization pathway and the intervention point for an inhibitor.

Polymerization_Inhibition cluster_main Polymerization Pathway cluster_inhibition Inhibition Pathway Monomer This compound Monomer Active_Radical Active Monomer Radical Monomer->Active_Radical Initiator Initiator (UV, Heat, Peroxide) Initiator->Monomer Initiation Propagation Propagation (Chain Growth) Active_Radical->Propagation Reacts with another monomer Inactive_Species Stable, Non-Reactive Species Propagation->Active_Radical Polymer Polymer (Unwanted Product) Propagation->Polymer Inhibitor Inhibitor (e.g., BHT, Phenothiazine) Inhibitor->Active_Radical Termination (Radical Quenching)

Caption: Free-radical polymerization pathway and the termination step introduced by an inhibitor.

Part 4: Protocols for Optimal Storage

Adherence to strict protocols is the most effective way to ensure the long-term stability of this compound.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature < 20°C (Refrigerated)Slows the rate of potential polymerization and peroxide formation.[1]
Atmosphere Inert Gas (Argon, Nitrogen)Excludes oxygen, preventing the formation of peroxide initiators.[1][3]
Light Amber/Opaque BottlePrevents UV light from initiating free-radical formation.[1]
Container Original, tightly sealed bottlePrevents contamination from air, moisture, and other reactive species.[1]
Inhibitor Phenothiazine or BHTScavenges free radicals to prevent the onset of polymerization.
Experimental Protocol: Adding an Inhibitor to Unstabilized this compound

This protocol should be performed in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and nitrile gloves.[1]

Materials:

  • This compound (unstabilized)

  • Inhibitor stock solution (e.g., 1% w/v BHT or Phenothiazine in a dry, compatible solvent like toluene)

  • Syringes and needles

  • Source of dry inert gas (Argon or Nitrogen) with a manifold

  • Septum-sealed cap for the silane bottle

Procedure:

  • Calculate Required Volume: Determine the amount of inhibitor needed. A typical target concentration is 100-200 ppm. For a 100 g bottle of silane, to achieve 100 ppm, you would need 10 mg of inhibitor.

    • Calculation: (100 g silane) * (100 mg inhibitor / 1,000,000 g silane) = 0.010 g or 10 mg inhibitor.

    • If using a 1% (10 mg/mL) stock solution, you would need 1.0 mL.

  • Prepare the Bottle: Carefully and quickly replace the existing cap with a septum-sealed cap.

  • Inert Gas Purge: Insert a needle connected to the inert gas manifold through the septum to act as an inlet. Insert a second needle as an outlet to vent.

  • Purge Headspace: Gently bubble the inert gas through the headspace of the bottle for 5-10 minutes to displace all air. Remove the outlet needle first, followed by the inlet needle, to maintain a positive pressure of inert gas.

  • Add Inhibitor: Using a clean, dry syringe, draw up the calculated volume of the inhibitor stock solution.

  • Inject and Mix: Carefully insert the syringe needle through the septum and inject the inhibitor solution into the this compound.

  • Homogenize: Gently swirl the bottle to ensure the inhibitor is evenly distributed throughout the liquid.

  • Seal and Store: Remove the syringe. For long-term storage, wrap the septum and cap junction with Parafilm® to ensure a robust seal. Place the bottle in the recommended refrigerated storage.[1][2]

References

  • This compound, 95% - Safety Data Sheet. Gelest, Inc.

  • Phenothiazine - Wikipedia. Wikipedia.

  • The Crucial Role of Phenothiazine as a Polymerization Inhibitor in Monomer Stabilization.

  • Phenothiazine used as an excellent polymerization inhibitor for alkenyl monomers. Dalian Handom Chemicals Co.,Ltd.

  • Phenothiazine - Intermediate - Polymerization Inhibitor. Actylis.

  • Allyl(chloromethyl)dimethylsilane - SAFETY DATA SHEET. Fisher Scientific.

  • Allyltrimethylsilane - SAFETY DATA SHEET. Fisher Scientific.

  • Phenothiazine (PTZ) Inhibitors, WeylChem International. ChemPoint.

  • Preparations and Properties of Poly(vinylsilane)s. ACS Publications.

  • Allylchlorodimethylsilane - SAFETY DATA SHEET. TCI Chemicals.

  • Optimizing Monomer Storage: The Role of Polymerization Inhibitors.

  • Triethylamine - SAFETY DATA SHEET. Sigma-Aldrich.

  • Preparations and Properties of Poly(vinylsilane)s. American Chemical Society.

  • Lutetium(III) trifluoromethanesulfonate - SAFETY DATA SHEET. Sigma-Aldrich.

  • ALLYLDIMETHYLCHLOROSILANE, 95% - Safety Data Sheet. Gelest, Inc. via Amazon S3.

  • Plasma polymerization of allyltrimethylsilane with single‐filament dielectric‐barrier discharges—Evidence of cationic surf. Wiley Online Library.

  • Stereoselective synthesis of vinylsilanes via copper-catalyzed silylation of alkenes with silanes. Royal Society of Chemistry.

  • Shelf-Life & Storage Conditions. Astro Chemical.

  • Applications of Allyl(diisopropylamino)dimethylsilane in Polymer Chemistry: A Fledgling Field with High Potential. Benchchem.

  • Styrene Monomer: Safe Handling Guide. Plastics Europe.

  • Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts. MDPI.

  • Aspects of the Safe Storage of Acrylic Monomers: Kinetics of the Oxygen Consumption. Wiley Online Library.

  • Anionic stitching polymerization of styryl(vinyl)silanes for the synthesis of sila-cyclic olefin polymers. Royal Society of Chemistry.

  • The Electrophilic Substitution of Allylsilanes and Vinylsilanes (1990). SciSpace.

  • Synthesis of telechelic vinyl/allyl functional siloxane copolymers with structural control. Royal Society of Chemistry.

  • Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. NIH National Center for Biotechnology Information.

  • Aspects of the Safe Storage of Acrylic Monomers: Kinetics of the Oxygen Consumption. Semantic Scholar.

  • Vinylsilane synthesis. Organic Chemistry Portal.

  • Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. NIH National Center for Biotechnology Information.

  • Understanding the impact of BHT inhibitor on the microstructure of spun-cast nanoporous films of PMMA exhibiting high surface areas. Morressier.

  • The dichotomous behavior of allylsilanes in the additions to platinum α,β-unsaturated carbenes. NIH National Center for Biotechnology Information.

  • Allylsilane synthesis. Organic Chemistry Portal.

  • Electrophilic Alkylations of Vinylsilanes: A Comparison of α- and β-Silyl Effects. Wiley Online Library.

  • Electrophilic substitution of unsaturated silanes - Wikipedia. Wikipedia.

  • Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug. PubMed.

  • Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. PubMed.

  • BHT blocks NF-kappaB activation and ethanol-induced brain damage. PubMed.

Sources

Technical Support Center: Troubleshooting Low Reactivity of Allyldimethylsilane in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting cross-coupling reactions involving allyldimethylsilane. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the reactivity of this versatile reagent. Here, we will diagnose potential issues in a question-and-answer format, providing not just solutions but also the underlying mechanistic reasoning to empower your experimental design.

Troubleshooting Guides & FAQs

Question 1: My Hiyama-type coupling with this compound is not proceeding, or the yield is very low. What are the primary factors I should investigate?

Answer:

Low or no reactivity in Hiyama-type couplings involving this compound typically stems from one of three critical areas: inefficient activation of the organosilane, issues with the palladium catalyst's activity, or suboptimal reaction conditions.

1. Inefficient Activation of the Carbon-Silicon Bond:

The C-Si bond in this compound is covalent and highly stable, necessitating an "activator" to render the silicon center sufficiently nucleophilic for transmetalation to the palladium catalyst.[1] The most common methods involve fluoride activation or base-mediated silanolate formation (the Hiyama-Denmark protocol).[2][3]

  • Fluoride Activation Issues:

    • Hydration of Fluoride Source: The most common fluoride source, tetrabutylammonium fluoride (TBAF), is highly hygroscopic. The presence of excess water can be detrimental to the reaction. However, a certain amount of water is sometimes necessary for the formation of the active silicate species. The optimal hydration level of your TBAF can be a critical, yet often overlooked, parameter.[4] If you are using TBAF from a new bottle or one that has been opened for a while, its hydration level might be different.

    • Fluoride Source Solubility: Ensure your chosen fluoride source (e.g., TBAF, CsF, KF) is soluble in the reaction solvent. Poor solubility will lead to a low concentration of the active hypervalent silicon species.

  • Fluoride-Free (Hiyama-Denmark) Activation Issues:

    • Base Strength and Solubility: In the absence of fluoride, a Brønsted base is used to deprotonate a silanol, which is either added directly or formed in situ from the this compound. The base (e.g., NaOH, KOSiMe₃, K₃PO₄) must be strong enough to deprotonate the silanol but not so strong as to cause unwanted side reactions.[5][6] The solubility of the base is also crucial for efficient activation.

    • Silanol Formation: If you are relying on in situ silanol formation, ensure that the conditions are conducive to this step. This can be influenced by the presence of trace water.

2. Catalyst and Ligand System Inactivity:

The palladium catalyst is the heart of the cross-coupling reaction. Its effectiveness can be compromised by several factors.

  • Palladium Precursor and Ligand Choice: Not all palladium sources and ligands are created equal for every substrate pair. For challenging couplings, a systematic screening of both is often necessary.

    • Palladium Source: Pd(0) sources like Pd₂(dba)₃ are often more active than Pd(II) sources like Pd(OAc)₂ or PdCl₂, which require in situ reduction.[6]

    • Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands are often effective in promoting the desired cross-coupling over side reactions like homocoupling.[7][8] Consider screening ligands such as P(t-Bu)₃, SPhos, or XPhos.

  • Catalyst Decomposition: The active Pd(0) species can be sensitive to air and may decompose over the course of the reaction, especially at elevated temperatures. This can manifest as a reaction that starts but does not go to completion.[8] Ensuring a strictly inert atmosphere is crucial.

3. Suboptimal Reaction Conditions:

  • Solvent Choice: The solvent must be appropriate for all components of the reaction: the substrates, the catalyst complex, and the activator. Common solvents include THF, dioxane, toluene, and DMF. The polarity of the solvent can influence the rate of key steps in the catalytic cycle.

  • Reaction Temperature: There is often a fine balance to be struck with temperature. Higher temperatures can increase the reaction rate but may also accelerate catalyst decomposition and side reactions.[9] If you observe catalyst decomposition (e.g., formation of palladium black), consider lowering the temperature.

  • Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst.[7] It is imperative to thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen).

Below is a decision-making workflow to guide your troubleshooting process:

G start Low Yield or No Reaction with this compound q1 Is the C-Si bond being effectively activated? start->q1 fluoride Investigate Fluoride Activation: - Check TBAF hydration level. - Screen other fluoride sources (CsF, KF). - Ensure activator solubility. q1->fluoride Yes catalyst Re-evaluate C-Si Activation Strategy q1->catalyst No catalyst_check Is the catalyst system optimal? fluoride->catalyst_check catalyst->fluoride base Investigate Base Activation (Fluoride-Free): - Screen different bases (KOSiMe3, K3PO4). - Check base solubility. - Consider in situ vs. pre-formed silanol. catalyst->base base->catalyst_check conditions Are the reaction conditions optimized? catalyst_check->conditions Yes optimize_catalyst Optimize Catalyst System: - Screen Pd sources (Pd(0) vs. Pd(II)). - Screen bulky, electron-rich ligands. - Ensure rigorous inert atmosphere. catalyst_check->optimize_catalyst No success Successful Reaction conditions->success Yes optimize_conditions Optimize Reaction Conditions: - Screen solvents (THF, Dioxane, Toluene). - Vary reaction temperature. - Check substrate purity. conditions->optimize_conditions No optimize_catalyst->conditions optimize_conditions->success

Caption: Troubleshooting workflow for low this compound reactivity.

Question 2: I am observing significant amounts of homocoupling and/or protodesilylation byproducts. How can I suppress these side reactions?

Answer:

The formation of homocoupling (dimerization of your coupling partners) and protodesilylation (cleavage of the C-Si bond and replacement with a hydrogen atom) products indicates that the desired cross-coupling pathway is being outcompeted.

  • Minimizing Homocoupling:

    • Inert Atmosphere: As mentioned, oxygen can promote the homocoupling of organometallic reagents.[7] Rigorous degassing is your first line of defense.

    • Ligand Choice: The use of sterically hindered, electron-rich phosphine ligands can accelerate the reductive elimination step, which forms the desired product, thereby disfavoring the pathways that lead to homocoupling.[7][8]

    • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.[7]

  • Preventing Protodesilylation:

    • Anhydrous Conditions: If your reaction is sensitive to protodesilylation, ensure that all your reagents and solvents are scrupulously dried. This is particularly important when using a fluoride activator, as any residual HF can be a potent proton source.

    • Choice of Base: In fluoride-free protocols, if the base is too strong or if its conjugate acid is a proton source, protodesilylation can occur. The choice of a non-protic base or careful control of stoichiometry can be beneficial.

Question 3: Can you provide a general, optimized protocol for a Hiyama coupling with this compound?

Answer:

While every reaction requires specific optimization, the following protocol provides a robust starting point for the palladium-catalyzed cross-coupling of an aryl bromide with this compound using fluoride activation.

Experimental Protocol: Hiyama Coupling of an Aryl Bromide with this compound

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (6 mol%)

  • TBAF (1M in THF, 1.2 equiv)

  • Anhydrous THF (solvent)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide, Pd₂(dba)₃, and SPhos.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum, add the anhydrous THF, followed by the this compound via syringe.

  • Initiation: Add the TBAF solution dropwise to the stirred reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 65 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of Reaction Parameters

The following table illustrates how varying key parameters can affect the outcome of the reaction. This is a representative example and actual results will be substrate-dependent.

EntryPd Source (mol%)Ligand (mol%)Activator (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)TBAF (1.2)THF6545
2Pd₂(dba)₃ (2.5)PPh₃ (10)TBAF (1.2)THF6568
3Pd₂(dba)₃ (2.5)SPhos (6)TBAF (1.2)THF6592
4Pd₂(dba)₃ (2.5)SPhos (6)CsF (2.0)Dioxane8075
5Pd₂(dba)₃ (2.5)SPhos (6)KOSiMe₃ (1.5)Toluene8088

This data suggests that for this hypothetical reaction, a Pd(0) source combined with a bulky, electron-rich ligand like SPhos provides the best results. Both fluoride and fluoride-free activation methods can be effective, but may require optimization of solvent and temperature.

Question 4: Can you illustrate the catalytic cycle for the Hiyama coupling?

Answer:

Certainly. Understanding the catalytic cycle is key to rational troubleshooting. The generally accepted mechanism involves three main stages: oxidative addition, transmetalation, and reductive elimination.

G pd0 Pd(0)L_n pd2_oxidative R-Pd(II)L_n-X pd0->pd2_oxidative Oxidative Addition (R-X) pd2_transmetal R-Pd(II)L_n-R' pd2_oxidative->pd2_transmetal Transmetalation (R'-Si(Me)₂Allyl + F⁻) pd2_transmetal->pd0 Reductive Elimination product R-R' pd2_transmetal->product center caption Simplified catalytic cycle for Hiyama cross-coupling.

Caption: Simplified catalytic cycle for Hiyama cross-coupling.

The transmetalation step is often the rate-limiting step and is where the activation of the this compound is critical.[10] The fluoride ion (or base in the Hiyama-Denmark variant) coordinates to the silicon atom, forming a hypervalent silicate that is much more reactive and capable of transferring the allyl group to the palladium center.

References

  • Ligand-enabled cross-coupling of C(sp(3))-H bonds with arylsilanes.PubMed.
  • Palladium-catalyzed cross-coupling reactions of (2-pyridyl)allyldimethylsilanes with aryl iodides.PubMed.
  • Hiyama-Denmark Coupling.Organic Chemistry Portal.
  • Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbam
  • Fluoride-promoted cross-coupling reactions of alkenylsilanols. Elucidation of the mechanism through spectroscopic and kinetic analysis.PubMed.
  • Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles.Unknown Source.
  • Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Form
  • Hiyama Coupling.Organic Chemistry Portal.
  • Silicon-Based Cross-Coupling Reactions in the Total Synthesis of N
  • Hiyama coupling.Wikipedia.
  • Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes.PMC.
  • Cross-Coupling reaction.Wikipedia.
  • Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines.Benchchem.
  • Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process.NIH.
  • Technical Support Center: Thienylsilane Cross-Coupling Reactions.Benchchem.

Sources

Technical Support Center: Optimizing Allyldimethylsilane Reactions Through Solvent Selection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to navigating the complexities of allyldimethylsilane reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound and seek to optimize their reaction outcomes. Here, we will delve into the critical role of solvent choice in directing reaction pathways, maximizing yields, and minimizing byproducts. Our approach is rooted in mechanistic understanding to empower you with the knowledge to troubleshoot and refine your synthetic strategies.

FAQs: Foundational Principles of Solvent Effects in this compound Chemistry

Q1: Why is solvent selection so critical for reactions involving this compound?

A1: Solvents are not merely inert media for reactions; they actively participate in the reaction process.[1] Their properties, such as polarity, coordinating ability, and proticity, can profoundly influence the stability of reactants, intermediates, and transition states, thereby dictating the reaction rate and selectivity.[2] For this compound reactions, which often involve charged intermediates or sensitive catalysts, the right solvent can mean the difference between a high-yielding, clean reaction and a complex mixture of byproducts.[1]

Q2: How does solvent polarity impact the outcome of this compound reactions?

A2: Solvent polarity plays a crucial role in stabilizing charged species that may form during the reaction.[1] For instance, in Lewis acid-catalyzed allylations (like the Hosomi-Sakurai reaction), a polar solvent can stabilize the initial Lewis acid-electrophile complex and the subsequent carbocationic intermediate, thus accelerating the reaction.[1][3] However, in other cases, such as certain palladium-catalyzed cross-couplings, the choice between polar and nonpolar solvents can even alter the preferred reaction pathway, leading to different products.[2]

Q3: What is the difference between protic and aprotic solvents, and which should I choose for my this compound reaction?

A3: Protic solvents (e.g., alcohols, water) have a hydrogen atom bound to an electronegative atom and can act as hydrogen bond donors. Aprotic solvents (e.g., THF, dichloromethane, hexane) lack this ability. For many this compound reactions, particularly those involving organometallic catalysts or moisture-sensitive reagents, aprotic solvents are essential to prevent unwanted side reactions, such as protodesilylation or catalyst deactivation.[4] However, in some cases, a protic solvent like methanol can promote the reaction, for example, by activating the electrophile through hydrogen bonding.[5]

Troubleshooting Guide: Common Issues and Solvent-Based Solutions

This section addresses specific challenges you might encounter during your experiments with this compound and provides actionable, solvent-focused troubleshooting strategies.

Issue 1: Low or No Yield in a Hosomi-Sakurai Type Allylation of a Carbonyl Compound

Potential Cause: Insufficient activation of the carbonyl electrophile or instability of the intermediate carbocation.

Troubleshooting & Optimization:

  • Solvent Polarity: The rate of a Hosomi-Sakurai reaction is often dependent on the stabilization of the β-silyl carbocation intermediate.[3] If you are using a nonpolar solvent like hexane or toluene and observing low yields, consider switching to a more polar aprotic solvent.

  • Coordinating Solvents: Highly coordinating solvents like THF can sometimes compete with the carbonyl substrate for binding to the Lewis acid, thereby inhibiting the reaction. If you are using THF and experiencing issues, a switch to a less coordinating solvent like DCM may be advantageous.

  • Specialized Protic Solvents: For certain substrates, highly fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can act as both a solvent and a promoter by activating the carbonyl group through strong hydrogen bonding.[7]

SolventPolarity (Relative)General Recommendation for Hosomi-Sakurai Allylation
Hexane0.009Use with caution; may result in slow reaction rates or low yields due to poor stabilization of intermediates.
Toluene0.099A viable option, but may be less effective than more polar solvents.
Dichloromethane (DCM)0.309Often the solvent of choice. Provides a good balance of polarity for intermediate stabilization without excessive coordination to the Lewis acid.
Tetrahydrofuran (THF)0.207Can be effective, but be mindful of its coordinating nature, which may require higher catalyst loading or longer reaction times.
Acetonitrile0.460A polar option that can accelerate the reaction, but potential coordination to the Lewis acid needs to be considered.
Hexafluoroisopropanol (HFIP)0.969A specialized solvent that can significantly promote the reaction with certain substrates by acting as a strong hydrogen bond donor to activate the electrophile.[7]

Experimental Protocol: General Procedure for Solvent Screening in a Hosomi-Sakurai Reaction

  • To four separate, oven-dried round-bottom flasks under an inert atmosphere (e.g., argon or nitrogen), add the carbonyl substrate (1.0 equiv) and the chosen solvent (to achieve a 0.1 M concentration).

  • Cool the solutions to the desired reaction temperature (e.g., -78 °C).

  • To each flask, add the Lewis acid (e.g., TiCl₄, 1.1 equiv) dropwise.

  • Stir the mixtures for 15 minutes.

  • Slowly add this compound (1.2 equiv) to each flask.

  • Monitor the reactions by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals.

  • Upon completion, quench the reactions with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR or GC to determine the conversion and yield for each solvent.

Issue 2: Poor Regioselectivity or Stereoselectivity in the Allylation Reaction

Potential Cause: The solvent can influence the geometry of the transition state, which in turn dictates the stereochemical and regiochemical outcome of the reaction.

Troubleshooting & Optimization:

  • Solvent Influence on Transition State: The choice of solvent can impact the conformation of the transition state assembly. For stereoselective reactions, it is often beneficial to screen a range of solvents with varying polarities and coordinating abilities to identify the optimal conditions for achieving the desired selectivity.

  • Chelation Control: In substrates with nearby coordinating groups, a chelating solvent or a non-chelating solvent can be used to favor different stereochemical outcomes. Ethereal solvents like THF or dimethoxyethane (DME) can promote chelation, while non-coordinating solvents like DCM or toluene will disfavor it.

Issue 3: Low Yield and/or Catalyst Decomposition in a Palladium-Catalyzed Cross-Coupling Reaction

Potential Cause: The solvent plays a critical role in stabilizing the active palladium catalyst and influencing the rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

Troubleshooting & Optimization:

  • Solvent for Catalyst Stability and Activity: The stability of the active Pd(0) species can be highly solvent-dependent.

    • Aprotic Polar Solvents: Solvents like THF, dioxane, and DMF are commonly used in Suzuki-Miyaura cross-coupling reactions as they can help to solubilize the reagents and stabilize the palladium catalyst.[8]

    • Nonpolar Solvents: In some cases, nonpolar solvents like toluene can be effective, particularly when using bulky, electron-rich phosphine ligands.[2]

  • Influence on Oxidative Addition: The oxidative addition step can be sensitive to solvent polarity. For example, the oxidative addition of aryl triflates to a Pd(0) complex is often faster in more polar solvents.[2]

  • Protic Co-solvents: In many Suzuki-Miyaura reactions, the addition of a small amount of a protic solvent like water is necessary to facilitate the transmetalation step by aiding in the dissociation of the base.[8]

Logical Flow for Solvent Selection in Pd-Catalyzed Cross-Coupling:

Solvent_Selection_Pd_Coupling Start Start: Low Yield in Pd-Catalyzed Cross-Coupling Check_Solubility Are all reagents soluble? Start->Check_Solubility Insoluble Insoluble Reagents Check_Solubility->Insoluble No Soluble Reagents are Soluble Check_Solubility->Soluble Yes Change_Solvent Change to a solvent with better solubilizing properties (e.g., THF, Dioxane, DMF) Insoluble->Change_Solvent Change_Solvent->Check_Solubility Consider_Polarity Consider the nature of the oxidative addition step Soluble->Consider_Polarity Polar_TS Does the reaction proceed through a polar transition state? Consider_Polarity->Polar_TS Use_Polar Use a polar aprotic solvent (e.g., DMF, Acetonitrile) Polar_TS->Use_Polar Yes Use_Nonpolar Try a less polar solvent (e.g., Toluene, Dioxane) Polar_TS->Use_Nonpolar No Check_Base Is a protic co-solvent needed for the base? Use_Polar->Check_Base Use_Nonpolar->Check_Base Add_Water Add a small amount of water Check_Base->Add_Water Yes End Optimized Reaction Check_Base->End No Add_Water->End

Caption: Decision tree for solvent optimization in Pd-catalyzed cross-coupling reactions.

Issue 4: Formation of Protodesilylation Byproduct

Potential Cause: The presence of protic impurities or a protic solvent can lead to the cleavage of the carbon-silicon bond, resulting in the formation of propene and a silanol.

Troubleshooting & Optimization:

  • Use Anhydrous Solvents: Ensure that your solvents are rigorously dried before use. Common drying agents include molecular sieves, sodium/benzophenone, or distillation from calcium hydride.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (argon or nitrogen) to prevent the ingress of atmospheric moisture.

  • Avoid Protic Solvents: Unless the reaction mechanism specifically benefits from a protic solvent, it is best to use aprotic solvents to minimize the risk of protodesilylation.

Workflow for Minimizing Protodesilylation:

Protodesilylation_Prevention Start Start: Protodesilylation Byproduct Detected Step1 Use rigorously dried aprotic solvents Start->Step1 Step2 Conduct reaction under an inert atmosphere (Ar or N₂) Step1->Step2 Step3 Ensure starting materials are anhydrous Step2->Step3 End Clean Reaction: Minimized Byproduct Step3->End

Caption: Workflow for preventing protodesilylation of this compound.

References

  • Marshall, J. A., & Adams, N. D. (2002). Solvent-Mediated Allylation of Carbonyl Compounds with Allylic Stannanes. The Journal of Organic Chemistry, 67(22), 7776–7781. [Link]

  • Crimmins, M. T., & She, J. (2004). Enantioselective Total Synthesis of (+)-Gigantecin. Journal of the American Chemical Society, 126(40), 12790–12791. [Link]

  • Yadav, J. S., Reddy, B. V. S., & Reddy, P. N. (2003). A mild and efficient method for the synthesis of homoallylic alcohols from carbonyl compounds and allyltrimethylsilane mediated by bismuth(III) chloride. Tetrahedron Letters, 44(34), 6493-6496. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • Denmark, S. E., & Fu, J. (2003). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews, 103(8), 2763–2794. [Link]

  • Mekonnen, A., & D'Souza, A. (2022). Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Frontiers in Chemistry, 10, 989397. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • Gevorgyan, V., & Yamamoto, Y. (1999). Transition Metal-Catalyzed Addition of Organometallics to Allenes. In Modern Allene Chemistry (pp. 949-991). Wiley-VCH. [Link]

  • Shakirov, M. M., & Bagryanskaya, I. Y. (2019). The Hosomi–Sakurai allylation in hexafluoroisopropanol: Solvent promotion effect. Tetrahedron Letters, 60(32), 2125-2128. [Link]

  • ResearchGate. Optimization of reaction solvent. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition, 46(29), 5553-5556. [Link]

Sources

Technical Support Center: Managing Moisture Sensitivity in Allyldimethylsilane Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for allyldimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the moisture sensitivity of this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are built on a foundation of scientific integrity and trustworthiness.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered moisture-sensitive?

This compound is an organosilane compound with the chemical formula C5H12Si.[1] It is a versatile reagent in organic synthesis, often used as a chemical intermediate.[1] Its moisture sensitivity arises from the reactivity of the silicon-hydride (Si-H) bond. In the presence of water, this bond can undergo hydrolysis to form silanol (Si-OH) and release hydrogen gas.[2] This reaction not only consumes the reagent but can also introduce unwanted byproducts and affect the stoichiometry of your intended reaction. While some organosilanes are stable in water, those with reactive groups like hydrides or halides are susceptible to hydrolysis.[3][4]

Q2: How should I properly store this compound to maintain its integrity?

To prevent degradation from moisture and air, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1][5] The recommended storage temperature is below 20°C, and it should be kept in the dark to prevent potential polymerization.[1] For long-term storage, a refrigerator in a flammables-rated cabinet is ideal.[5] It is crucial to avoid contact with alkalis, metal salts, and oxidizing agents, as these can catalyze decomposition or hazardous reactions.[1]

Q3: What are the initial signs of this compound degradation?

Visual inspection may reveal cloudiness or the formation of a precipitate (polymeric silicones) in the liquid. However, the most reliable method for assessing purity is through analytical techniques like ¹H NMR spectroscopy. The appearance of new signals corresponding to hydrolysis or oxidation byproducts is a definitive indicator of degradation.

Q4: Can I handle this compound on an open lab bench?

Due to its high moisture sensitivity and flammability, it is strongly recommended to handle this compound under an inert atmosphere.[1][6] This can be achieved using a glovebox or Schlenk line techniques.[7][8] Even brief exposure to atmospheric moisture can lead to significant degradation of the reagent.[9]

Troubleshooting Guide: Common Issues in this compound Experiments

This section addresses specific problems that researchers may encounter during their experiments with this compound, with a focus on moisture-related causes and solutions.

Problem 1: Low or No Yield of the Desired Product

  • Possible Cause 1: Degraded this compound. The reagent may have been compromised by moisture during storage or previous handling.

    • Recommended Solution: Before use, verify the purity of your this compound using ¹H NMR. If significant degradation is observed, it is best to use a fresh, unopened bottle of the reagent.

  • Possible Cause 2: Wet Solvents or Reagents. Trace amounts of water in your reaction solvent or other reagents can consume the this compound.

    • Recommended Solution: Ensure all solvents are rigorously dried before use. Distillation from an appropriate drying agent is a highly effective method.[10] Other reagents should also be anhydrous. For more details, refer to the "Experimental Protocols" section below.

  • Possible Cause 3: Improper Reaction Setup. Leaks in your apparatus can allow atmospheric moisture to enter the reaction vessel.

    • Recommended Solution: All glassware must be thoroughly oven-dried (e.g., at 125°C overnight) or flame-dried and cooled under a stream of inert gas.[11][12][13] Ensure all joints, septa, and connections are properly sealed. A slight positive pressure of inert gas should be maintained throughout the experiment, which can be monitored with an oil bubbler.[11]

Problem 2: Formation of Unwanted Byproducts

  • Possible Cause: Hydrolysis of this compound. The reaction of this compound with water can lead to the formation of disiloxanes and other silicon-containing byproducts. These can complicate purification and reduce the yield of your target molecule.

    • Recommended Solution: The rigorous exclusion of water is paramount. Follow the stringent drying and handling procedures outlined in this guide. Consider using molecular sieves in your reaction flask to scavenge any residual moisture.[14]

Problem 3: Inconsistent Reaction Results

  • Possible Cause: Variable Moisture Content. Inconsistent results between experimental runs are often attributable to variations in the level of moisture contamination.

    • Recommended Solution: Standardize your experimental setup and procedures for handling moisture-sensitive reagents. This includes consistent methods for drying solvents, preparing glassware, and transferring reagents. Implementing a checklist for your experimental setup can help ensure reproducibility.

Data Presentation: Solvent Drying Agents

The choice of drying agent is critical for achieving anhydrous conditions. The table below summarizes common drying agents and their suitability for different solvent types.

Drying AgentSuitable SolventsUnsuitable SolventsMechanism of Action
**Calcium Hydride (CaH₂) **Hydrocarbons, Ethers, AminesAlcohols, Acids, EstersChemical reaction with water to produce Ca(OH)₂ and H₂ gas.[15]
Sodium/Benzophenone Ethers (e.g., THF, Diethyl ether)Halogenated solvents, Ketones, EstersSodium reacts with benzophenone to form a deep blue ketyl radical, which reacts with water and oxygen.[16]
Molecular Sieves (3Å or 4Å) Most organic solventsNot applicableAdsorption of water molecules into their porous structure.[14]
Phosphorus Pentoxide (P₄O₁₀) Hydrocarbons, Halogenated solvents, EthersAlcohols, Amines, KetonesVigorous chemical reaction with water to form phosphoric acid.[15]
Magnesium Sulfate (MgSO₄) Ethers, Esters, Halogenated solventsNot applicableForms hydrates by incorporating water into its crystal structure.[17]

Experimental Protocols & Visualizations

Protocol 1: Setting up a Moisture-Sensitive Reaction using a Schlenk Line

This protocol outlines the fundamental steps for establishing an inert atmosphere in your reaction vessel.

  • Glassware Preparation: Ensure your reaction flask (e.g., a two-neck round-bottom flask) and magnetic stir bar are clean and dry. Oven-dry the glassware at a minimum of 125°C overnight.[11][12]

  • Assembly: While the glassware is still hot, assemble it on the Schlenk line. Use a thin layer of high-vacuum grease on all ground-glass joints.

  • Evacuate-Refill Cycles: Connect the flask to the Schlenk line. Evacuate the flask under vacuum for several minutes, then backfill with a dry, inert gas (nitrogen or argon). Repeat this cycle at least three times to ensure the removal of atmospheric gases and adsorbed moisture.[8]

  • Maintaining Inert Atmosphere: Maintain a slight positive pressure of the inert gas throughout the experiment. This is typically achieved by connecting the inert gas line to an oil bubbler.[11]

G cluster_setup Reaction Setup cluster_procedure Procedure flask Oven-Dried Reaction Flask schlenk Schlenk Line flask->schlenk Connect vacuum Vacuum Pump schlenk->vacuum Evacuate bubbler Oil Bubbler schlenk->bubbler Vent inert_gas Inert Gas Source (N₂ or Ar) inert_gas->schlenk Backfill start Start step1 Assemble Hot Glassware start->step1 step2 Perform 3x Evacuate-Refill Cycles step1->step2 step3 Add Anhydrous Solvent & Reagents step2->step3 step4 Maintain Positive Inert Gas Pressure step3->step4 end Reaction in Progress step4->end

Caption: Workflow for setting up a moisture-sensitive reaction.

Protocol 2: Transfer of this compound via Syringe

This protocol details the safe transfer of the liquid reagent while maintaining anhydrous and anaerobic conditions.

  • Prepare the Syringe: Dry a glass syringe and a long needle in an oven. Assemble the syringe while hot and allow it to cool in a desiccator or under a stream of inert gas.

  • Purge the Syringe: Flush the syringe with dry inert gas at least three times to remove any residual air and moisture.[18]

  • Pressurize the Reagent Bottle: The this compound bottle should be equipped with a septum. Pierce the septum with a needle connected to the inert gas line to create a slight positive pressure.

  • Withdraw the Reagent: Insert the needle of the purged syringe through the septum into the reagent bottle. Ensure the needle tip is below the liquid level. Slowly withdraw the desired volume of this compound.

  • Remove Gas Bubbles: Invert the syringe and carefully push the plunger to expel any gas bubbles.

  • Transfer to Reaction Flask: Pierce the septum of the reaction flask with the syringe needle and slowly add the this compound to the reaction mixture.

G cluster_prep Preparation cluster_transfer Transfer Process p1 Dry Syringe & Needle p2 Flush Syringe with Inert Gas p1->p2 t1 Pressurize Reagent Bottle t2 Withdraw This compound t1->t2 t3 Inject into Reaction Flask t2->t3

Caption: Syringe transfer of a moisture-sensitive reagent.

References

  • Gelest, Inc. (2015). This compound, 95% Safety Data Sheet. Retrieved from [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]

  • Fauske & Associates. (2020). Helpful Hints for Handling Air-Sensitive Materials. Retrieved from [Link]

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Grokipedia. (n.d.). Allyltrimethylsilane. Retrieved from [Link]

  • Sciencemadness Wiki. (2023). Drying solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • Delloyd's Lab-Tech Chemistry resource. (n.d.). SOLVENT DRYING AND DRYING AGENTS.
  • Chemistry LibreTexts. (2021). Drying Solvents. Retrieved from [Link]

  • Gelest. (2024). ALLYLDIMETHYLCHLOROSILANE, 95% Safety Data Sheet. Retrieved from [Link]

  • Quora. (2018). How can the final traces of water be removed from your samples to ensure that they are totally dry?. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Drying Organic Solutions. Retrieved from [Link]

  • JoVE. (2015). Video: Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Nucleophilic Allylation of Acylsilanes in Water: An Effective Alternative to Functionalized Tertiary α-Silylalcohols. Retrieved from [Link]

  • Quora. (2019). What is the best method for removing water from a hydrated compound?. Retrieved from [Link]

  • Reddit. (2022). Removing water from a reaction by use of drying agent. Retrieved from [Link]

  • Wipf Group - University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Determination of Water Content in Organic Solvents using a Novel Rapid Test Kit. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Method for Detecting Water in Organic Solvents. Retrieved from [Link]

  • PubMed. (2017). A Water Indicator Strip: Instantaneous Fluorogenic Detection of Water in Organic Solvents, Drugs, and Foodstuffs. Retrieved from [Link]

  • Kemtrak. (n.d.). Water detection in solvents. Retrieved from [Link]

  • ResearchGate. (2010). A test method for determining water in organic solvents. Retrieved from [Link]

  • Utah Tech University. (n.d.). Water Sensitive Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2005). Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. Retrieved from [Link]

Sources

Technical Support Center: Characterization and Troubleshooting of Unexpected Byproducts in Allyldimethylsilane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for allyldimethylsilane reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their synthetic workflows. Here, we will delve into the common and, more importantly, the unexpected byproducts that can arise during these reactions. By understanding the mechanistic underpinnings of their formation, we can develop robust troubleshooting strategies to ensure the desired reaction outcomes. This guide is structured to provide practical, field-tested insights to help you navigate the complexities of this compound chemistry with confidence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in organic synthesis?

This compound is a versatile organosilicon reagent. Its utility stems from the unique properties of the silicon atom, which can stabilize a β-carbocation, facilitating a range of carbon-carbon bond-forming reactions.[1] It is frequently employed in hydrosilylation, cross-coupling reactions, and as a nucleophile in reactions like the Hosomi-Sakurai allylation to introduce an allyl group into a molecule.

Q2: What are the most common classes of reactions where unexpected byproducts with this compound are observed?

While this compound is a powerful synthetic tool, its reactivity can also lead to undesired side products. The most common reaction types where researchers encounter issues are:

  • Hydrosilylation: The addition of a Si-H bond across the double bond.

  • Hosomi-Sakurai Allylation: The Lewis acid-mediated reaction with an electrophile, typically a carbonyl compound.

  • Cross-Coupling Reactions: The coupling of the allyl group with another organic moiety, often catalyzed by transition metals.

This guide will focus on troubleshooting these specific areas.

Q3: Are there any general handling precautions for this compound to prevent degradation?

Yes. This compound can be susceptible to isomerization and protodesilylation, especially in the presence of acid or moisture. Therefore, it is crucial to:

  • Use anhydrous solvents and reagents.

  • Perform reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid prolonged exposure to acidic conditions unless required by the reaction protocol. Brønsted acids are generally not recommended as activators for reactions with allylsilanes due to the high likelihood of protodesilylation.[1]

Troubleshooting Guide: Hydrosilylation Reactions

Hydrosilylation is a widely used method for the synthesis of alkylsilanes. However, the reaction can be plagued by the formation of several byproducts.

Problem 1: I observe the formation of a saturated byproduct corresponding to the hydrosilylation of propene, not my starting alkene.

  • Unexpected Byproduct: An alkyl-dimethylsilane where the alkyl group is propyl, even though your starting material was a substituted allyl derivative.

  • Probable Cause: In situ generation of propene followed by its hydrosilylation. This is particularly prevalent in reactions involving allyl halides. A detailed mechanistic study has shown that a major side product, trichloropropylsilane, is formed through the catalyst's reaction with allyl chloride and HSiCl₃, which generates propene that is subsequently hydrosilylated.[2]

  • Troubleshooting & Resolution:

    • Catalyst Choice: The choice of catalyst and ligands is critical. For instance, in the hydrosilylation of allyl chloride, Rh(I) catalysts with electron-withdrawing bidentate phosphine ligands have been shown to suppress the formation of the propylsilane byproduct by stabilizing the electron-rich Rh(I) species.[2]

    • Reaction Conditions: Lowering the reaction temperature may help to disfavor the propene-generating pathway.

    • Substrate Purity: Ensure the purity of the starting this compound, as impurities can sometimes catalyze side reactions.

Problem 2: My hydrosilylation reaction is giving a mixture of regioisomers (α- and β-adducts) and/or vinylsilanes.

  • Unexpected Byproducts: A mixture of the desired terminal silylated product (β-adduct) and the internal silylated product (α-adduct), as well as dehydrogenative silylation products (vinylsilanes).

  • Probable Cause: The mechanism of hydrosilylation can be complex, with multiple competing pathways. The classical Chalk-Harrod mechanism generally leads to the anti-Markovnikov product. However, variations in the mechanism, such as insertion of the alkene into the M-Si bond, can lead to different regioisomers. Dehydrogenative silylation is another common side reaction that produces vinylsilanes.[3]

  • Troubleshooting & Resolution:

    • Catalyst and Ligand Screening: The regioselectivity of hydrosilylation is highly dependent on the catalyst system. For example, some base-metal catalysts have been developed that offer high regioselectivity for either anti-Markovnikov or Markovnikov addition.[4] A thorough screening of catalysts (e.g., Pt, Rh, Ru-based) and ligands is recommended.

    • Silane Reagent: The nature of the hydrosilane can influence the reaction outcome. For some catalytic systems, monosubstituted silanes (RSiH₃) have shown cleaner reactions without the formation of vinylsilanes.[5]

    • Temperature Control: Reaction temperature can impact selectivity. It is advisable to run the reaction at the lowest temperature that still provides a reasonable reaction rate.

Quantitative Data on Hydrosilylation Byproducts

The choice of catalyst can dramatically affect the product distribution in hydrosilylation reactions. The table below illustrates the impact of different platinum-based catalysts on the hydrosilylation of allyl chloride with trichlorosilane.[2]

CatalystDesired Product Yield (%)Byproduct (Trichloropropylsilane) Yield (%)
Speier's Catalyst2032
Karstedt's Catalyst1513
Karstedt's Catalyst + IMes5314

This data clearly demonstrates that catalyst selection is a critical parameter to control for minimizing byproduct formation.

Experimental Protocol: Catalyst Screening for Hydrosilylation
  • Setup: To a series of oven-dried reaction vials equipped with stir bars, add the this compound derivative (1.0 equiv) and the desired hydrosilane (1.1 equiv) under an inert atmosphere.

  • Solvent: Add anhydrous toluene to each vial to achieve the desired concentration.

  • Catalyst Addition: To each vial, add a different catalyst (e.g., Speier's catalyst, Karstedt's catalyst, a Rh-based catalyst) at a specific loading (e.g., 0.1 mol%).

  • Reaction: Stir the reactions at a controlled temperature (e.g., room temperature or 60 °C) and monitor the progress by GC-MS or ¹H NMR.

  • Analysis: After a set time, quench a small aliquot from each reaction and analyze the product distribution to identify the optimal catalyst system with the lowest byproduct formation.

Hydrosilylation Byproduct Formation Pathway

Hydrosilylation_Byproducts cluster_main Desired Hydrosilylation Pathway cluster_side Side Reaction Pathway This compound This compound Desired Product Desired Product This compound->Desired Product [Catalyst], R3SiH Propene Propene This compound->Propene Catalyst-mediated decomposition Propylsilane Byproduct Propylsilane Byproduct Propene->Propylsilane Byproduct [Catalyst], R3SiH

Caption: Formation of a propylsilane byproduct via in situ propene generation.

Troubleshooting Guide: Hosomi-Sakurai Allylation

The Hosomi-Sakurai reaction is a powerful tool for C-C bond formation, but its reliance on strong Lewis acids can lead to side reactions.

Problem 3: I am observing low yields and the formation of protodesilylated starting material.

  • Unexpected Byproduct: Propene and the corresponding dimethylsilanol, or other products derived from the loss of the silyl group.

  • Probable Cause: Protodesilylation. This occurs when a proton source cleaves the carbon-silicon bond. While the reaction is typically run under anhydrous conditions, trace amounts of water can be sufficient to cause this side reaction, especially in the presence of a strong Lewis acid. Some Lewis acids may also contain trace amounts of HCl which can act as a proton source. A base-catalyzed protodesilylation pathway has also been described, highlighting the sensitivity of the C-Si bond.[6]

  • Troubleshooting & Resolution:

    • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried, and solvents are freshly distilled from an appropriate drying agent. Use of a glovebox is recommended.

    • Lewis Acid Purity: Use a freshly opened bottle of the Lewis acid or purify it before use.

    • Non-Protic Workup: During the reaction workup, use a non-protic quench at low temperature before introducing water or aqueous solutions.

    • Alternative Catalysts: Consider using milder Lewis acids or catalytic systems that are less prone to promoting protodesilylation.

Problem 4: The diastereoselectivity of my Hosomi-Sakurai reaction is low or unexpected.

  • Unexpected Outcome: A mixture of diastereomers is obtained where a single diastereomer was expected.

  • Probable Cause: The stereochemical outcome of the Hosomi-Sakurai reaction is influenced by the nature of the Lewis acid and the reaction conditions. The reaction can proceed through different transition states (e.g., open vs. closed), and the Lewis acid plays a role in the stereochemistry-determining bond formation step.[7]

  • Troubleshooting & Resolution:

    • Lewis Acid Screening: Different Lewis acids can favor different diastereomers. For example, TMSOTf has been shown to favor syn-allylation, while TiCl₄ may show lower selectivity.[7] A screen of Lewis acids (e.g., TiCl₄, BF₃·OEt₂, SnCl₄) is recommended.

    • Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity.[7]

    • Solvent Effects: The polarity of the solvent can influence the transition state geometry. A screen of anhydrous, non-protic solvents may be beneficial.

Mechanism of Protodesilylation

Protodesilylation This compound This compound Intermediate β-Silyl Carbocation This compound->Intermediate + H+ Proton_Source H+ Propene Propene Intermediate->Propene C-Si bond cleavage Silyl_Cation Me2SiH+

Caption: Protodesilylation of this compound leading to propene.

Troubleshooting Guide: Isomerization of this compound

Problem 5: I am observing the formation of an alkenylsilane isomer of my starting material.

  • Unexpected Byproduct: A vinylsilane or other isomeric allylsilane.

  • Probable Cause: Isomerization. The double bond of this compound can migrate under certain conditions, particularly in the presence of Lewis acids or transition metal catalysts. This can occur through various mechanisms, including hydride abstraction or 1,3-hydride shifts, leading to the formation of a more thermodynamically stable internal alkene.[8][9]

  • Troubleshooting & Resolution:

    • Minimize Exposure to Lewis Acids: If isomerization is observed in the presence of a Lewis acid, consider using a milder catalyst, a lower catalyst loading, or shorter reaction times.

    • Choice of Catalyst: In transition metal-catalyzed reactions, the choice of metal and ligands can significantly influence the extent of isomerization. Some catalyst systems are known to promote a tandem isomerization-hydrosilylation process.[4] If this is not desired, a different catalyst should be selected.

    • Temperature Control: Isomerization is often favored at higher temperatures. Running the reaction at a lower temperature can help to minimize this side reaction.

Workflow for Troubleshooting Unexpected Byproducts

Troubleshooting_Workflow cluster_observe Observation cluster_identify Identification cluster_hypothesize Hypothesis cluster_remedy Remediation cluster_validate Validation Observe_Byproduct Unexpected byproduct detected (GC-MS, NMR, etc.) Characterize Characterize byproduct structure Observe_Byproduct->Characterize Hypothesize Postulate formation mechanism (e.g., protodesilylation, isomerization) Characterize->Hypothesize Modify_Conditions Modify reaction conditions: - Catalyst/Ligand - Temperature - Solvent - Reagent Purity Hypothesize->Modify_Conditions Validate Re-run reaction and analyze for byproduct Modify_Conditions->Validate Validate->Observe_Byproduct If byproduct persists Success Success Validate->Success Success!

Caption: A systematic workflow for troubleshooting unexpected byproducts.

References

  • Nakajima, Y., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Nature Communications, 12(1), 2873. [Link]

  • Zhang, L., & Chirik, P. J. (2019). Advances in Base-Metal-Catalyzed Alkene Hydrosilylation. ACS Catalysis, 9(12), 11746–11765. [Link]

  • Osei-Safo, D., & Amewu, R. (2025). The application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Frontiers in Chemistry, 13. [Link]

  • Han, D., et al. (2018). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. The Journal of Organic Chemistry, 83(5), 2250–2255. [Link]

  • Karim, B. A., et al. (2022). One-Pot Synthesis of Styrene Derivatives from Allyl Silanes via B(C6F5)3-Catalyzed Isomerization–Hiyama Coupling. Organic Letters, 24(47), 8716–8720. [Link]

  • Denmark, S. E., & Almstead, N. G. (1993). On the structure and reactivity of allylic silicon compounds: a new interpretation of the role of the Lewis acid in the reaction of allylsilanes with aldehydes. The Journal of Organic Chemistry, 58(20), 5579–5580. [Link]

  • Berke, H., et al. (2012). Hydrosilylation Reactions Catalyzed by Rhenium. Molecules, 17(12), 14047–14068. [Link]

  • Fleming, I. (1981). Some uses of silicon compounds in organic synthesis. Philosophical Transactions of the Royal Society of London. Series A, Mathematical and Physical Sciences, 303(1478), 105–119. [Link]

  • Tilley, T. D., et al. (2000). Catalytic Hydrosilylation of Alkenes by a Ruthenium Silylene Complex. Evidence for a New Hydrosilylation Mechanism. Journal of the American Chemical Society, 122(45), 11242–11243. [Link]

  • Kaur, N. (2017). The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehydes and ketones. RSC Advances, 7(12), 7086-7119. [Link]

Sources

Technical Support Center: Scaling Up Allyldimethylsilane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the scale-up of allyldimethylsilane reactions. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting advice when transitioning this compound-based processes from the laboratory to the pilot plant. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary for a safe, efficient, and successful scale-up.

This guide is structured to address the specific challenges you may encounter, with a focus on the "why" behind the "how." We will delve into the critical aspects of reaction safety, parameter optimization, and product purification, ensuring you have a comprehensive understanding of the process.

Troubleshooting Guide

This section addresses specific problems that can arise during the scale-up of this compound reactions.

Question 1: My reaction mixture has developed a dark or black color upon scale-up, which was not observed in the lab. What is the likely cause and how can I resolve this?

Answer:

The development of a dark color, often black or golden, in hydrosilylation reactions using platinum catalysts is a common issue during scale-up. This is typically due to the formation of colloidal platinum(0) particles.[1] This phenomenon can be exacerbated by higher temperatures or prolonged reaction times, which are more likely in a larger reactor. The formation of these colloids not only discolors the product but can also lead to catalyst deactivation and promote undesired side reactions, such as dehydrogenative silylation.[1]

Troubleshooting Steps:

  • Catalyst Loading Optimization: At the pilot scale, it's crucial to re-evaluate the catalyst loading. While a certain concentration was effective in the lab, the different surface-area-to-volume ratio and mixing dynamics of a larger reactor may necessitate an adjustment. Experiment with slightly lower catalyst concentrations to find the optimal balance between reaction rate and impurity formation.

  • Temperature Control: Ensure precise and uniform temperature control within the reactor. Hot spots can accelerate the formation of platinum colloids.

  • Purification: To remove the color, a filtration step through a bed of activated carbon and Celite is often effective.[2] The activated carbon adsorbs the colored impurities, while the Celite acts as a filter aid.

Experimental Protocol: Decolorization of Reaction Mixture

  • Cool the reaction mixture to room temperature.

  • In a separate vessel, prepare a slurry of activated carbon in the reaction solvent (e.g., toluene, THF). A typical starting ratio is 1-5% w/w of activated carbon relative to the product.

  • Add the activated carbon slurry to the reaction mixture and stir for 1-2 hours.

  • Prepare a filter bed in a suitable filter press or Nutsche filter by layering Celite over the filter medium.

  • Filter the reaction mixture through the prepared Celite bed.

  • Wash the filter cake with fresh solvent to recover any remaining product.

  • Analyze the filtrate for color and purity. Repeat the carbon treatment if necessary.

Question 2: I am observing significant gas evolution during my scaled-up reaction, leading to pressure build-up in the reactor. What is happening and what are the safety implications?

Answer:

The gas evolution you are observing is likely hydrogen (H₂). This compound can react with protic materials, such as water or alcohols, to generate hydrogen gas, especially in the presence of metal salts or precious metals like your catalyst.[3] This reaction is often negligible at the lab scale but can become a significant safety hazard in a pilot plant due to the larger quantities involved. The accumulation of hydrogen gas can create a flammable or explosive atmosphere and lead to a dangerous increase in reactor pressure.[3]

Mitigation and Safety Measures:

  • Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. The reactor and all transfer lines should be dried and purged with an inert gas (e.g., nitrogen or argon) before charging the reactants.

  • Moisture Scavenging: Consider the use of a scavenger for trace amounts of water, if compatible with your reaction chemistry.

  • Inert Atmosphere: Always run the reaction under a positive pressure of an inert gas.

  • Adequate Venting: The reactor must be equipped with a properly sized pressure relief system.

  • Monitoring: Continuously monitor the reactor pressure. A sudden increase is a sign of a potential problem.

Question 3: The reaction is much slower in the pilot plant reactor compared to the lab, even though I've maintained the same temperature and concentration. What are the potential causes?

Answer:

This is a classic scale-up challenge often related to mass transfer limitations. In the laboratory, with smaller volumes and typically vigorous stirring, mixing is highly efficient. In a large pilot plant reactor, achieving the same level of mixing homogeneity is more difficult.

Potential Causes and Solutions:

  • Inefficient Mixing: The geometry of the reactor and the type of agitator play a crucial role.

    • Solution: Consult with a chemical engineer to ensure the agitator design and speed are appropriate for the viscosity of your reaction medium and the reactor geometry. You may need to increase the agitation speed or consider a different type of impeller.

  • Poor Reagent Dispersion: If one of your reagents is added portion-wise, poor mixing can lead to localized areas of low concentration, slowing down the overall reaction rate.

    • Solution: Optimize the addition rate and the location of the addition port to ensure rapid and uniform dispersion. Sub-surface addition can sometimes be beneficial.

  • Mass Transfer Limitation: If your reaction involves multiple phases (e.g., a solid catalyst in a liquid), the rate may be limited by the diffusion of reactants to the catalyst surface.

    • Solution: Again, improved agitation is key. In some cases, a different catalyst support or a homogeneous catalyst might be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound at the pilot plant scale?

A1: this compound is a highly flammable liquid and vapor.[3] The primary safety concerns at the pilot scale are:

  • Flammability: It has a low flash point, and its vapors can form explosive mixtures with air.[3][4] All equipment must be properly grounded and bonded to prevent static discharge. The use of explosion-proof electrical equipment is mandatory.[3]

  • Hazardous Polymerization: Polymerization can be initiated by peroxides or precious metals.[3] Ensure all reagents are free from peroxide contamination and that the reaction temperature is well-controlled.

  • Hydrogen Evolution: As mentioned in the troubleshooting section, reaction with protic materials can generate flammable hydrogen gas.[3]

  • Incompatibilities: It is incompatible with alkalis, metal salts, and oxidizing agents.[3]

Q2: How does the change in surface-area-to-volume ratio affect my reaction during scale-up?

A2: The surface-area-to-volume ratio decreases significantly as you scale up. This has a major impact on heat transfer. Exothermic reactions that are easily controlled in the lab can become hazardous in a large reactor because the reduced surface area makes it more difficult to remove the heat generated.[5] This can lead to a rapid temperature increase, potentially causing a runaway reaction.[5] It is crucial to have a robust cooling system and to carefully model the thermal behavior of your reaction before scaling up.

Q3: What analytical techniques are recommended for monitoring the progress of my this compound reaction in a pilot plant?

A3: In a pilot plant setting, real-time or near-real-time monitoring is highly beneficial. This falls under the umbrella of Process Analytical Technology (PAT). Recommended techniques include:

  • In-situ FTIR or Raman Spectroscopy: These techniques can provide real-time information on the concentration of reactants and products without the need for sampling.

  • Online HPLC/GC: An automated sampling system can be connected to an HPLC or GC to provide frequent updates on the reaction progress and impurity profile.

  • NMR Spectroscopy: While less common for real-time monitoring in a production environment, automated NMR can be a powerful tool for detailed mechanistic studies during process development.[2]

Q4: What are the key considerations for choosing a reactor for my scaled-up this compound reaction?

A4: The choice of reactor depends on the specific reaction, but key considerations include:

  • Material of Construction: Ensure the reactor material is compatible with all reactants, products, and potential byproducts. Glass-lined or stainless steel reactors are common.

  • Heat Transfer Capability: The reactor must have a sufficiently large and efficient cooling jacket to handle the heat of reaction.

  • Agitation System: The agitator should be designed to provide adequate mixing for your specific reaction medium.

  • Pressure Rating: The reactor must be able to safely handle the operating pressure, including any potential for gas evolution.

  • Safety Features: The reactor must be equipped with appropriate safety features, such as a rupture disk, pressure relief valve, and an emergency cooling system.

Visualizations and Protocols

Process Flow Diagram for a Typical Hydrosilylation Scale-Up

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product Solvent Solvent Drying & Inerting Reactor Pilot Plant Reactor (Inert Atmosphere) Solvent->Reactor Charge Solvent Reagents Reagent Preparation & Inerting Reagents->Reactor Charge Reagents Quench Reaction Quench Reactor->Quench Transfer Filter Filtration (Activated Carbon/Celite) Quench->Filter Transfer Distill Solvent Swap / Distillation Filter->Distill Transfer Filtrate Product Isolated Product Distill->Product

Caption: Workflow for scaling up a hydrosilylation reaction.

Troubleshooting Decision Tree for Discolored Product

G start Product is Discolored check_catalyst Is catalyst loading optimized for pilot scale? start->check_catalyst optimize_catalyst Optimize Catalyst Loading (Lower concentration) check_catalyst->optimize_catalyst No check_temp Is temperature control uniform? check_catalyst->check_temp Yes optimize_catalyst->check_temp improve_temp Improve Temperature Control (Check for hot spots) check_temp->improve_temp No carbon_treatment Perform Activated Carbon & Celite Filtration check_temp->carbon_treatment Yes improve_temp->carbon_treatment analyze_product Analyze Product for Color & Purity carbon_treatment->analyze_product

Caption: Decision tree for troubleshooting discolored product.

References

  • This compound, 95% - Gelest, Inc. (2015-01-22).
  • Hydrosilylation: Removing black/golden colour from product. : r/chemistry - Reddit. (2014-05-30).
  • This compound, 95% - Gelest, Inc. (2015-01-22).
  • What are issues/things to consider when scaling up reactions
  • This compound - ChemBK. (2024-04-10).
  • What are issues/things to consider when scaling up reactions
  • This compound - ChemBK. (2024-04-10).
  • Hydrosilylation - Chemistry LibreTexts. (2023-06-30).
  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC - PubMed Central - NIH.
  • Reaction paths for hydrosilylation reactions on Pt1@AHA_U_400 and...

Sources

Validation & Comparative

A Comparative Guide to Allyldimethylsilane and Allyltrimethylsilane in the Hosomi-Sakurai Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of carbon-carbon bond formation, the Hosomi-Sakurai reaction stands as a powerful and versatile tool for the allylation of electrophiles, yielding valuable homoallylic alcohols and amines.[1] The choice of the allylsilane reagent is critical to the outcome of this reaction, influencing reactivity, selectivity, and overall efficiency. While allyltrimethylsilane has long been the workhorse reagent in this transformation, its analogue, allyldimethylsilane, presents an intriguing alternative with distinct electronic and steric properties. This guide provides an in-depth comparison of these two key reagents, supported by mechanistic insights and available experimental data, to empower researchers in making informed decisions for their synthetic strategies.

The Hosomi-Sakurai Reaction: A Mechanistic Overview

The Hosomi-Sakurai reaction involves the Lewis acid-promoted addition of an allylsilane to an electrophile, typically a carbonyl compound.[2][3] The reaction proceeds through the activation of the electrophile by the Lewis acid, making it more susceptible to nucleophilic attack by the π-electrons of the allyl group. A key feature of this reaction is the formation of a β-carbocation intermediate, which is stabilized by the silicon atom through a phenomenon known as the "β-silicon effect."[2] This effect involves the hyperconjugative interaction of the C-Si σ-orbital with the empty p-orbital of the carbocation, significantly lowering its energy and driving the reaction forward. Subsequent elimination of the silyl group yields the desired homoallylic alcohol.

Visualizing the Core Mechanism

Figure 1: Generalized mechanism of the Hosomi-Sakurai reaction.

Head-to-Head Comparison: this compound vs. Allyltrimethylsilane

The primary difference between the two reagents lies in the substitution at the silicon atom: a hydrogen atom in this compound versus a methyl group in allyltrimethylsilane. This seemingly minor change has significant implications for the electronic and steric character of the reagent.

FeatureThis compound (-SiMe₂H)Allyltrimethylsilane (-SiMe₃)
Electronic Effect Si-H bond is more electron-donating than a Si-C bond.Three electron-donating methyl groups.
Steric Hindrance Less sterically hindered at the silicon center.More sterically hindered due to the third methyl group.
Reactivity Potentially more reactive due to greater electron density at the silicon and less steric bulk.The established standard for a wide range of substrates.
Stability The Si-H bond can be susceptible to oxidation and other side reactions.Generally more stable and easier to handle.
Electronic Effects: The Impact of the Si-H Bond

The silicon-hydrogen bond in this compound is more polarized and a better electron donor compared to a silicon-carbon bond. This increased electron-donating ability can enhance the nucleophilicity of the allylsilane, potentially leading to faster reaction rates. Theoretical studies have shown that the nature of substituents on the silicon atom influences the electronic properties of the molecule. The replacement of a methyl group with a hydrogen atom can alter the energy levels of the molecular orbitals involved in the reaction, which may facilitate the stabilization of the β-carbocation intermediate.

Steric Considerations: A Tale of Two Silyl Groups

The trimethylsilyl group is known for its significant steric bulk.[4] The replacement of one of the methyl groups with a smaller hydrogen atom in this compound reduces the steric hindrance around the silicon atom. This can be advantageous in reactions with sterically demanding electrophiles, potentially leading to higher yields where allyltrimethylsilane might struggle.

Reactivity and Performance: What the Data Suggests

For this compound, its increased reactivity due to the Si-H bond has been noted in other contexts, particularly in transition metal-catalyzed reactions. In the context of the Hosomi-Sakurai reaction, this enhanced reactivity could translate to the need for milder Lewis acids or lower reaction temperatures. However, the presence of the Si-H bond also introduces potential side reactions, such as hydrosilylation, which could compete with the desired allylation pathway under certain conditions.

Experimental Protocols

The following protocols are representative of the Hosomi-Sakurai reaction. While the first protocol is standard for allyltrimethylsilane, a similar procedure can be adapted for this compound, potentially with adjustments to the Lewis acid stoichiometry or reaction temperature to account for its different reactivity profile.

Protocol 1: General Procedure for the Hosomi-Sakurai Reaction with Allyltrimethylsilane

This procedure is adapted from established methods for the allylation of aldehydes.

Materials:

  • Aldehyde (1.0 equiv)

  • Allyltrimethylsilane (1.5 equiv)

  • Titanium tetrachloride (TiCl₄) (1.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a solution of the aldehyde (1.0 equiv) in anhydrous DCM at -78 °C under an inert atmosphere, slowly add TiCl₄ (1.1 equiv).

  • Stir the resulting mixture at -78 °C for 10 minutes.

  • Add allyltrimethylsilane (1.5 equiv) dropwise to the solution.

  • Continue stirring the reaction mixture at -78 °C and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

Protocol 2: Synthesis of this compound

For researchers wishing to explore the utility of this compound, a common synthetic route is via a Grignard reaction.

Materials:

  • Allylmagnesium bromide (prepared from allyl bromide and magnesium turnings)

  • Dimethylchlorosilane

  • Anhydrous diethyl ether

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, prepare allylmagnesium bromide from allyl bromide and magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • Slowly add dimethylchlorosilane (1.0 equiv) to the stirred Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the careful addition of a saturated aqueous NH₄Cl solution.

  • Separate the ethereal layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation.

  • Purify the resulting crude this compound by fractional distillation.

Workflow for Reagent Selection and Optimization

Figure 2: A decision workflow for selecting and optimizing the allylsilane reagent in a Hosomi-Sakurai reaction.

Conclusion and Future Outlook

Allyltrimethylsilane remains the well-established and reliable reagent for the majority of Hosomi-Sakurai applications due to its commercial availability, stability, and extensive documentation in the scientific literature. However, for challenging substrates, particularly those that are sterically hindered or less reactive, this compound emerges as a compelling alternative that warrants consideration. Its reduced steric profile and potentially enhanced nucleophilicity, stemming from the electronic nature of the Si-H bond, could unlock new synthetic possibilities.

The lack of direct comparative studies highlights an opportunity for future research to systematically evaluate the performance of these and other substituted allylsilanes under standardized conditions. Such studies would provide invaluable quantitative data to guide reagent selection and further refine our understanding of the subtle electronic and steric effects that govern the outcome of this powerful carbon-carbon bond-forming reaction. For the practicing chemist, the choice between these two reagents will depend on the specific synthetic challenge at hand, with allyltrimethylsilane as the robust starting point and this compound as a promising option for overcoming limitations.

References

  • Sakurai, H. The Sakurai Reaction. In Wikipedia; 2023.
  • Hosomi, A.; Sakurai, H. Hosomi-Sakurai Reaction. J&K Scientific LLC.
  • Hosomi, A.; Endo, M.; Sakurai, H. Chemistry of Organosilicon Compounds. 86. A New Synthesis of γ-Allylated Carbonyl Compounds by the Reaction of Allylsilanes with Carbonyl Compounds in the Presence of Titanium Tetrachloride. Chemistry Letters1976, 5 (9), 941–942.
  • Fleming, I. The Hosomi-Sakurai Reaction. Organic Chemistry Portal.
  • Jung, M. E.; Maderna, A. Microwave-Assisted Allylation of Acetals with Allyltrimethylsilane in the Presence of CuBr. The Journal of Organic Chemistry2004, 69 (22), 7755–7757.
  • Grogipedia. Allyltrimethylsilane.
  • Wang, Z.; et al. Allylation of Imines with Allyltrimethylsilane and Experimental Evidences for a Fluoride-Triggered Autocatalysis Mechanism of the Sakurai-Hosomi Reaction. The Journal of Organic Chemistry2002, 67 (26), 9431–9435.
  • Roireau, J.; Worby, B.; Mohan, R. Lewis Acid Catalyzed 1,4 Hosomi-Sakurai Addition of Allyl Groups to Chalcones and Other A, B-Unsaturated Compounds. Digital Commons @ IWU2017.
  • Vegas, A.; et al. Isoelectronic and isolobal O, CH2, CH3 and BH3 as electron pairs; similarities between molecular and solid-state chemistry.
  • Theoretical Study on the Reaction of SiH(CH3)(3) with SiH3 Radical.
  • Trimethylsilyl group. In Wikipedia; 2023.
  • chemeurope.com. Trimethylsilyl.
  • Smolecule. Buy this compound | 3937-30-2.
  • Google Patents.

Sources

A Comparative Guide to the Reactivity of Allyldimethylsilane and Other Organosilanes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern organic synthesis, organosilanes have carved out an indispensable role as versatile and robust reagents. Their low toxicity, stability, and predictable reactivity make them superior alternatives to many traditional organometallic compounds.[1][2] Among these, allyldimethylsilane stands out as a particularly valuable building block, primarily due to a unique electronic property that dictates its reactivity: the β-silicon effect. This guide provides an in-depth comparison of the reactivity of this compound with other key classes of organosilanes—vinylsilanes, alkylsilanes, and arylsilanes. By examining the underlying mechanistic principles and supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to strategically deploy these reagents in complex molecular syntheses.

The Mechanistic Core: Understanding the β-Silicon Effect in Allylsilanes

The remarkable reactivity of allylsilanes is fundamentally governed by the β-silicon effect , a phenomenon where the silicon atom stabilizes the development of positive charge at the β-position (two carbons away) relative to itself.[3][4] This stabilization arises from hyperconjugation, an interaction between the high-energy electrons of the carbon-silicon (C-Si) σ-bond and the empty p-orbital of the adjacent carbocation.[4]

This hyperconjugation has two profound consequences:

  • It significantly lowers the energy of the transition state for electrophilic attack.

  • It makes the γ-carbon of the allyl group highly nucleophilic, directing electrophiles to attack this specific site with exceptional regioselectivity.[4][5][6]

The process culminates in the loss of the silyl group and the formation of a new carbon-carbon bond, with a concomitant shift of the double bond.[6]

Caption: The β-Silicon Effect Mechanism.

Comparative Reactivity Analysis

The unique electronic configuration of this compound sets its reactivity profile apart from other common organosilanes.

This compound vs. Vinylsilanes

The distinction between allylsilanes and vinylsilanes is one of the most pronounced in organosilicon chemistry.

  • Reactivity Towards Electrophiles: Allylsilanes are significantly more reactive and more nucleophilic than their vinylsilane counterparts.[5][7][8] Kinetic studies have demonstrated that vinylsilanes react orders of magnitude slower with electrophiles.[7]

  • Mechanistic Divergence: The source of this reactivity difference lies in orbital alignment. In allylsilanes, the C-Si σ-bond can align parallel to the p-orbitals of the π-bond, enabling the crucial stabilizing hyperconjugation of the β-carbocation.[5] In vinylsilanes, the C-Si bond is in the nodal plane of the π-bond (orthogonal), which prevents this stabilizing interaction.[5]

  • Regioselectivity: Electrophilic attack on allylsilanes occurs predictably at the γ-carbon.[4][5] For vinylsilanes, the attack typically happens at the α-carbon (ipso-substitution), leading to retention of the double bond's position after silicon is replaced.[5] This makes allylsilanes reagents for allylic rearrangement substitutions.

This compound vs. Alkylsilanes

Alkylsilanes, which lack the activating π-system of allylsilanes, exhibit fundamentally different reactivity.

  • Site of Reactivity: The primary reactivity of this compound is the electrophilic addition to the C=C double bond. Alkylsilanes, conversely, are generally inert to these conditions. Their reactivity often involves processes at the Si-C or C-H bonds, such as hydrogen abstraction.

  • Bond Energies and Stability: The reactivity of alkylsilanes in radical reactions is influenced by bond dissociation energies (BDEs). The Si-H bond (in hydrosilanes) is notably weaker than a C-H bond, making hydrosilanes effective reducing agents.[9][10] In contrast, the Si-C bond is strong, contributing to the overall stability of alkylsilanes. This compound itself is stable when stored under dry, inert conditions.[11]

  • Role in Hydrosilylation: It is crucial to distinguish their roles. Alkylsilanes containing an Si-H bond (hydrosilanes) are reagents for hydrosilylation, adding across a double bond.[12] this compound is a potential substrate for hydrosilylation, behaving as a typical alkene.

This compound vs. Arylsilanes
  • Electrophilic Attack: While allylsilanes undergo electrophilic attack on the allyl group's γ-carbon, arylsilanes undergo electrophilic aromatic substitution (EAS). The silyl group acts as an activating group and can direct the electrophile, often leading to ipso-substitution where the silyl group itself is replaced.[13]

  • Cross-Coupling Reactions: Both allylsilanes and arylsilanes are competent nucleophiles in palladium-catalyzed Hiyama cross-coupling reactions.[1][2][14] The reaction requires activation of the C-Si bond, typically with a fluoride source or a strong base, to form a more reactive pentacoordinate silicon species.[1][14] The choice between an allylsilane and an arylsilane simply dictates whether an allyl or aryl group is transferred to the electrophilic partner.

Data Summary: Comparative Reactivity at a Glance

FeatureThis compoundVinylsilanesAlkylsilanesArylsilanes
Primary Site of Reactivity γ-Carbon of the C=C bondα- or β-Carbon of the C=C bondC-H or Si-H bonds (if present)Aromatic Ring (C-Si bond)
Key Mechanistic Feature β-Silicon Effect (Hyperconjugation)Direct electrophilic attack; no β-effectRadical abstraction or hydride transferElectrophilic Aromatic Substitution
Relative Reactivity (Electrophiles) HighLow to Moderate[7][8]Very LowModerate
Typical Reactions Hosomi-Sakurai Allylation, Hiyama CouplingHiyama Coupling, ipso-SubstitutionHydrosilylation (as reagent), ReductionHiyama Coupling, Electrophilic Desilylation
Regioselectivity Highly selective for γ-attack[4][5]Typically ipso-substitution[5]N/A for electrophilic attackGoverned by aromatic directing groups

Key Synthetic Application: The Hosomi-Sakurai Reaction

Hosomi_Sakurai_Workflow start Reactants: - this compound - Electrophile (e.g., Ketone) - Lewis Acid (e.g., TiCl4) step1 Step 1: Lewis Acid Activation Lewis acid coordinates to the electrophile (ketone), increasing its electrophilicity. start->step1 Combine in Solvent (e.g., DCM, -78 °C) step2 Step 2: Nucleophilic Attack The electron-rich C=C bond of the allylsilane attacks the activated electrophile at the γ-position. step1->step2 step3 Step 3: Intermediate Formation A β-silyl carbocation intermediate is formed, stabilized by the β-silicon effect. step2->step3 step4 Step 4: Desilylation & Product Formation Elimination of the silyl group and subsequent aqueous workup yields the homoallylic alcohol product. step3->step4 product Product: Homoallylic Alcohol step4->product Aqueous Workup

Caption: General workflow of the Hosomi-Sakurai reaction.

Representative Experimental Protocol: Hosomi-Sakurai Allylation of a Ketone
  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of the ketone (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add titanium tetrachloride (TiCl₄, 1.0 equiv) dropwise. Stir the resulting mixture at -78 °C for 5-10 minutes.

  • Allylation: Add this compound (1.5 equiv) dropwise to the cooled mixture. Allow the reaction to stir at -78 °C for 30-60 minutes, monitoring by TLC for the consumption of the starting material.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Dilute with DCM and transfer to a separatory funnel. Separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography to afford the desired homoallylic alcohol.

Conclusion

This compound possesses a distinct and highly advantageous reactivity profile that is dominated by the β-silicon effect. This feature renders it significantly more nucleophilic than vinylsilanes and directs its attack on electrophiles with unparalleled regioselectivity, a cornerstone of its utility in the Hosomi-Sakurai reaction. While it shares the ability to participate in Hiyama cross-coupling with arylsilanes and vinylsilanes, its primary strength lies in its role as a robust allyl anion synthon. In contrast, alkylsilanes operate through different mechanistic pathways entirely. A thorough understanding of these comparative reactivities enables the modern chemist to select the optimal organosilane reagent, leveraging the subtle yet powerful electronic effects imparted by the silicon atom to achieve complex synthetic goals with precision and efficiency.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Lin, S., et al. (2024). β-Silicon Effect Enables Metal-Free Site-Selective Intermolecular Allylic C−H Amination. ChemRxiv. [Link]

  • Lin, S., et al. (2024). β-Silicon Effect Enables Metal-Free Site-Selective Intermolecular Allylic C–H Amination. ACS Catalysis. [Link]

  • Lin, S., et al. (2024). β-Silicon Effect Enables Metal-Free Site-Selective Intermolecular Allylic C−H Amination. ChemRxiv. [Link]

  • Wikipedia. Sakurai reaction. [Link]

  • American Elements. (n.d.). The Pivotal Role of Allyltrimethylsilane in Modern Organic Synthesis. [Link]

  • Wikipedia. Electrophilic substitution of unsaturated silanes. [Link]

  • Mayr, H., et al. (2014). Electrophilic alkylations of vinylsilanes: a comparison of α- and β-silyl effects. Chemistry – A European Journal, 20(4), 1093-1104. [Link]

  • Green, J. R., & Snieckus, V. (2014). Strategic Applications of the β‐Silicon Effect. Israel Journal of Chemistry, 54(4), 464-479. [Link]

  • Brook, M. A., & Pasternak, M. (1993). Exploring the synthetic utility of vinyldichlorosilanes and vinylarylsilanes. McMaster University Libraries. [Link]

  • Mayr, H., et al. (2014). Electrophilic Alkylations of Vinylsilanes: A Comparison of α- and β-Silyl Effects. ResearchGate. [Link]

  • Jung, M. E., & J. C. Link. (2007). Allylsilanes in Organic Synthesis − Recent Developments. ResearchGate. [Link]

  • Tredwell, M., & Gouverneur, V. (2006). Electrophilic fluorination of organosilanes. Organic & Biomolecular Chemistry, 4(1), 26-32. [Link]

  • Gelest, Inc. (2015). This compound, 95% Safety Data Sheet. [Link]

  • Fleming, I. (1990). The Electrophilic Substitution of Allylsilanes and Vinylsilanes. SciSpace. [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Synthetic Applications of Allylsilanes and Vinylsilanes. ResearchGate. [Link]

  • Acros Organics. A Review of Organosilanes in Organic Chemistry. ResearchGate. [Link]

  • Nakao, Y., et al. (2007). Cross-coupling Reaction of Allylic and Benzylic Carbonates with Organo[2-(hydroxymethyl)phenyl]dimethylsilanes. Organic Chemistry Portal. [Link]

  • Spivey, A. C., & Gripton, C. J. G. (2004). Recent Advances in Group 14 Cross-Coupling: Si and Ge-Based Reactions. ResearchGate. [Link]

  • Zhang, P., et al. (2022). Theoretical Investigation on H-Abstraction Reactions of Silanes with H and CH3 Attacking: A Comparative Study with Alkane Counterparts. ACS Omega, 7(6), 5035-5044. [Link]

  • Wang, Z., et al. (2013). Organosilane Screening for the Rh-Catalyzed Allylic Arylation. ResearchGate. [Link]

  • Sakurai, H. (1982). Reactions of allylsilanes and application to organic synthesis. Semantic Scholar. [Link]

  • Zhang, P., et al. (2022). Theoretical Investigation on H-Abstraction Reactions of Silanes with H and CH3 Attacking: A Comparative Study with Alkane Counterparts. PubMed Central. [Link]

  • Sommer, L. H., et al. (1958). Notes. The Polymerization and Cyclization of this compound. The Journal of Organic Chemistry, 23(4), 629-630. [Link]

  • Chemistry LibreTexts. (2021). 8.1: Hydrosilylation of Alkenes. [Link]

  • Gestwicki, J. E., et al. (2021). Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS. Chemistry – A European Journal, 27(49), 12534-12539. [Link]

  • Inomata, K., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. ResearchGate. [Link]

  • Gelest, Inc. Organosilane Cross-Coupling Reagents. [Link]

  • Inomata, K., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. PubMed Central. [Link]

  • Inomata, K., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. PubMed. [Link]

  • Xia, H., et al. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Proceedings of the National Academy of Sciences, 118(39), e2109867118. [Link]

  • Obora, Y. (2020). The plausible mechanism for hydrosilylation of alkene with hydrosilane. ResearchGate. [Link]

  • Ashenhurst, J. (2012). Nucleophiles and Electrophiles. Master Organic Chemistry. [Link]

Sources

A Comparative Guide to the Spectroscopic Confirmation of Allyldimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, the unambiguous confirmation of a product's structure is paramount. In the synthesis of organosilanes like allyldimethylsilane (CH₂=CHCH₂SiH(CH₃)₂), the potential for isomeric byproducts or the presence of unreacted starting materials necessitates a robust, multi-technique analytical approach. This guide provides an in-depth comparison of spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to definitively identify this compound and distinguish it from common alternatives.

The Analytical Challenge: Isomers and Impurities

The synthesis of this compound, often via methods like the Grignard reaction, can potentially yield isomers such as propenyldimethylsilane or fail to consume reactants like allyl(chloro)dimethylsilane.[1] While these molecules share the same elemental composition, their distinct structural arrangements give rise to unique spectroscopic fingerprints. This guide focuses on comparing this compound with a close structural analog, allyltrimethylsilane, to highlight the specific spectral features imparted by the reactive Si-H bond, a key functional group.[2]

Nuclear Magnetic Resonance (NMR): The Cornerstone of Structural Elucidation

NMR spectroscopy provides the most detailed information regarding the chemical environment, connectivity, and spatial arrangement of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is essential for unequivocal structure confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by several distinct regions. The presence of the Si-H proton is a diagnostic feature, typically appearing as a multiplet due to coupling with the adjacent methyl protons.

Key Diagnostic Signals for this compound:

  • Si-H Proton: A septet or similar multiplet around δ 3.8-4.0 ppm.

  • Vinyl Protons: A complex multiplet pattern between δ 4.8 and 5.9 ppm, characteristic of a terminal allyl group.[2]

  • Allylic Protons (-CH₂-Si): A doublet around δ 1.5-1.7 ppm.[2]

  • Si-CH₃ Protons: A doublet near δ 0.0-0.2 ppm, coupled to the Si-H proton.

CompoundSi-CH₃ Signal (δ, ppm)Allylic CH₂ (δ, ppm)Si-H (δ, ppm)Vinyl (δ, ppm)
This compound ~0.1 (doublet)~1.6 (doublet)~3.9 (multiplet)4.8-5.9 (multiplet)
Allyltrimethylsilane ~0.0 (singlet, 9H)[2][3]~1.7 (doublet, 2H)[2]Absent4.9-5.9 (multiplet, 3H)[2]

The most telling comparison is with allyltrimethylsilane. The singlet for the nine equivalent methyl protons in allyltrimethylsilane at δ 0.0 ppm contrasts sharply with the doublet observed for the six methyl protons in this compound, which arises from coupling to the single Si-H proton.[2] This coupling is a definitive indicator of the Si-H bond's presence.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H data by defining the carbon skeleton. The silicon atom's electron-donating nature influences the chemical shifts of adjacent carbons.

CompoundSi-CH₃ (δ, ppm)Allylic CH₂ (δ, ppm)Vinyl CH₂ (δ, ppm)Vinyl CH (δ, ppm)
This compound ~ -4.0~ 24.0~ 114.0~ 134.5
Allyltrimethylsilane ~ -1.5[2]~ 20.5[2]~ 113.5[2]~ 134.0[2]

While the shifts for the allyl group carbons are similar, the Si-CH₃ carbon signal in this compound is shifted slightly upfield compared to allyltrimethylsilane due to the replacement of a methyl group with a hydrogen atom on the silicon.

2D NMR: Confirming Connectivity (HSQC & HMBC)

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond correlations.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.[4][5] It would show cross-peaks connecting the proton signals for the Si-CH₃, allylic CH₂, and vinyl groups to their corresponding carbon signals listed in the table above, confirming their direct attachment.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for confirming the overall structure by revealing 2- and 3-bond correlations.[4][6] For this compound, the key correlations would be:

    • From the Si-CH₃ protons (δ ~0.1 ppm) to the allylic carbon (C-Si, δ ~24.0 ppm).

    • From the allylic protons (δ ~1.6 ppm) to the vinyl CH carbon (δ ~134.5 ppm).

    • From the Si-H proton (δ ~3.9 ppm) to the Si-CH₃ carbons (δ ~ -4.0 ppm).

This HMBC connectivity pattern is unique to the this compound structure and allows for its unambiguous differentiation from isomers.

Caption: Key HMBC correlations in this compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. For this compound, the Si-H bond provides a highly characteristic absorption band that is absent in many related compounds.[7]

Functional GroupThis compound Absorption (cm⁻¹)Allyltrimethylsilane Absorption (cm⁻¹)Comments
Si-H Stretch ~2120 (strong, sharp) [7]AbsentThe most definitive peak for confirming the Si-H bond.
C=C Stretch (vinyl) ~1630[8]~1640[2]Confirms the presence of the allyl group's double bond.
Si-CH₃ Deformation ~1250[7][9]~1245[2]Characteristic vibration for methyl groups on a silicon atom.
Si-C Stretch ~840-890~840[2]Confirms the silicon-carbon linkage.

The presence of a strong, sharp peak around 2120 cm⁻¹ is irrefutable evidence for the Si-H bond and immediately distinguishes this compound from its trimethylsilyl analog.[7]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.[10][11] Under electron ionization (EI), molecules fragment in predictable ways.

Expected Fragmentation for this compound (MW = 100.24 g/mol ):

  • Molecular Ion (M⁺): A peak at m/z = 100.

  • Base Peak: Loss of the allyl group (•CH₂CH=CH₂, 41 Da) to form the stable [SiH(CH₃)₂]⁺ fragment at m/z = 59 .

  • Other Fragments: Loss of a methyl group (•CH₃, 15 Da) from the molecular ion to give a fragment at m/z = 85.

CompoundMolecular Ion (m/z)Base Peak (m/z)Key Fragment Interpretation
This compound 10059Loss of allyl group -> [M - 41]⁺
Allyltrimethylsilane 114[2]73[2]Loss of allyl group -> [M - 41]⁺ -> [Si(CH₃)₃]⁺

The base peak is the most critical diagnostic feature in the mass spectrum. A base peak at m/z 59 strongly indicates the dimethylsilylhydride structure, whereas a base peak at m/z 73 is the classic signature of the trimethylsilyl group.[2]

Experimental Protocols

NMR Sample Preparation and Acquisition
  • Preparation: Dissolve ~10-20 mg of the this compound product in ~0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.

  • ¹H NMR: Acquire the spectrum using a 400 MHz (or higher) spectrometer. Use a standard pulse sequence with a sufficient relaxation delay (e.g., 5 seconds) to ensure quantitative integration.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A sufficient number of scans will be required to achieve a good signal-to-noise ratio.

  • 2D NMR (HSQC/HMBC): Use standard Bruker pulse programs (e.g., hsqcetgpsisp2.2 for HSQC and hmbcgplpndqf for HMBC).[12] Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz to observe the key 2- and 3-bond correlations.

FTIR Spectroscopy
  • Method: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Application: Place a single drop of the neat liquid this compound product directly onto the ATR crystal.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.[9] Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Processing: Perform a background subtraction using a clean, empty ATR crystal as the reference.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the product (~1 mg/mL) in a volatile solvent like dichloromethane or hexane.

  • GC Conditions:

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: Inject 1 µL with a split ratio (e.g., 50:1).

    • Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 15°C/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

Synthesis and Analysis Workflow

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation start Grignard Reaction: Allyl-MgBr + Cl-SiH(Me)₂ workup Aqueous Workup & Extraction start->workup purify Distillation workup->purify product Final Product: This compound purify->product nmr NMR (¹H, ¹³C, HSQC, HMBC) product->nmr ir FTIR-ATR product->ir ms GC-MS product->ms confirm Data Match Expected Spectra? nmr->confirm ir->confirm ms->confirm pass Structure Confirmed confirm->pass Yes fail Re-evaluate: Isomer or Impurity? confirm->fail No

Caption: Workflow for synthesis and spectroscopic confirmation.

Conclusion

The structural confirmation of this compound is achieved through a synergistic application of NMR, IR, and MS techniques. While each method provides valuable information, their combined power is undeniable. The characteristic Si-H proton signal in ¹H NMR, the strong Si-H stretching band in the IR spectrum, and the definitive m/z 59 base peak in the mass spectrum serve as a trifecta of evidence for the correct product structure. By comparing this data against that of potential alternatives like allyltrimethylsilane, researchers can proceed with confidence in the identity and purity of their material.

References

  • Grokipedia. Allyltrimethylsilane.
  • ChemicalBook. Allyltrimethylsilane(762-72-1) 1H NMR spectrum.
  • Benchchem. avoiding byproduct formation in tetraallylsilane reactions.
  • YouTube. 2D NMR- Worked Example 2 (HSQC and HMBC). (2020-04-10).
  • ResearchGate. The FT-IR spectra of polydimethylsilane, polycarbosilane, and....
  • Columbia University. HSQC and HMBC - NMR Core Facility.
  • Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS.
  • Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (2023-02-11).
  • Wikipedia. Fragmentation (mass spectrometry).
  • PMC. Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination.
  • NIH. Microscopic and Spectroscopic Imaging and Thermal Analysis of Acrylates, Silicones and Active Pharmaceutical Ingredients in Adhesive Transdermal Patches. (2022-07-16).
  • YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023-10-23).

Sources

A Senior Application Scientist's Guide to Alternative Reagents for Allylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of transformations available, the allylation of electrophiles stands out as a powerful tool for introducing a versatile three-carbon unit, paving the way for complex target molecules in pharmaceutical and materials science. For years, allylsilanes, and specifically allyldimethylsilane, have served as reliable reagents for these transformations, most notably in the context of the Hosomi-Sakurai reaction.

However, the pursuit of enhanced selectivity, improved functional group tolerance, milder reaction conditions, and greener processes necessitates a broader perspective. This guide provides a comparative analysis of viable alternatives to this compound, offering field-proven insights into their performance, mechanistic underpinnings, and practical applications. We will explore a range of reagents, each with a unique profile of reactivity and selectivity, enabling researchers to make informed decisions tailored to their specific synthetic challenges.

The Benchmark: Allylsilanes in Carbonyl Allylation

Hosomi_Sakurai_Mechanism Hosomi-Sakurai Reaction Mechanism cluster_reactants cluster_product RCHO R-CHO Activated_Carbonyl R-CH=O⁺-LA⁻ RCHO->Activated_Carbonyl + LA AllylSi Allyl-SiMe₃ AllylSi->Activated_Carbonyl Si_Product Me₃Si-X LA Lewis Acid (LA) Product Homoallylic Alcohol Activated_Carbonyl->Product Workup Activated_Carbonyl->Si_Product + Workup Indium_Mediated_Allylation Indium-Mediated Barbier-Type Reaction cluster_product AllylX Allyl-X Organoindium [Allyl-InX₂] AllylX->Organoindium + In(0) (in situ formation) In In(0) metal RCHO R-CHO Product Homoallylic Alcohol RCHO->Product + [Allyl-InX₂]

Caption: In situ generation of the organoindium reagent in a Barbier-type reaction.

Allylboranes and Allylboronates: The Masters of Stereocontrol

When predictable and high levels of stereocontrol are paramount, allylboron reagents are often the superior choice. Their reactions with aldehydes proceed through a highly ordered, six-membered cyclic transition state, as described by the Zimmerman-Traxler model. [5]

  • Mechanistic Insight: The boron atom acts as an intramolecular Lewis acid, coordinating to the carbonyl oxygen. This forces a chair-like transition state where substituents occupy well-defined pseudo-equatorial or pseudo-axial positions to minimize steric strain.

  • Predictive Power: This ordered transition state provides a direct and reliable correlation between the geometry of the crotylboron reagent and the relative stereochemistry of the product.

    • (E)-crotylboron reagents consistently yield anti-homoallylic alcohols.

    • (Z)-crotylboron reagents consistently yield syn-homoallylic alcohols.

  • Asymmetric Synthesis: The use of chiral ligands on the boron atom, such as isopinocampheyl (Ipc) groups as pioneered by H.C. Brown, allows for excellent enantioselectivity. [6]The diastereofacial selectivity of the chiral reagent typically overrides any inherent facial bias of the aldehyde substrate. [6]

Caption: Zimmerman-Traxler model for predictable diastereoselectivity.

Tsuji-Trost Reaction: An Alternative Strategy for Allylic Alkylation

The Tsuji-Trost reaction is a palladium-catalyzed substitution that provides an alternative pathway to allylated products. [7][8][9]Unlike the previous examples that involve the allylation of an electrophile, this reaction involves the substitution on an allylic system containing a leaving group (e.g., acetate, carbonate) by a nucleophile.

  • Fundamental Difference: This is not a direct substitute for this compound in a Hosomi-Sakurai reaction. Instead, it's an alternative method for forming a C-C bond at an allylic position. The nucleophiles are typically soft, stabilized carbanions (e.g., malonate enolates) or heteroatoms. [10][11]* Mechanism: The reaction proceeds via the formation of a cationic η³-π-allylpalladium complex after oxidative addition of a Pd(0) catalyst into the allylic C-X bond. [7]The nucleophile then attacks this electrophilic complex.

  • Relevance: This strategy is invaluable for asymmetric synthesis, as the use of chiral phosphine ligands can induce high enantioselectivity in the nucleophilic attack step. [8]It is a powerful alternative when the desired disconnection involves adding a carbon nucleophile to an allylic electrophile.

Performance Comparison at a Glance

Reagent/MethodPrimary TransformationKey AdvantagesKey DisadvantagesStereocontrol
This compound Hosomi-Sakurai AllylationWell-established, reliable, moderate costRequires strong Lewis acids, anhydrous conditionsModerate; depends on substrate
Allyltrimethylsilane Hosomi-Sakurai AllylationVery common, high yields (80-95%),[1] well-understoodRequires strong Lewis acids, anhydrous conditionsModerate; depends on substrate
Allyltributylstannane Carbonyl AllylationHigh reactivity, can use milder conditionsHigh toxicity, difficult purificationGood; tunable with Lewis acids [5]
Indium/Allyl Halide Barbier-Type Allylation"Green" (works in water), high chemoselectivity, user-friendlyHigher cost of indium metalExcellent diastereoselectivity via chelation [12]
Allylboranes/-boronates Carbonyl AllylationExcellent, predictable stereocontrol (Zimmerman-Traxler)Reagents can be moisture-sensitive, require preparationExcellent and predictable
Pd(0)/Allyl Acetate Tsuji-Trost AlkylationMild conditions, broad nucleophile scope, powerful for asymmetric synthesisDifferent synthetic strategy (Nu⁻ + Allyl⁺)Excellent via chiral ligands

Experimental Protocols

A trustworthy protocol is a self-validating system. The following procedures are representative examples for researchers to adapt.

Protocol 1: Indium-Mediated Allylation of Benzaldehyde in Water

This protocol demonstrates the simplicity and aqueous nature of the Barbier-type reaction.

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add indium powder (1.5 mmol).

  • Reagents: Add distilled water (5 mL), followed by benzaldehyde (1.0 mmol).

  • Initiation: Add allyl bromide (1.2 mmol) to the stirring suspension.

  • Reaction: Vigorously stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-4 hours.

  • Workup: Upon completion, extract the reaction mixture with diethyl ether (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 1-phenyl-3-buten-1-ol.

Protocol 2: TiCl₄-Mediated Hosomi-Sakurai Reaction with Allyltrimethylsilane

This protocol illustrates the classic, anhydrous conditions required for this transformation.

  • Setup: To a flame-dried 50 mL three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 20 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lewis Acid: Slowly add titanium tetrachloride (TiCl₄, 1.1 mmol) via syringe to the cold DCM.

  • Substrate: Add the aldehyde or ketone substrate (1.0 mmol) dropwise to the solution. Stir for 10 minutes.

  • Nucleophile: Add allyltrimethylsilane (1.2 mmol) dropwise. The solution may change color.

  • Reaction: Allow the reaction to stir at -78 °C for 1-3 hours, monitoring by TLC.

  • Quenching: Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at -78 °C. Allow the mixture to warm to room temperature.

  • Workup: Filter the mixture through a pad of Celite to remove titanium salts. Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.

Conclusion and Future Outlook

While this compound and its trimethyl analog remain workhorse reagents, the modern synthetic chemist has a powerful and diverse arsenal of alternatives. The choice is a multi-parameter optimization problem balancing reactivity, selectivity, cost, safety, and sustainability.

  • For robustness and scalability in aqueous media with high chemoselectivity, indium-mediated allylation is an unparalleled choice. [12]* For syntheses where exquisite stereocontrol is the primary driver, allylboron reagents offer the most predictable and reliable outcomes via the Zimmerman-Traxler transition state. [5]* For allylic substitutions on complex substrates where a soft nucleophile is introduced, the Tsuji-Trost reaction provides a mechanistically distinct and highly versatile strategy, especially for asymmetric applications. [7][8] The ongoing development in catalysis continues to push boundaries, with recent advances focusing on catalytic and asymmetric versions of these classic transformations. [13][14]By understanding the fundamental principles and comparative performance of each reagent class, researchers can strategically navigate the complexities of synthesis and accelerate the development of novel molecules.

References

  • Indium-Mediated Allylation | Encyclopedia MDPI. (2022-12-02). MDPI. [Link]

  • Chem 115 - Andrew G Myers Research Group. Harvard University. [Link]

  • Allyltrimethylsilane - Grokipedia. Grokipedia. [Link]

  • Microwave-Assisted Allylation of Acetals with Allyltrimethylsilane in the Presence of CuBr. Organic Chemistry Portal. [Link]

  • An Efficient Catalyst for Allylation of Aldehydes with Allyltributyltin | Request PDF. ResearchGate. [Link]

  • Chelation control in metal-assisted aldol addition reactions of .alpha.-N-halogenated imide enolates leading to predominantly anti stereoselectivity. An example of a stereocontrolled Darzens reaction. ACS Publications. [Link]

  • Barbier reaction - Wikipedia. Wikipedia. [Link]

  • Tsuji-Trost Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Indium in organic synthesis: indium-mediated allylation of carbonyl compounds. ACS Publications. [Link]

  • A Highly Enantioselective Indium-Mediated Allylation Reaction of Aldehydes. ACS Publications. [Link]

  • Allylation of Imines with Allyltrimethylsilane and Experimental Evidences for a Fluoride-Triggered Autocatalysis Mechanism of the Sakurai−Hosomi Reaction. ACS Publications. [Link]

  • Enhancing Synthesis: The Role of Allyltributyltin in Aldehyde Reactions. Xie-Feng. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Indium‐mediated allylation of carbonyl compounds in deep eutectic solvents. ResearchGate. [Link]

  • Indium-mediated allylation of aldehydes, ketones and sulfonimines with 2-(alkoxy)allyl bromides. NIH National Center for Biotechnology Information. [Link]

  • The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehydes and ketones. RSC Publishing. [Link]

  • Allyltributylstannane. ResearchGate. [Link]

  • Chelation enables selectivity control in enantioconvergent Suzuki–Miyaura cross-couplings on acyclic allylic systems. NIH National Library of Medicine. [Link]

  • Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. ACS Publications. [Link]

  • Organoindium chemistry - Wikipedia. Wikipedia. [Link]

  • Allylation of Acetals and Ketals with Allyltrimethylsilane Catalyzed by the Mixed Lewis Acid System AlBr 3 /CuBr. Sci-Hub. [Link]

  • Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review. RSC Publishing. [Link]

  • Mechanochemical indium(0)-mediated Barbier allylation of carbonyl compounds: unexpected immiscible water additive effect for hydrophobic reagents. RSC Publishing. [Link]

  • Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Frontiers. [Link]

  • Tsuji–Trost reaction - Wikipedia. Wikipedia. [Link]

  • Preparation of Allyl and Vinyl Silanes via the Palladium-Catalyzed Silylation of Terminal Olefins: A Silyl-Heck Reaction. NIH National Center for Biotechnology Information. [Link]

  • Stereocontrolled Barbier reactions for generation of homoallylic alcohols: New applications in the synthesis of natural product. Research Trends. [Link]

  • Catalytic allylation of native hexoses and pentoses in water with indium. ChemRxiv. [Link]

  • Metal-Mediated Barbier-Type Carbonyl Allylation Under Solvent-Free Conditions. Taylor & Francis Online. [Link]

  • Tsuji-Trost Allylation/Stereochemistry/CSIR 2020/Problem Solved/ChemOrgChem. YouTube. [Link]

  • Tsuji-Trost Allylation - NROChemistry. NROChemistry. [Link]

  • Hosomi-Sakurai Reaction - J&K Scientific LLC. J&K Scientific. [Link]

  • Mechanochemical indium(0)-mediated Barbier allylation of carbonyl compounds. RSC Publishing. [Link]

  • The introduction of the Barbier reaction into polymer chemistry. NIH National Center for Biotechnology Information. [Link]

  • Lewis Acid Catalyzed 1,4 Hosomi-Sakurai Addition of Allyl Groups to Chalcones and Other A, B-Unsaturated Compounds. Digital Commons @ IWU. [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Efficacy in the Hydrosilylation of Allyldimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of silicon chemistry, the hydrosilylation of allyldimethylsilane stands as a cornerstone reaction for the formation of valuable organosilicon compounds. This process, involving the addition of a silicon-hydride bond across the carbon-carbon double bond of this compound, is pivotal in the synthesis of functionalized silanes and the production of advanced silicone materials. The success of this transformation, however, is critically dependent on the choice of catalyst. This guide provides a comprehensive comparison of the efficacy of various catalyst systems, supported by experimental data and mechanistic insights, to aid researchers in making informed decisions for their synthetic endeavors.

The Central Role of Catalysis in Hydrosilylation

While thermodynamically favorable, the hydrosilylation of alkenes like this compound does not proceed without a catalyst.[1] Transition metal complexes are the most effective promoters of this reaction, facilitating the formation of a carbon-silicon bond with high efficiency and selectivity. The ideal catalyst should exhibit high activity, leading to high turnover numbers (TON) and turnover frequencies (TOF), while also providing excellent control over regioselectivity (α- vs. β-addition) and minimizing side reactions.

Comparative Analysis of Catalyst Systems

The following sections delve into the performance of the most prominent classes of catalysts for the hydrosilylation of this compound and related allyl compounds.

Platinum-Based Catalysts: The Industry Standard

Platinum complexes have long been the dominant catalysts in industrial hydrosilylation processes due to their high activity and efficiency.[2][3]

  • Speier's Catalyst (H₂PtCl₆): One of the earliest and most well-known hydrosilylation catalysts, Speier's catalyst is typically prepared as a solution of hexachloroplatinic acid in isopropanol.[4][5] While effective, it often requires an induction period for the in-situ reduction of Pt(IV) to the active Pt(0) species.[4] A significant drawback is its potential for promoting side reactions, which can lead to reduced selectivity.[3][6]

  • Karstedt's Catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex): Developed in the 1970s, Karstedt's catalyst is a highly active Pt(0) complex that has become a benchmark in the field.[1] It is renowned for its high solubility in organic solvents and its ability to catalyze hydrosilylation at low temperatures and low catalyst loadings (ppm levels).[2][7] Compared to Speier's catalyst, Karstedt's catalyst generally offers higher selectivity and does not require an induction period.[4][6] However, like other platinum catalysts, it can be susceptible to poisoning by certain functional groups.[7]

Mechanistic Insight: The Chalk-Harrod Mechanism

The catalytic cycle for platinum-catalyzed hydrosilylation is generally described by the Chalk-Harrod mechanism.[8] This mechanism involves the oxidative addition of the hydrosilane to the platinum(0) center, followed by coordination of the alkene, migratory insertion of the alkene into the Pt-H bond, and finally, reductive elimination of the alkylsilane product to regenerate the active catalyst.

Chalk_Harrod A Pt(0) Catalyst B Oxidative Addition of H-SiR₃ A->B + HSiR₃ C H-Pt(II)-SiR₃ B->C D Alkene Coordination C->D + Alkene E H-Pt(II)(Alkene)-SiR₃ D->E F Migratory Insertion E->F G R'CH₂CH₂-Pt(II)-SiR₃ F->G H Reductive Elimination G->H H->A + Product I Product R'CH₂CH₂SiR₃ H->I

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

A modified Chalk-Harrod mechanism has also been proposed, which involves the insertion of the alkene into the metal-silyl bond followed by reductive elimination of a C-H bond.[9][10]

Rhodium-Based Catalysts: A Selective Alternative

Rhodium complexes, particularly Wilkinson's catalyst, have emerged as valuable alternatives to platinum catalysts, often providing enhanced selectivity.[11]

  • Wilkinson's Catalyst (RhCl(PPh₃)₃): This rhodium(I) complex is a versatile catalyst for various organic transformations, including hydrosilylation.[11][12][13] Studies have shown that for the hydrosilylation of allyl chloride, a substrate prone to side reactions, Wilkinson's catalyst offers significantly better selectivity towards the desired hydrosilylated product compared to Speier's and Karstedt's catalysts.[9] While platinum catalysts may lead to a mixture of products, rhodium catalysts can favor the formation of the linear β-adduct.[9][14]

Mechanistic Considerations

The mechanism for rhodium-catalyzed hydrosilylation is believed to follow a pathway similar to the Chalk-Harrod mechanism.[9][15] The choice of ligands on the rhodium center can significantly influence the catalyst's activity and selectivity. For instance, the use of specific phosphine ligands can dramatically improve both the turnover number and the selectivity of the reaction.[9][14]

Rhodium_Catalysis cluster_0 Catalytic Cycle A [Rh(I)] B Oxidative Addition A->B + HSiR₃ C [H-Rh(III)-SiR₃] B->C D Alkene Coordination C->D + Alkene E [H-Rh(III)(Alkene)-SiR₃] D->E F Migratory Insertion E->F G [Alkyl-Rh(III)-SiR₃] F->G H Reductive Elimination G->H H->A + Product

Caption: Plausible catalytic cycle for Rhodium-catalyzed hydrosilylation.[15]

Iridium-Based Catalysts: Emerging Contenders

Iridium catalysts, such as Crabtree's catalyst, are gaining attention for their unique reactivity and selectivity in hydrosilylation reactions.[16][17] While less common than platinum and rhodium systems, they offer distinct advantages in certain applications. Iridium-catalyzed processes are the subject of ongoing research to better understand their mechanisms and optimize their performance.[16] Mechanistic studies suggest that iridium catalysts can also follow pathways with coexisting reaction mechanisms.

Other Transition Metal Catalysts

While platinum, rhodium, and iridium complexes are the most studied, catalysts based on other transition metals like palladium and ruthenium have also been explored for hydrosilylation.[18][19][20] Palladium catalysts, for example, have been successfully employed in the hydrosilylation of allenes to form allylsilanes.[19] The development of catalysts based on more earth-abundant and less expensive metals is an active area of research, driven by the desire for more sustainable chemical processes.[3]

Quantitative Performance Comparison

The efficacy of different catalysts is best illustrated through a direct comparison of their performance under similar reaction conditions. The following table summarizes key data from a comparative study on the hydrosilylation of allyl chloride with trichlorosilane, a reaction that shares many characteristics with the hydrosilylation of this compound.

Catalyst SystemCatalyst Loading (mol%)Temperature (°C)Time (h)Yield of Hydrosilylated Product (%)Selectivity (%)Reference
Speier's Catalyst0.560320~38[9][14]
Karstedt's Catalyst0.560315~53[9][14]
Karstedt's + IMes0.560353~79[9]
Wilkinson's Catalyst0.560326>84[9]
[Rh(μ-Cl)(dppbz)]₂0.5603>95>99[9]
[Rh(μ-Cl)(dppbzF)]₂0.0056020>95>99[9][14]

Data adapted from a study on the hydrosilylation of allyl chloride with trichlorosilane.[9][14] dppbz = 1,2-bis(diphenylphosphino)benzene, dppbzF = 1,2-bis(diphenylphosphino)-3,4,5,6-tetrafluorobenzene, IMes = 1,3-dimesitylimidazol-2-ylidene.

This data clearly demonstrates the superior selectivity of the rhodium-based catalysts, particularly those with tailored phosphine ligands, over the traditional platinum catalysts for this specific transformation.[9][14]

Experimental Protocols

Providing a standardized methodology is crucial for reproducible research. Below is a representative experimental protocol for the hydrosilylation of this compound using Karstedt's catalyst.

Protocol: Hydrosilylation of an Alkene with this compound using Karstedt's Catalyst

Materials:

  • This compound

  • Alkene substrate

  • Karstedt's catalyst solution (e.g., in xylene)

  • Anhydrous toluene (or other suitable solvent)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: Under an inert atmosphere, a dry Schlenk flask is charged with the alkene substrate and anhydrous toluene.

  • Catalyst Addition: A solution of Karstedt's catalyst is added to the reaction mixture via syringe to achieve the desired platinum concentration (typically 10-20 ppm relative to the reactants).[2]

  • Addition of this compound: this compound is added dropwise to the stirred solution at room temperature. An excess of the silane may be used to ensure complete reaction of the alkene.

  • Reaction Conditions: The reaction mixture is then heated to the desired temperature (e.g., 40-80 °C) and stirred for a specified period (e.g., 2-24 hours) under an inert atmosphere.[2][21]

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy, observing the disappearance of the Si-H signal.[21]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent and any excess volatile reagents are removed under reduced pressure. The crude product can then be purified, if necessary, by vacuum distillation.

Experimental_Workflow start Start prep Preparation: Charge flask with alkene and solvent under inert gas start->prep add_cat Add Karstedt's Catalyst prep->add_cat add_silane Add this compound (dropwise) add_cat->add_silane react Heat and Stir (e.g., 40-80°C, 2-24h) add_silane->react monitor Monitor Reaction (e.g., ¹H NMR) react->monitor monitor->react Incomplete workup Work-up: Cool, remove volatiles monitor->workup Complete purify Purification (e.g., Vacuum Distillation) workup->purify end End purify->end

Caption: A generalized experimental workflow for hydrosilylation.

Conclusion and Future Outlook

The choice of catalyst for the hydrosilylation of this compound is a critical parameter that dictates the efficiency, selectivity, and overall success of the reaction. While platinum-based catalysts like Karstedt's remain the workhorses of the industry due to their high activity, rhodium-based systems, particularly those with advanced ligand designs, offer compelling advantages in terms of selectivity, especially for substrates prone to side reactions.[9][14] The development of catalysts based on iridium and other earth-abundant metals continues to be a promising frontier, with the potential to provide more cost-effective and sustainable solutions for the synthesis of organosilicon compounds. As our understanding of the intricate reaction mechanisms deepens, so too will our ability to design next-generation catalysts with tailored properties to meet the ever-growing demands of the chemical and materials science industries.

References

  • Mechanistic insights into the iridium-catalyzed hydrosilylation of allyl compounds. (n.d.). Sci-Hub.
  • β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum C
  • Application Notes and Protocols for Hydrosilylation Reactions with Tetraallylsilane. (n.d.). Benchchem.
  • Hydrosilylation of allyl derivatives with T, D and M type hydrosilanes. (2025, August 6).
  • Karstedt's c
  • Karstedt catalysts. (n.d.).
  • Wilkinson's catalyst. (2024, January 15). American Chemical Society.
  • Plausible catalytic cycle for the Rh-catalysed hydrosilylation of allyl... (n.d.).
  • Selective hydrosilylation of allyl chloride with trichlorosilane. (2021, May 11). PMC - NIH.
  • Hydrosilylation C
  • Selective hydrosilylation of allyl chloride with trichlorosilane. (2021, May 11). PubMed.
  • Platinum Catalysts for Hydrosilation. (n.d.).
  • Crabtree's c
  • Synthesis of α-tertiary allylsilanes by palladium-catalyzed hydrosilylation of 1,1-disubstituted allenes. (2025, November 13).
  • Wilkinson's c
  • Properties of Wilkinson's C
  • Sustainable Catalysis: Movement Away from Precious Metals in Hydrosilyl
  • Investigations on the Hydrosilylation of Allyl Cyanide: Synthesis and Characterization of Cyanopropyl-Functionalized Silicones | Request PDF. (n.d.).
  • Platinum Complexes Catalyzed Hydrosilylation of Trichlorosilane and Allyl Chloride. (n.d.). wiser.ac.cn.
  • Ruthenium complex-catalyzed hydrosilylation of allyl chloride with trimethoxysilane. (1993, May 10). semanticscholar.org.
  • (PDF) Selective hydrosilylation of allyl chloride with trichlorosilane. (n.d.).
  • β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. (2025, August 7).
  • Developments in the Synthesis of Allylsilanes by Transition Metal-Catalyzed Silylation of 1,3-Dienes with Disilanes. (n.d.). acsonline.org.
  • Hydrosilylation of alkenes with tertiary silanes under mild conditions by Pt(II)-vinyl complex supported on modified rice straw biochar | Request PDF. (2025, August 6).
  • Biomimetic caged platinum catalyst for hydrosilylation reaction with high site selectivity. (2021, January 4). PMC - PubMed Central.
  • Identifying and minimizing side reactions during hydrosilylation of allyl cyanide. (n.d.). Benchchem.
  • Hydrosilylation of Allyl Ethers in the Presence of Platinum(II) Immobilized on Polymethylene Sulfide. (2025, August 10).
  • Platinum‐Based Heterogeneously Catalyzed Hydrosilyl
  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. (n.d.). PMC - PubMed Central - NIH.
  • Crabtree's catalyst-hydrogenation of olefins-homogeneous catalysis-mechanism-structure-applic
  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. (n.d.). MDPI.
  • Hydrosilyl
  • Iridium-catalyzed selective 1,2-hydrosilylation of N-heterocycles. (n.d.). RSC Publishing.
  • Mechanistic Studies of Palladium(II)-Catalyzed Hydrosilation and Dehydrogenative Silation Reactions | Journal of the American Chemical Society. (n.d.). pubs.acs.org.
  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. (n.d.). PMC - NIH.
  • Hydrosilylation. (2023, June 30). Chemistry LibreTexts.
  • Tsuji-Trost Reaction. (n.d.). Organic Chemistry Portal.

Sources

A Comparative Guide to the Validation of Analytical Methods for Allyldimethylsilane Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth comparison of validated analytical methods for the accurate quantification of allyldimethylsilane. As a volatile organosilicon compound with increasing relevance in organic synthesis and silicone polymer production, robust and reliable analytical methods are paramount for quality control, process monitoring, and research applications.[1] This document moves beyond a simple recitation of protocols to provide a detailed rationale for methodological choices, grounded in the principles of scientific integrity and adherence to international validation standards.

Introduction: The Analytical Challenge of this compound

This compound ((CH₃)₂SiH(CH₂CH=CH₂)) is a colorless, volatile liquid characterized by its reactive silicon-hydride and allyl groups.[1][2] Its high volatility and potential for hazardous polymerization in the presence of certain catalysts present unique challenges for its accurate quantification.[2] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose, ensuring reliability and consistency of results.[3][4][5]

This guide will focus on the validation of Gas Chromatography (GC) based methods, which are ideally suited for the analysis of volatile compounds like this compound. We will explore two common detector configurations: Flame Ionization Detection (FID) for routine quantification and Mass Spectrometry (MS) for confirmatory analysis and enhanced specificity.

Comparative Overview of Analytical Techniques

The selection of an analytical technique is a critical first step, dictated by the analyte's properties and the analytical objectives.

  • Gas Chromatography (GC): The gold standard for analyzing volatile and semi-volatile organic compounds. GC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For this compound, GC offers excellent resolution and sensitivity.

  • High-Performance Liquid Chromatography (HPLC): Generally less suitable for highly volatile compounds like this compound due to challenges in sample handling and potential for sample loss. While derivatization could be employed to make it amenable to HPLC analysis, this adds complexity and potential sources of error. Therefore, GC is the more direct and preferred technique.

Recommended GC Configurations
  • GC with Flame Ionization Detection (GC-FID): A robust and widely used technique for quantifying organic compounds.[6] The FID detector offers high sensitivity, a wide linear range, and good stability, making it ideal for routine quality control and assay determination.

  • GC with Mass Spectrometry (GC-MS): Provides a higher level of specificity by separating ions based on their mass-to-charge ratio.[6] This is invaluable for peak identification and confirmation, especially in complex matrices where co-eluting peaks might interfere with quantification by FID.

The following sections will detail the validation of both GC-FID and GC-MS methods for this compound quantification, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]

Validation of a GC-FID Method for this compound Quantification

This section outlines the experimental protocol and validation parameters for a GC-FID method suitable for the routine quantification of this compound.

Experimental Workflow

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis start Weigh this compound Standard dilution Serial Dilution in Heptane start->dilution injection Inject into GC dilution->injection sample_prep Prepare Sample Solution sample_prep->injection separation Separation on Stabilized Trifluoropropyl Methyl Polysiloxane Phase Column injection->separation detection Detection by FID separation->detection peak_integration Integrate Peak Area detection->peak_integration calibration Construct Calibration Curve peak_integration->calibration quantification Quantify this compound calibration->quantification

Caption: Workflow for this compound Quantification by GC-FID.

Detailed Experimental Protocol

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Autosampler for precise and repeatable injections.

  • Capillary column: Agilent J&W Select Silanes column (or equivalent stabilized trifluoropropyl methyl polysiloxane phase), 30 m x 0.32 mm ID, 4.0 µm film thickness. This thick film provides high retention for volatile silanes.[7]

Chromatographic Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (Split ratio 50:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium, constant flow at 1.5 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold at 200 °C for 5 minutes

  • Detector Temperature: 300 °C

  • Detector Gases: Hydrogen and Air, optimized for the instrument.

Standard and Sample Preparation:

  • Solvent Selection: Heptane is a suitable solvent for diluting silanes for GC analysis.[8][9][10]

  • Stock Standard Solution (approx. 1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dilute to volume with heptane and mix well.

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock standard solution with heptane to cover the expected concentration range of the samples. A typical range would be 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh an appropriate amount of the sample containing this compound and dilute with heptane to achieve a final concentration within the calibration range.

Method Validation Parameters (ICH Q2(R1))

The validation of an analytical method aims to demonstrate its suitability for the intended purpose.[5]

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Procedure: A solution of a blank (heptane) and a spiked sample (this compound in heptane) are injected.

  • Acceptance Criteria: The blank should show no interfering peaks at the retention time of this compound. The peak for this compound in the spiked sample should be pure and free from co-eluting peaks.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Analyze a minimum of five concentrations of the this compound standard across the desired range.[4] Plot the peak area response against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[3][4]

  • Procedure: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision when applied to samples at the extremes of the range.

  • Acceptance Criteria: The data for linearity, accuracy, and precision should meet the acceptance criteria within the defined range.

Accuracy: The closeness of the test results obtained by the method to the true value.

  • Procedure: Analyze samples of known concentration (prepared from a separate weighing of the reference standard) at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-assay precision):

    • Procedure: Perform six replicate injections of a standard solution at 100% of the target concentration.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the different sets of conditions should be ≤ 3.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure (based on the standard deviation of the response and the slope):

    • LOD = 3.3 * (standard deviation of the response / slope of the calibration curve)

    • LOQ = 10 * (standard deviation of the response / slope of the calibration curve)

  • Acceptance Criteria: The LOQ should be verified by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations to the chromatographic conditions, such as:

    • Oven temperature (± 2 °C)

    • Carrier gas flow rate (± 0.1 mL/min)

    • Split ratio (e.g., 45:1 and 55:1)

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area) should not be significantly affected, and the results should remain within the acceptance criteria for accuracy and precision.

Confirmatory Analysis by GC-MS

For unambiguous identification and in cases of complex matrices, GC-MS is the preferred method.

Experimental Workflow

GC_MS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation sample_prep Prepare Sample Solution in Heptane injection Inject into GC sample_prep->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization mass_analysis Mass Analysis (Scan or SIM) ionization->mass_analysis rrt Confirm Retention Time mass_analysis->rrt mass_spectrum Compare Mass Spectrum to Library/Standard mass_analysis->mass_spectrum confirmation Confirm Identity rrt->confirmation mass_spectrum->confirmation

Caption: Workflow for Confirmatory Analysis of this compound by GC-MS.

Key Considerations for GC-MS
  • Ionization: Electron Ionization (EI) at 70 eV is typically used, which generates reproducible fragmentation patterns for library matching.

  • Acquisition Mode:

    • Full Scan: Acquires a full mass spectrum over a defined range (e.g., m/z 35-350), which is useful for identifying unknown compounds and confirming the identity of the target analyte by comparing its spectrum to a reference or library.

    • Selected Ion Monitoring (SIM): Monitors only a few characteristic ions of this compound. This significantly increases sensitivity and is useful for trace-level quantification.

  • Identification Criteria: The identification of this compound is confirmed by comparing both the retention time and the mass spectrum of the peak in the sample to that of a known standard.[11]

Comparative Performance Data

The following table summarizes the expected performance characteristics of the validated GC-FID and GC-MS (in SIM mode) methods for the quantification of this compound.

Validation ParameterGC-FIDGC-MS (SIM Mode)Rationale for Performance
Specificity GoodExcellentMS provides structural information, ensuring unambiguous identification even with co-eluting peaks.
Linearity (r²) ≥ 0.999≥ 0.998Both detectors offer a wide linear response, with FID often being slightly more linear.
Range (µg/mL) 1 - 1000.1 - 20GC-FID has a wider linear dynamic range suitable for assay. GC-MS (SIM) is more sensitive, making it ideal for lower concentrations.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods provide high accuracy when properly calibrated.
Precision (RSD) ≤ 2.0% (Repeatability)≤ 5.0% (Repeatability)FID generally offers better precision due to its simpler operating principle.
Limit of Quantitation (LOQ) ~1 µg/mL~0.1 µg/mLThe selectivity of SIM mode in MS significantly lowers the detection and quantitation limits.
Robustness HighHighBoth methods are robust when using modern, well-maintained instrumentation.

Conclusion and Recommendations

The choice between GC-FID and GC-MS for the quantification of this compound depends on the specific analytical objective.

  • For routine quality control, assay, and purity determinations where the sample matrix is well-characterized, the validated GC-FID method is the recommended choice. It offers excellent linearity, accuracy, and precision, and is a cost-effective and robust technique.

  • For trace-level analysis, quantification in complex matrices, or for unambiguous confirmation of identity, the validated GC-MS method is superior. Its enhanced specificity and lower detection limits are critical in these applications.

Ultimately, a comprehensive approach may involve using GC-FID for routine quantification and GC-MS as a complementary technique for confirmatory testing and method development. The validation protocols and performance data presented in this guide provide a solid foundation for establishing reliable and scientifically sound analytical methods for this compound in any research or industrial setting.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • New Analytical Methods Quantify Siloxanes in Silicone Products. (n.d.). CES-Silicones Europe. [Link]

  • This compound, 95% Safety Data Sheet. (2015). Gelest, Inc. [Link]

  • Analysis of Silanes. (n.d.). Wasson-ECE Instrumentation. [Link]

  • Guidance Document: Analytical Methods for Determining Volatile Organic Compound Concentration and Other Parameters for the VOC Regulations. (2011). Environment Canada. [Link]

  • Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. (2000). Analyst, 125(5), 947-950. [Link]

  • Allyltrimethylsilane. (n.d.). Grokipedia. [Link]

  • Guidance Document: Analytical Methods for Determining VOC Concentrations and VOC Emission Potential for the Volatile Organic Compound Concentration Limits for Certain Products Regulations. (2023). Environment and Climate Change Canada. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency. [Link]

  • Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. (2013). Langmuir, 29(1), 144-151. [Link]

  • Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. (2000). Analyst, 125(5), 947-950. [Link]

  • Single-Laboratory Validation of a Method for the Determination of Select Volatile Organic Compounds in Foods by Using Vacuum Distillation with Gas Chromatography/Mass Spectrometry. (2011). Journal of AOAC International, 94(2), 570-580. [Link]

  • Select Silanes GC column. (n.d.). Agilent. [Link]

  • Validation of Volatile Organic Compound Analytical Data. (2020). Los Alamos National Laboratory. [Link]

  • Analytical Methods. (n.d.). Japan International Cooperation Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. [Link]

  • Clinical Application of Volatile Organic Compound Analysis for Detecting Infectious Diseases. (2014). Clinical Microbiology Reviews, 27(3), 449-473. [Link]

  • Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. (2000). Analyst, 125(5), 947-950. [Link]

  • Allyltrimethylsilane. (n.d.). PubChem. [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2018). Pharmaceuticals, 11(3), 66. [Link]

  • Allylchlorodimethylsilane. (n.d.). PubChem. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]

Sources

A Comparative Study of Allyldimethylsilane in Diverse Solvent Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of allyldimethylsilane's performance in various solvent systems. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to explain the underlying chemical principles that govern reactivity and selectivity. By understanding how solvent choice dictates reaction outcomes, you can unlock the full potential of this versatile reagent.

Introduction: The Critical Role of the Solvent

This compound [(CH₂)CHCH₂Si(CH₃)₂H] is a valuable organosilane reagent, widely employed in organic synthesis for the formation of carbon-carbon bonds. Its utility stems from the dual reactivity of the allyl group and the silicon-hydride bond, enabling participation in a range of transformations including hydrosilylation, and perhaps most notably, Lewis acid-mediated allylations of carbonyl compounds (the Hosomi-Sakurai reaction).[1][2]

The choice of solvent is a paramount, yet often underestimated, parameter in the successful application of this compound. The solvent not only dissolves reactants but also actively influences reaction rates, product distributions, and the stability of reactive intermediates. This guide will explore these effects through a comparative lens, examining the behavior of this compound in nonpolar, polar aprotic, and polar protic solvent systems.

The Influence of Solvent Polarity on Reactivity and Stability

The polarity of the solvent plays a crucial role in the stability of this compound and the intermediates it forms during a reaction. This compound is generally stable in sealed containers under a dry, inert atmosphere.[3] However, its reactivity, particularly the Si-H bond, can be influenced by the surrounding medium.

Polar Protic Solvents: These solvents, such as water and alcohols, possess O-H or N-H bonds and can act as hydrogen bond donors.[4] While this compound is insoluble in water, it can undergo hazardous reactions with protic materials like water and alcohols in the presence of alkalis, metal salts (e.g., aluminum chloride), or precious metals (e.g., platinum), leading to the generation of hydrogen gas.[3] This reactivity can lead to undesired side reactions and decomposition of the reagent. For instance, in the presence of a protic solvent, protodesilylation can be a competing side reaction in Lewis acid-mediated allylations.[5]

Polar Aprotic Solvents: These solvents, including dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN), have significant dipole moments but lack O-H or N-H bonds.[4] They are generally good solvents for a wide range of organic compounds and are often the solvents of choice for reactions involving allylsilanes. Dichloromethane is a common solvent for the Hosomi-Sakurai reaction.[6] Polar aprotic solvents can stabilize charged intermediates, which can be beneficial in certain reaction mechanisms.

Nonpolar Solvents: Solvents like hexane and toluene have low dielectric constants and small or zero dipole moments.[4] They are less interactive with polar reagents and intermediates. In some cases, the use of nonpolar solvents can be advantageous in preventing unwanted side reactions or influencing the selectivity of a reaction.

Comparative Analysis of Key Reactions

To illustrate the practical implications of solvent choice, we will examine two key reactions of this compound: the Lewis acid-mediated allylation of an aldehyde and platinum-catalyzed hydrosilylation.

Lewis Acid-Mediated Allylation of Benzaldehyde

The Hosomi-Sakurai reaction is a cornerstone of allylsilane chemistry.[1][2] In this reaction, a Lewis acid activates a carbonyl compound, making it susceptible to nucleophilic attack by the allyl group of the silane. The reaction proceeds through a β-silyl carbocation intermediate, the stability of which is crucial for the reaction's success.[1]

The choice of solvent can significantly impact the stability of this carbocation and the overall efficiency of the reaction.

Table 1: Comparative Yields for the Allylation of Benzaldehyde with this compound in Different Solvents

Solvent ClassSolventDielectric Constant (approx.)Typical Yield (%)
NonpolarHexane1.9Moderate
Polar AproticDichloromethane (DCM)9.1High
Polar AproticTetrahydrofuran (THF)7.6High
Polar ProticEthanol24.6Low to Moderate

Note: Yields are illustrative and can vary based on specific reaction conditions.

Mechanistic Insights:

The high yields observed in polar aprotic solvents like DCM and THF can be attributed to their ability to dissolve the reactants and the Lewis acid-aldehyde complex effectively, while also stabilizing the transient β-silyl carbocation intermediate without directly participating in the reaction.

In contrast, the lower yield in a nonpolar solvent like hexane may be due to poorer solubility of the polar intermediates. In a polar protic solvent such as ethanol, the solvent molecules can compete with the allylsilane as nucleophiles, leading to side products. Furthermore, the strong solvation of the Lewis acid by the protic solvent can reduce its catalytic activity.

Experimental Protocols

General Considerations for Handling this compound

This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[3] It is sensitive to moisture and should be stored under an inert atmosphere. Reactions should be carried out under anhydrous conditions using dry solvents and glassware.

Representative Protocol for the Allylation of Benzaldehyde in Dichloromethane (Polar Aprotic)

This protocol is adapted from established procedures for the Hosomi-Sakurai reaction.[6]

Materials:

  • Benzaldehyde

  • This compound

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of benzaldehyde (1.0 mmol) in anhydrous DCM (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add titanium tetrachloride (1.0 mmol) to the stirred solution.

  • After stirring for 5 minutes, add this compound (1.2 mmol) dropwise via the dropping funnel.

  • Continue stirring at -78 °C for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the corresponding homoallylic alcohol.

Investigative Protocol for the Allylation of Benzaldehyde in Hexane (Nonpolar)

Procedure: Follow the same procedure as in 4.2, substituting anhydrous hexane for anhydrous DCM. Note that the solubility of the reactants and intermediates may be lower, potentially requiring longer reaction times or adjustments in concentration.

Investigative Protocol for the Allylation of Benzaldehyde in Ethanol (Polar Protic)

Procedure: Follow the same procedure as in 4.2, substituting anhydrous ethanol for anhydrous DCM. Be aware of potential side reactions, such as the formation of benzaldehyde diethyl acetal. The Lewis acid may also react with the ethanol, necessitating a higher catalyst loading.

Spectroscopic Analysis: The Solvent's Fingerprint in NMR

The solvent can influence the chemical shifts of this compound in ¹H NMR spectroscopy. This is due to solvent-solute interactions and the magnetic anisotropy of the solvent molecules.

Table 2: Predicted ¹H NMR Chemical Shifts (ppm) of this compound in Different Deuterated Solvents

ProtonCDCl₃ (Polar Aprotic)C₆D₆ (Nonpolar)DMSO-d₆ (Polar Aprotic)
Si-H~3.8~3.7~3.9
=CH-~5.8~5.9~5.8
=CH₂~4.9~5.0~4.9
-CH₂-~1.6~1.7~1.5
Si-(CH₃)₂~0.1~0.2~0.0

Note: These are approximate values and can be influenced by concentration and temperature.

Interpretation: The upfield shift of the signals in benzene-d₆ is a classic example of the aromatic solvent-induced shift (ASIS) effect, where the solute molecule experiences the shielding cone of the aromatic solvent. In contrast, the chemical shifts in the more polar solvents, CDCl₃ and DMSO-d₆, are generally found further downfield.

Visualization of Reaction Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key mechanistic steps and experimental workflows.

Hosomi-Sakurai Reaction Mechanism

Hosomi_Sakurai Reactants Aldehyde + this compound ActivatedComplex Activated Aldehyde-Lewis Acid Complex Reactants->ActivatedComplex Coordination Attack Nucleophilic Attack Reactants->Attack LewisAcid Lewis Acid (e.g., TiCl4) LewisAcid->ActivatedComplex ActivatedComplex->Attack Intermediate β-Silyl Carbocation Intermediate Attack->Intermediate Elimination Elimination of Silyl Group Intermediate->Elimination Product Homoallylic Alcohol Elimination->Product

Caption: Mechanism of the Lewis acid-mediated Hosomi-Sakurai reaction.

Experimental Workflow for Comparative Study

Workflow Start Start: Prepare Reactants and Solvents Solvent1 Reaction in Hexane (Nonpolar) Start->Solvent1 Solvent2 Reaction in DCM (Polar Aprotic) Start->Solvent2 Solvent3 Reaction in Ethanol (Polar Protic) Start->Solvent3 Workup Quenching and Extraction Solvent1->Workup Solvent2->Workup Solvent3->Workup Purification Column Chromatography Workup->Purification Analysis Yield Determination and Spectroscopic Analysis (NMR) Purification->Analysis Comparison Comparative Analysis of Results Analysis->Comparison

Caption: Experimental workflow for the comparative study of this compound.

Conclusion and Future Outlook

This guide has demonstrated that the choice of solvent is a critical determinant in the outcome of reactions involving this compound. Polar aprotic solvents, such as dichloromethane and tetrahydrofuran, generally provide a favorable environment for Lewis acid-mediated allylations by effectively dissolving reactants and stabilizing key intermediates. Nonpolar solvents may be useful in specific applications where minimizing polarity is desired, though solubility can be a limiting factor. Polar protic solvents often lead to reduced yields and side reactions due to their nucleophilicity and ability to deactivate Lewis acids.

Future research in this area could focus on the development of novel catalyst systems that are tolerant of a wider range of solvents, including greener and more sustainable options. A deeper quantitative understanding of solvent effects on reaction kinetics and selectivity will continue to be a valuable pursuit for the optimization of synthetic methodologies.

References

  • Gelest, Inc. (2015). This compound, 95% Safety Data Sheet. Retrieved from [Link]

  • NROChemistry. (2021, October 23). Sakurai Allylation [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

Sources

The Modern Synthesizer's Guide: Elevating Allylation Chemistry with Allyldimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of molecular complexity, the allylation reaction stands as a fundamental and powerful tool for carbon-carbon bond formation. This reaction is central to the synthesis of a vast array of natural products and pharmaceutical agents. Historically, the synthetic chemist's toolkit for allylation has been dominated by highly reactive organometallic species. While effective, these traditional reagents are often fraught with challenges that limit their applicability, particularly in the context of intricate, multi-functionalized molecules. The advent of allyldimethylsilane, and its cornerstone role in the Hosomi-Sakurai reaction, represents a significant leap forward, offering a milder, more selective, and broadly compatible alternative. This guide provides a detailed, evidence-based comparison to illuminate the distinct advantages of this compound for the modern researcher and drug development professional.

The Old Guard: A Critical Look at Traditional Allylating Agents

Conventional allylation methodologies have heavily relied on potent nucleophiles such as allyl Grignard reagents (allyl-MgX) and allyllithium. Their high reactivity, a consequence of the polarized metal-carbon bond, is a double-edged sword. While driving the desired transformation, it also leads to a number of significant drawbacks:

  • Low Functional Group Tolerance: The pronounced basicity of these reagents renders them incompatible with a wide range of common functional groups, including esters, ketones, nitriles, and even acidic protons in the substrate. This necessitates the use of often cumbersome protection-deprotection sequences, adding steps and reducing overall synthetic efficiency.

  • Side Reactions: The high basicity can also lead to undesired side reactions, such as enolization of carbonyl compounds, which competes with the desired nucleophilic addition.

  • Poor Regio- and Stereoselectivity: The reactions of substituted allyl Grignard and allyllithium reagents with electrophiles can often result in mixtures of regioisomers and diastereomers, complicating purification and reducing the yield of the desired product.

Allylboronates offer a milder alternative with improved selectivity. However, their preparation can be multi-step, and they often require stoichiometric amounts of Lewis acids for activation, which can introduce new compatibility issues with sensitive substrates and complicate product isolation.

A New Era of Precision: The this compound Advantage

This compound has emerged as a superior reagent for a multitude of allylation reactions, most notably the Hosomi-Sakurai reaction. This reaction involves the Lewis acid-catalyzed addition of this compound to an electrophile, a process that showcases the unique advantages conferred by the silicon atom.

Core Advantages of this compound:
  • Exceptional Functional Group Tolerance: this compound is a neutral, non-basic reagent, making it compatible with a broad spectrum of functional groups. This attribute is critical in the late-stage functionalization of complex molecules, where the preservation of existing functionality is paramount.

  • High Regioselectivity: The Hosomi-Sakurai reaction exhibits remarkable regioselectivity, with the electrophile consistently adding to the γ-carbon of the allyl silane. This is a direct result of the "beta-silicon effect," where the silicon atom stabilizes the developing positive charge at the β-position in the transition state.

  • Stereochemical Control: The reaction offers excellent opportunities for stereocontrol. Diastereoselectivity can be achieved with chiral substrates, and the use of chiral Lewis acids can induce high levels of enantioselectivity.

  • Mild and Controllable Reaction Conditions: Allylations with this compound are typically performed under mild, non-protic conditions, which helps to preserve the integrity of sensitive substrates and stereocenters.

  • Stability and Ease of Handling: this compound is a stable, distillable liquid that is significantly easier and safer to handle than pyrophoric reagents like allyllithium.

Performance in Focus: A Comparative Overview

The superiority of this compound is not merely theoretical; it is substantiated by a wealth of experimental data from the chemical literature.

Allylating AgentTypical SubstrateTypical ConditionsKey AdvantagesKey Disadvantages
This compound Aldehydes, Ketones, IminesLewis Acid (e.g., TiCl₄), CH₂Cl₂, -78 °C to rtExcellent functional group tolerance, high regioselectivity, high stereoselectivity, mild conditions, stable reagent.Requires a stoichiometric Lewis acid promoter.
Allyl Grignard Reagent Aldehydes, KetonesEthereal solvent (THF, Et₂O), 0 °C to rtReadily prepared, highly reactive.Highly basic, poor functional group tolerance, potential for side reactions (enolization), lower regioselectivity.
Allyllithium Aldehydes, KetonesEthereal solvent (THF, Et₂O), -78 °C to rtHighly reactive.Extremely basic and pyrophoric, very poor functional group tolerance, significant safety concerns.
Allylboronate Esters Aldehydes, KetonesOften requires heating or Lewis acid catalysisMilder than Grignard/lithium reagents, good stereoselectivity.Multi-step preparation, can require harsh conditions for transmetalation.

Delving into the Mechanism: The Hosomi-Sakurai Reaction

The remarkable efficiency and selectivity of this compound in the Hosomi-Sakurai reaction can be understood by examining its mechanism.

Hosomi_Sakurai_Mechanism reagents This compound + Electrophile (E=O) + Lewis Acid (LA) activation Activation of Electrophile E=O-LA reagents->activation attack Nucleophilic Attack intermediate β-Silyl Carbocation Intermediate attack->intermediate C-C Bond Formation elimination Elimination of Silyl Group product Allylated Product intermediate->product elimination->product Formation of C=C bond

Figure 1. Mechanism of the Hosomi-Sakurai Reaction.

The reaction is initiated by the coordination of the Lewis acid to the electrophile (e.g., a carbonyl group), which increases its electrophilicity. The π-bond of the allylsilane then acts as a nucleophile, attacking the activated electrophile. This attack is highly regioselective, leading to the formation of a carbocationic intermediate where the positive charge is located at the β-position relative to the silicon atom. This β-silyl carbocation is significantly stabilized by hyperconjugation with the carbon-silicon bond. Finally, elimination of the silyl group, typically facilitated by a nucleophile from the reaction medium, results in the formation of a new carbon-carbon double bond and yields the final allylated product.

Experimental Protocols: A Practical Guide

To provide a tangible comparison, detailed experimental protocols for the allylation of benzaldehyde with this compound and an allyl Grignard reagent are presented below.

Protocol 1: Hosomi-Sakurai Allylation of Benzaldehyde with this compound

Materials:

  • Benzaldehyde

  • This compound

  • Titanium(IV) chloride (TiCl₄)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer is charged with anhydrous dichloromethane (50 mL) and cooled to -78 °C in a dry ice/acetone bath.

  • To the cooled solvent, add freshly distilled benzaldehyde (1.0 g, 9.4 mmol).

  • Slowly add titanium(IV) chloride (1.1 mL, 10 mmol) dropwise via syringe. The solution will turn yellow.

  • After stirring for 5 minutes, add this compound (1.5 mL, 9.4 mmol) dropwise over 10 minutes.

  • The reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 25 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: 10:1 hexanes/ethyl acetate) to afford the desired homoallylic alcohol.

Hosomi_Sakurai_Workflow start Start: Prepare Inert Reaction Setup add_solvent Add Anhydrous CH₂Cl₂ and Cool to -78 °C start->add_solvent add_aldehyde Add Benzaldehyde add_solvent->add_aldehyde add_lewis_acid Add TiCl₄ Dropwise add_aldehyde->add_lewis_acid add_silane Add this compound Dropwise add_lewis_acid->add_silane react Stir at -78 °C, then Warm to RT add_silane->react quench Quench with Saturated NaHCO₃ react->quench workup Extraction and Washing quench->workup purify Dry, Concentrate, and Purify workup->purify end End: Isolated Homoallylic Alcohol purify->end

Figure 2. Experimental workflow for the Hosomi-Sakurai allylation.

Protocol 2: Allylation of Benzaldehyde with Allyl Grignard Reagent

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous diethyl ether (Et₂O)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Iodine crystal (for initiation)

  • Standard glassware for Grignard reactions

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and a nitrogen inlet is charged with magnesium turnings (0.25 g, 10.3 mmol).

  • A small crystal of iodine is added to the flask. The flask is gently warmed with a heat gun until violet vapors are observed, then allowed to cool.

  • Anhydrous diethyl ether (10 mL) is added to the flask.

  • A solution of allyl bromide (0.87 mL, 10 mmol) in anhydrous diethyl ether (10 mL) is placed in the dropping funnel. A small portion of this solution is added to the magnesium turnings. The reaction is initiated, as evidenced by the disappearance of the iodine color and gentle refluxing.

  • The remaining allyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 30 minutes.

  • The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath.

  • A solution of benzaldehyde (0.9 g, 8.5 mmol) in anhydrous diethyl ether (10 mL) is added dropwise to the Grignard reagent.

  • The reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional hour.

  • The reaction is quenched by the slow, careful addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 20 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

Conclusion: A Clear Advancement in Synthetic Strategy

References

  • Hosomi, A.; Sakurai, H. Syntheses of γ,δ-unsaturated alcohols from allylsilanes and carbonyl compounds in the presence of titanium tetrachloride. Tetrahedron Letters1976 , 17 (15), 1295–1298. [Link]

  • Fleming, I.; Dunoguès, J.; Smithers, R. The Electrophilic Substitution of Allylsilanes and Vinylsilanes. Organic Reactions1989 , 37, 57-575. [Link]

  • Denmark, S. E.; Fu, J. Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews2003 , 103 (8), 2763–2794. [Link]

  • Lade, J. J.; Pardeshi, S. D.; Vadagaonkar, K. S.; Murugan, K.; Chaskar, A. C. The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehydes and ketones. RSC Advances2017 , 7 (14), 8011-8033. [Link]

  • Yus, M.; González-Gómez, J. C.; Foubelo, F. Catalytic Enantioselective Allylation of Carbonyl Compounds and Imines. Chemical Reviews2011 , 111 (12), 7774–7854. [Link]

A Senior Application Scientist's Guide to Cross-Validation of Experimental Results Using Computational Modeling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the convergence of computational modeling and experimental biology represents a paradigm shift. Gone are the days of relying solely on time-consuming, often expensive, wet-lab experiments. Today, a powerful synergy exists: in silico (computational) models provide predictive power that guides and refines in vitro (laboratory) and in vivo (organismal) research, while experimental data provides the essential "ground truth" to validate and enhance the models.[1][2] This guide provides an in-depth look at the principles and practices of this iterative and self-validating workflow, a cornerstone of modern, efficient, and robust scientific discovery.

Foundational Concepts: The In Silico & In Vitro Partnership

At its heart, this process is about creating a dialogue between prediction and reality.

  • In Silico Modeling: This refers to any biological experiment performed on a computer.[2] These methods range from molecular docking, which predicts how a drug molecule might bind to a protein target, to complex systems biology models that simulate entire signaling pathways.[7][8] The primary advantage is speed; thousands of compounds or conditions can be screened virtually in a fraction of the time and cost of traditional methods.[2][4]

  • Experimental Validation: This involves laboratory-based experiments to test the predictions generated by computational models.[9] These can be biochemical assays, cell-based studies (in vitro), or experiments in animal models (in vivo). This step is non-negotiable as it provides the real-world data needed to confirm, reject, or refine the computational hypotheses.[4][10]

  • Cross-Validation: This is the process of rigorously comparing the predictions of a computational model against experimental data.[5][11] The goal is to assess how well the model's predictions generalize to a real biological system.[11] Strong correlation increases confidence in the model's predictive power for future, untested scenarios.

This relationship is not linear but cyclical. Discrepancies between computational predictions and experimental outcomes are not failures; they are opportunities. They reveal the limitations of the current model and provide the necessary data to improve it in an iterative refinement process.[12]

The Iterative Cross-Validation Workflow

A robust cross-validation strategy follows a structured, cyclical path. This iterative process ensures that both computational and experimental efforts are focused and mutually informative.

G cluster_0 A 1. Hypothesis Generation (Existing Data & Literature) B 2. Computational Model Development & Simulation A->B Inform C 3. Design of Validation Experiments B->C Predict & Prioritize D 4. In Vitro / In Vivo Experimentation C->D Guide E 5. Cross-Validation: Compare Predictions vs. Results D->E Provide Data E->A Confirm/Reject Hypothesis F 6. Model Refinement (or New Hypothesis) E->F Analyze Discrepancy F->B Iterate & Improve

The iterative workflow of computational and experimental cross-validation.

Causality Behind the Workflow:

  • Hypothesis Generation: Every project begins with a question. This is informed by existing literature, prior experimental data, and biological rationale. For instance, "Does inhibiting Protein Kinase X (PKX) represent a viable strategy for treating cancer type Y?"

  • Computational Modeling: Instead of immediately screening thousands of compounds against PKX in the lab, a computational model is built. This could be a 3D structural model of PKX used for molecular docking.[4] This allows for the rapid virtual screening of millions of potential drug candidates to identify those with the highest predicted binding affinity. This step predicts which experiments are most likely to succeed, saving immense resources.

  • Experimental Design: The top-ranking virtual hits from the in silico screen are prioritized for synthesis and experimental testing. The computational predictions directly inform the design of the experiment, focusing efforts on a smaller, more promising set of candidates.

  • Experimentation: The prioritized compounds are tested in a relevant in vitro assay (e.g., a kinase activity assay) to measure their actual inhibitory effect on PKX. This step generates the crucial "ground truth" data.

  • Cross-Validation: The experimental results (e.g., IC50 values) are directly compared to the computational predictions (e.g., docking scores). Statistical methods like calculating correlation coefficients are used to quantify the model's predictive accuracy.[5]

  • Model Refinement: If the correlation is poor, the analysis focuses on why. Were the docking parameters incorrect? Is the protein structure model flawed? The experimental data provides the feedback needed to refine the computational model.[13][14][15] This improved model is then used to re-screen compounds or generate new hypotheses, restarting the cycle with a more accurate predictive tool.

Case Study: Development of a Novel Kinase Inhibitor

Let's illustrate this with a practical, albeit hypothetical, example targeting "Protein Kinase X" (PKX), a protein implicated in tumor growth.

Objective: Identify a potent and selective inhibitor for PKX.

Step 1 & 2: Virtual Screening with Molecular Docking

A high-resolution crystal structure of PKX is obtained. A computational model is used to perform a virtual screen of a 1-million compound library. The model predicts the binding affinity (Docking Score) for each compound. A lower score indicates a better-predicted fit.

Step 3 & 4: Experimental Design and In Vitro Validation

Based on the docking scores and chemical diversity, the top 5 candidates are selected for laboratory testing. These compounds are synthesized or purchased and tested in a biochemical assay to determine their half-maximal inhibitory concentration (IC50) against PKX. A lower IC50 value indicates higher potency.

Step 5: Cross-Validation and Data Comparison

The results are compiled and compared.

Compound IDComputational Prediction (Docking Score)Experimental Result (IC50 in nM)
Cmpd-001-10.550
Cmpd-002-9.8250
Cmpd-003-9.5150
Cmpd-004-8.2> 10,000
Cmpd-005-10.180

Analysis: There is a promising, but not perfect, correlation. Cmpd-001 and Cmpd-005, the best-scoring compounds, are indeed the most potent experimentally. However, Cmpd-004, which had a moderate score, was inactive. This discrepancy is key.

Step 6: Model Refinement

The analysis of Cmpd-004 reveals it may adopt an unexpected binding pose that the initial docking protocol did not account for. This insight is used to refine the model's parameters. The refined model is now more accurate. This iterative process of prediction, testing, and refinement leads to a computational tool with higher fidelity to real-world biology, ultimately accelerating the discovery of a lead compound.

Detailed Protocol: Validating a Predicted Kinase Inhibitor

This protocol outlines a standard biochemical assay to determine the IC50 value of a compound predicted from a computational screen.

Protocol: In Vitro Kinase Activity Assay (Luminescent)

Objective: To measure the potency of a test compound in inhibiting the enzymatic activity of Protein Kinase X (PKX).

Principle: This assay measures the amount of ATP remaining in solution after a kinase reaction. Active kinase consumes ATP to phosphorylate its substrate. Inhibition of the kinase results in less ATP consumption, leading to a higher luminescent signal.

Materials:

  • Recombinant human PKX enzyme

  • Kinase substrate peptide

  • ATP (Adenosine Triphosphate)

  • Test Compounds (dissolved in DMSO)

  • Kinase reaction buffer

  • Kinase detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Luminometer plate reader

Methodology:

  • Compound Preparation:

    • Perform a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM).

    • Include a "DMSO only" control (negative control, 0% inhibition) and a "no enzyme" control (positive control, 100% inhibition).

  • Reaction Setup (in a 96-well plate):

    • Add 5 µL of kinase reaction buffer to all wells.

    • Add 1 µL of the diluted test compound or DMSO control to the appropriate wells.

    • Add 2 µL of the PKX enzyme/substrate mixture to all wells except the "no enzyme" control.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Kinase Reaction:

    • Add 2 µL of ATP solution to all wells to start the reaction.

    • Incubate the plate at room temperature for 60 minutes. The specific time may vary depending on the enzyme's activity.

  • Signal Detection:

    • Add 10 µL of the kinase detection reagent to all wells. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP present.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Test - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme)).

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

This self-validating protocol, with its clear positive and negative controls, provides the robust, quantitative data needed to reliably assess the accuracy of the preceding in silico predictions.

Challenges and Authoritative Grounding

The path of cross-validation is not without its challenges. It is crucial to be aware of potential pitfalls:

  • Model Inadequacy: The computational model may be too simplistic or based on flawed assumptions, a concept known as structural uncertainty.[16] It is imperative to acknowledge that all models are approximations of reality.[16]

  • Experimental Noise: Biological experiments have inherent variability.[5] Careful experimental design, including proper controls and replicates, is essential to generate high-quality data for validation.

  • Data Mismatches: The conditions of the computational simulation may not accurately reflect the conditions of the experiment (e.g., pH, salt concentration). Aligning these parameters is critical for a meaningful comparison.[17]

To navigate these challenges, grounding claims in authoritative sources is paramount. For instance, when parameterizing a molecular dynamics simulation, one should refer to validated force fields published in peer-reviewed journals. Similarly, experimental protocols should be based on established, standardized methods to ensure reproducibility.[5]

Conclusion: A Symbiotic Future

The integration of computational modeling and experimental validation is no longer a niche specialty but a core component of modern drug discovery and biomedical research.[1] This iterative, self-correcting workflow allows researchers to fail faster, cheaper, and more informatively in the virtual world, ensuring that precious laboratory resources are directed toward the most promising avenues.[8] By enforcing rigor in both the computational and experimental arms of a project, and by critically evaluating the points of convergence and divergence, we can build more robust models, generate more reliable data, and ultimately, accelerate the journey from hypothesis to therapeutic reality.

References

  • Fiveable. (n.d.). Validation of computational results with experimental data. Computational Chemistry Class Notes.
  • van der Graaf, P. H., & Benson, N. (2011). Good Practices in Model-Informed Drug Discovery and Development. CPT: Pharmacometrics & Systems Pharmacology. Retrieved from [Link]

  • Al-Harbi, S., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Brown, A. S. (2020). Validation approaches for computational drug repurposing: a review. Carolina Digital Repository. Retrieved from [Link]

  • Pathak, S., et al. (2025). Integrating Computational and Experimental Approaches in 21st Century Drug Design. Journal of Drug Discovery and Health Sciences. Retrieved from [Link]

  • Schenck, C. (2020). How to Lie With Computational Predictive Models in Drug Discovery. DrugDiscovery.NET. Retrieved from [Link]

  • Bernasconi, M., et al. (2025). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. ACS Chemical Neuroscience. Retrieved from [Link]

  • Madaan, A., et al. (2023). Self-Refine: Iterative Refinement with Self-Feedback. ResearchGate. Retrieved from [Link]

  • Madaan, A., et al. (2023). Iterative Refinement with Self-Feedback. OpenReview. Retrieved from [Link]

  • Xue, E., et al. (2025). IMPROVE: Iterative Model Pipeline Refinement and Optimization Leveraging LLM Agents. arXiv. Retrieved from [Link]

  • Food and Drug Administration. (n.d.). Successes and Opportunities in Modeling & Simulation for FDA. FDA.gov. Retrieved from [Link]

  • Friston, K., et al. (2016). The promises and pitfalls of applying computational models to neurological and psychiatric disorders. Brain. Retrieved from [Link]

  • Madaan, A., et al. (2023). Self-Refine: Iterative Refinement with Self-Feedback. arXiv. Retrieved from [Link]

  • Bailey, C., et al. (2014). Validation of Computational Models in Biomechanics. Journal of the American Academy of Orthopaedic Surgeons. Retrieved from [Link]

  • National Research Council. (2012). Research Challenges in Modeling & Simulation for Engineering Complex Systems. The National Academies Press. Retrieved from [Link]

  • Du, X., et al. (2020). A Review on Applications of Computational Methods in Drug Screening and Design. Molecules. Retrieved from [Link]

  • Carley, K. M. (1996). Validating Computational Models. SCS Technical Report Collection. Retrieved from [Link]

  • Hasan, M. M., et al. (2024). Exploring the potential of computer simulation models in drug testing and biomedical research: a systematic review. Frontiers in Pharmacology. Retrieved from [Link]

  • Mohammadi, F. (2021). Cross-validation. ScienceDirect. Retrieved from [Link]

  • Wilson, R. C., & Collins, A. G. (2019). Ten simple rules for the computational modeling of behavioral data. eLife. Retrieved from [Link]

  • Viceconti, M., et al. (2025). The computational model lifecycle: Opportunities and challenges for computational medicine in the healthcare ecosystem. Journal of the Royal Society Interface. Retrieved from [Link]

  • Klipp, E. (2015). Computational modeling of drug response with applications to neuroscience. Dialogues in Clinical Neuroscience. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-validation (statistics). Retrieved from [Link]

  • Chem Help ASAP. (2023, August 17). in silico assays & screening for drug binding [Video]. YouTube. Retrieved from [Link]

  • ZeClinics. (2022, March 16). Differences between in vitro, in vivo and in silico assays in preclinical research. Retrieved from [Link]

  • Li, X., et al. (2021). Computational Experiments: Past, Present and Future. arXiv. Retrieved from [Link]

  • Luckow, A., & Jha, S. (2020). Iterative Research Approach: Using an iterative feedback loop of... ResearchGate. Retrieved from [Link]

  • PETA International Science Consortium Ltd. (2021, May 19). Day 1 of 3: Using In Silico and In Vitro Approaches for Next Generation Risk Assessment of Potential [Video]. YouTube. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Allyldimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

As a cornerstone of modern synthetic chemistry, particularly in creating carbon-carbon bonds and specialized siloxane polymers, allyldimethylsilane is a versatile and powerful reagent.[1] However, its utility is matched by a hazardous profile that demands rigorous and informed handling, especially concerning its disposal. This guide moves beyond mere procedural checklists to instill a deep, causal understanding of the principles governing the safe management and disposal of this compound waste. Our objective is to empower researchers with the expertise to implement self-validating safety protocols, ensuring that every step is deliberate, understood, and executed with the highest degree of safety.

Core Hazard Profile & Immediate Safety Imperatives

Before any handling or disposal is considered, a complete understanding of the inherent risks of this compound is paramount. Its hazardous nature is multifaceted, centered on its extreme flammability and specific reactivity.

Table 1: this compound Hazard Summary

Hazard Category Description Mitigation & Rationale
Extreme Flammability Classified as a highly flammable liquid and vapor with a flash point of -20°C.[1] Vapors are heavier than air and can form explosive mixtures with it.[2] Work exclusively in a certified chemical fume hood. All potential ignition sources—sparks, open flames, hot surfaces—must be eliminated.[2][3] Use only explosion-proof electrical equipment and non-sparking tools.[2][4] All containers and equipment must be grounded and bonded to prevent static discharge.[2]
Chemical Reactivity Reacts with protic materials (water, alcohols) and alkalis, especially in the presence of metal salts or precious metals, to generate flammable hydrogen gas.[2] Incompatible with strong oxidizing agents and strong bases.[4] Maintain in sealed containers under a dry, inert atmosphere (e.g., Nitrogen or Argon). [2] This prevents both premature reaction with atmospheric moisture and the creation of a flammable atmosphere inside the container. Segregate from all incompatible materials.[2][4]

| Health Hazards | May cause irritation to the skin, eyes, and respiratory tract.[2] While acute toxicity is not its primary danger, direct contact and inhalation should be avoided. | Mandatory Personal Protective Equipment (PPE) is required. This includes flame-retardant lab coats, chemical splash goggles, a face shield, and chemical-resistant gloves (e.g., nitrile). All handling of open containers must occur within a fume hood.[2][5] |

The Disposal Decision Workflow

The guiding principle for the disposal of this compound is risk minimization. The primary and most recommended pathway is to consign all waste, including contaminated materials and empty containers, to a licensed hazardous waste disposal facility. In-laboratory neutralization is an alternative only for treating residual amounts in rinsed glassware and should only be performed by personnel experienced with handling reactive chemicals.

DisposalWorkflow cluster_start cluster_main start This compound Waste Generated decision1 Bulk Liquid Waste or Contaminated Solids? start->decision1 proc_licensed Primary Path: Collect for Licensed Disposal decision1->proc_licensed  Yes (Bulk) decision2 Residual Amount in Glassware? decision1->decision2 No (Residual)   decision2->proc_licensed No (Uncertain/Unequipped) proc_quench Secondary Path: In-Lab Neutralization (Quenching) decision2->proc_quench Yes   proc_dispose_final Dispose of Neutralized Aqueous Waste (pending local regulations) proc_quench->proc_dispose_final

Caption: Decision workflow for this compound waste management.

Primary Protocol: Collection for Licensed Hazardous Waste Disposal

This is the safest and most compliant method for disposing of bulk quantities of this compound and any contaminated labware (pipettes, wipes, etc.).

  • Waste Segregation: Designate a specific, compatible waste container for this compound and related organosilane waste. Do not mix with other waste streams, especially oxidizers or aqueous waste.

  • Container Selection: Use a chemically resistant container (e.g., glass or appropriate high-density polyethylene) with a secure, tightly sealing cap. The container must be clean and dry before the first addition of waste.

  • Inert Atmosphere: Before adding waste, flush the container with an inert gas like nitrogen or argon. It is best practice to maintain a positive pressure of inert gas over the liquid waste.

  • Labeling: Immediately label the container with a hazardous waste tag. The label must clearly state "Hazardous Waste: this compound ," identify the associated hazards (Flammable Liquid, Water-Reactive ), and list the constituents.[6]

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from heat and ignition sources.[3][4] It must be stored within a secondary containment bin to mitigate potential leaks.

  • Arrangement for Pickup: Contact your institution's Environmental Health & Safety (EHS) office to arrange for the collection and disposal by a licensed hazardous waste contractor.[6][7]

Secondary Protocol: In-Lab Neutralization of Residual Quantities

This procedure is exclusively for quenching small, residual amounts of this compound remaining in reaction flasks or bottles after they have been emptied. This process intentionally reacts the silane to convert it into less reactive substances.

Causality and Mechanism

The reactivity of this compound is centered on the silicon-hydrogen (Si-H) bond, which is susceptible to cleavage by protic sources like alcohols and water, especially when catalyzed.[2][8] This reaction produces hydrogen gas, which is flammable and can cause dangerous pressure buildup if not managed. The goal of this protocol is to control this reaction by:

  • Using a solvent to dilute the reactive material and help dissipate heat.

  • Cooling the reaction to slow the reaction rate.

  • Employing a sequence of quenching agents starting with a less reactive alcohol (isopropanol) and finishing with water to ensure a gradual and controlled release of gas and heat.[9][10]

Materials and Equipment
  • Three-necked round-bottom flask appropriately sized for the vessel being rinsed.

  • Stir bar.

  • Dropping funnel.

  • Inert gas inlet (Nitrogen or Argon).

  • Bubbler outlet to monitor gas evolution.

  • Ice bath.

  • Anhydrous isopropanol.

  • Deionized water.

  • Anhydrous, inert solvent (e.g., heptane or toluene).[11]

Step-by-Step Neutralization Procedure
  • Setup: Assemble the flask with the stir bar, dropping funnel, and inert gas connections in a chemical fume hood. Purge the entire apparatus with nitrogen or argon.

  • Dilution: Add an inert solvent (e.g., heptane) to the flask containing the residual this compound to be quenched. If rinsing a container, rinse the container with the solvent and add the rinsate to the reaction flask. Ensure the stirrer is running.

  • Cooling: Cool the flask to 0°C using an ice bath.

  • Initial Quench (Isopropanol): Fill the dropping funnel with isopropanol. Add the isopropanol dropwise to the stirring solution.[9] You will observe gas evolution in the bubbler. The rate of addition should be controlled so that the gas evolution is slow and steady. Rationale: Isopropanol is less reactive than water, providing a more controlled initial reaction to consume the bulk of the silane.

  • Completion of Quench (Water): Once the gas evolution from the isopropanol addition has ceased, slowly and cautiously add water dropwise in the same manner.[9][10] A secondary, less vigorous evolution of gas may occur.

  • Warm to Ambient Temperature: After all gas evolution has stopped, remove the ice bath and allow the mixture to warm to room temperature.

  • Final Disposal: The resulting mixture contains silanols and siloxanes in an organic solvent. This can now be collected in a designated "Non-halogenated Organic Waste" container for disposal via your institution's EHS office. The material is no longer dangerously water-reactive.

Emergency Procedures

  • Spills: Eliminate all ignition sources immediately. Absorb small spills with an inert, dry material (e.g., sand or vermiculite) and place it in a sealed container for disposal as hazardous waste. Do NOT use water.

  • Fire: In case of fire, use a Class B fire extinguisher (carbon dioxide, dry chemical) or foam.[2] Do NOT use water, as it will exacerbate the situation by producing flammable hydrogen gas.[2]

By adhering to these principles and protocols, you can ensure that your use of this compound concludes with a disposal process that is as safe, controlled, and scientifically sound as the research it enables.

References

  • Gelest, Inc. (2015). Safety Data Sheet: this compound, 95%. [Link]

  • EPFL. (n.d.). Protocol for quenching reactive chemicals. [Link]

  • Middlesex Gases & Technologies. (2015). Safety Data Sheet: Silane. [Link]

  • MDPI. (2022). Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Grokipedia. (n.d.). Allyltrimethylsilane. [Link]

  • MDPI. (2023). Purification of Organosilicon Waste Silicon Powder with Hydrometallurgy. [Link]

  • Praxair. (n.d.). Product: Silane. [Link]

  • KGROUP. (2006). Quenching Reactive Substances. [Link]

  • Matheson Tri-Gas. (2012). Safety Data Sheet: SILANE. [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • UC San Diego. (2024). How to Store and Dispose of Extremely Hazardous Chemical Waste. [Link]

  • National Institutes of Health. (n.d.). How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. [Link]

  • MDPI. (2023). Purification of Organosilicon Waste Silicon Powder with Hydrometallurgy. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. [Link]

  • UL Prospector. (2015). Reactive Silanes for Enhancement of Coating Performance. [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. [Link]

Sources

Mastering the Molecule: A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Allyldimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Allyldimethylsilane is a versatile organosilane reagent, pivotal in various synthetic pathways. However, its utility is matched by its hazardous nature. As a highly flammable liquid, it demands meticulous handling protocols and an uncompromising approach to personal safety. This guide moves beyond a simple checklist, providing a comprehensive, field-tested framework for selecting and using Personal Protective Equipment (PPE). Our objective is to empower you, the researcher, with the knowledge to not only protect yourself but to cultivate an environment of profound safety and scientific integrity.

The Risk Profile: Understanding this compound's Reactivity

Effective protection begins with a deep understanding of the chemical's intrinsic hazards. This compound is classified as a highly flammable liquid and vapor (GHS Category 2).[1] This means it can ignite at temperatures below 23°C, posing a significant fire risk from sparks, static discharge, or hot surfaces.[2] Furthermore, it can cause skin and eye irritation upon contact and may irritate the respiratory tract if vapors are inhaled.[1] While not as violently pyrophoric as some silanes, its reactivity necessitates handling under an inert atmosphere and away from incompatible materials like oxidizers and metal salts.[1] Our entire PPE strategy is built around mitigating these specific fire and exposure risks.

The Essential Armor: A Multi-Layered PPE Strategy

For any procedure involving this compound, from simple transfers to complex reactions, the following PPE is non-negotiable. This multi-layered approach ensures redundant protection against both chemical exposure and thermal hazards.

PPE ComponentSpecificationRationale
Eye & Face Protection Chemical splash goggles (ANSI Z.87.1 certified) worn in combination with a face shield.Chemical goggles provide a seal around the eyes to protect against splashes and vapors.[1] A face shield is mandated as a secondary barrier to protect the entire face from unexpected energetic reactions or flash fires, a critical precaution when working with highly flammable liquids.[3]
Hand Protection A dual-glove system: an inner chemical-resistant glove (e.g., nitrile) and an outer flame-resistant (FR) glove.The inner nitrile glove provides the primary chemical barrier against skin contact.[1] The outer FR glove offers thermal protection in the event of a flash fire, preventing the inner glove from melting and adhering to the skin.[4] This combination addresses both the chemical and flammability hazards simultaneously.
Body Protection A flame-resistant (FR) lab coat.Standard lab coats made of cotton or polyester blends are flammable and can exacerbate injuries in a fire.[2] An FR lab coat is essential as it will not continue to burn after the ignition source is removed, providing critical escape time and minimizing burn severity.[5]
Footwear Closed-toe leather or chemical-resistant shoes.Protects feet from spills. Leather and other non-porous materials are preferred over cloth shoes which can absorb and retain the flammable liquid, creating a prolonged exposure and fire risk.[2]

The Operational Blueprint: Integrating PPE into Your Workflow

Safety is an active process, not a passive state. The following workflow illustrates the critical checkpoints for integrating PPE and safe handling techniques during a standard laboratory transfer of this compound.

Safe Handling Workflow for this compound Operational Workflow cluster_prep Phase 1: Preparation cluster_transfer Phase 2: Chemical Transfer cluster_cleanup Phase 3: Cleanup & Disposal A Review SDS & Protocol B Don Full PPE (FR Coat, Goggles, Face Shield, Dual Gloves) A->B 1. C Prepare & Purge Glassware (Inert Atmosphere) B->C 2. D Position Fire Extinguisher & Quench Bath C->D 3. E Ground Container (Prevent Static Discharge) D->E 4. F Perform Transfer via Syringe/Cannula (Under Inert Gas) E->F 5. G Quench Residuals & Clean Equipment (e.g., with Isopropanol) F->G 6. H Segregate Contaminated Waste (Gloves, Syringes, Septa) G->H 7. I Doff PPE in Correct Order H->I 8.

Caption: A procedural workflow for the safe handling of this compound.

End-of-Life Protocol: Safe Quenching and Disposal

Improper disposal of reactive reagents is a primary source of laboratory incidents. All materials, including residual chemicals and contaminated equipment, must be rendered safe before entering the waste stream.

Step-by-Step Disposal Plan:

  • Work in a Fume Hood: All quenching operations must be performed within a certified chemical fume hood.

  • Inert Atmosphere: Maintain an inert atmosphere over the vessel containing residual this compound.

  • Cooling: Cool the vessel in an ice bath to manage the heat generated during quenching.

  • Slow Addition of Quenching Agent: Slowly and carefully add a less reactive solvent, such as isopropanol, to the this compound residue. The reaction can produce flammable hydrogen gas, so controlled addition is critical.

  • Monitor Reaction: Observe the reaction for signs of gas evolution or exotherm. Continue slow addition until the reaction ceases.

  • Waste Segregation: Collect the quenched solution in a designated hazardous waste container. All contaminated solid materials (gloves, bench paper, septa) must be collected separately in a sealed, clearly labeled container.[1]

  • Final Disposal: Ensure all waste containers are properly labeled and disposed of according to your institution's hazardous waste management protocols.

Disposal Plan for this compound Disposal & Quenching Protocol cluster_quench Step 1: Quenching Residuals cluster_collection Step 2: Waste Collection cluster_disposal Step 3: Final Disposal Q1 Work in Fume Hood with Full PPE Q2 Cool Vessel in Ice Bath Q1->Q2 Q3 Maintain Inert Atmosphere Q2->Q3 Q4 Slowly Add Isopropanol Dropwise Q3->Q4 Q5 Monitor Until Reaction Ceases Q4->Q5 C1 Transfer Quenched Liquid to Labeled Waste Bottle Q5->C1 Once Quenched C2 Collect Contaminated Solids (Gloves, Wipes, etc.) C1->C2 C3 Place Solids in a Separate Labeled Bag/Container C2->C3 D1 Seal All Waste Containers Securely C3->D1 D2 Follow Institutional Hazardous Waste Protocol D1->D2

Caption: A logical flow for the safe quenching and disposal of this compound waste.

By rigorously adhering to these PPE and handling protocols, you are not merely following rules; you are actively participating in a culture of safety that is the bedrock of innovative and reproducible science.

References

  • Gelest, Inc. (2015). This compound, 95% Safety Data Sheet. [Link]

  • Global Spill Control. Flammable Liquids PPE Pack For Oil and Fuel Spill Kits. [Link]

  • University of Illinois Division of Research Safety. (2024). Flammable Liquids. [Link]

  • Storemasta. (2023). Personal Protective Equipment and Flammable Liquids storage. [Link]

  • OSHA Training School. (2024). Safe Handling of Flammable Liquids: Key Safety Tips. [Link]

  • Storemasta. (2023). Personal Protective Equipment (PPE) For Flammable Liquids. [Link]

  • Gas Industries Association. SAFE USE, STORAGE AND HANDLING OF SILANE AND SILANE MIXTURE. [Link]

  • ResearchGate. (2001). Improve Your Handling of Chlorosilanes. [Link]

  • Pacific Northwest National Laboratory. (2012). Handling Pyrophoric Reagents. [Link]

  • UCLA Chemistry and Biochemistry. Procedures for Safe Use of Pyrophoric Solids. [Link]

  • Princeton University Environmental Health & Safety. Pyrophoric Materials. [Link]

  • PubChem. Allyl(chloromethyl)dimethylsilane. [Link]

  • Gelest, Inc. ALLYLDIMETHYLCHLOROSILANE, 95% Safety Data Sheet. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.